H-Thr(Bzl)-OBzl.oxalate
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
benzyl (2S,3R)-2-amino-3-phenylmethoxybutanoate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3.C2H2O4/c1-14(21-12-15-8-4-2-5-9-15)17(19)18(20)22-13-16-10-6-3-7-11-16;3-1(4)2(5)6/h2-11,14,17H,12-13,19H2,1H3;(H,3,4)(H,5,6)/t14-,17+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAVXHHGVJCFKI-CVLQQERVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676788 | |
| Record name | Oxalic acid--benzyl O-benzyl-L-threoninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15260-11-4 | |
| Record name | Oxalic acid--benzyl O-benzyl-L-threoninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to H-Thr(Bzl)-OBzl.oxalate (CAS: 15260-11-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of O-Benzyl-L-threonine benzyl ester oxalate, commonly referred to as H-Thr(Bzl)-OBzl.oxalate. This document collates critical data, experimental protocols, and logical workflows to support its application in research and development, particularly in the field of peptide chemistry and drug discovery.
Core Compound Properties
This compound is a protected amino acid derivative of L-threonine. The benzyl groups serve as protecting groups for the side-chain hydroxyl and the C-terminal carboxylic acid, preventing unwanted side reactions during peptide synthesis. The oxalate salt form enhances the compound's stability and handling characteristics. Its primary application is as a building block in the synthesis of peptides, especially within the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy.[1][2][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | benzyl (2S,3R)-2-amino-3-(benzyloxy)butanoate;oxalic acid | [4] |
| Synonyms | O-Benzyl-L-threonine benzyl ester oxalate, L-Thr(Bzl)-OBzl·oxalate | [4][5][6] |
| CAS Number | 15260-11-4 | [4][5][6] |
| Molecular Formula | C₂₀H₂₃NO₇ | [4][6] |
| Molecular Weight | 389.41 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 153 - 159 °C | [5] |
| Optical Rotation | [α]D²⁰ = -22 ± 2° (c=1 in DMF) | [5] |
| Purity | ≥ 98.5% (HPLC) | [5] |
| Solubility | Soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5][7] |
| Storage | Store at room temperature in an inert atmosphere. | [5][7] |
Experimental Protocols
The following sections detail representative experimental protocols for the synthesis of this compound and its application in solid-phase peptide synthesis.
Step 1: Benzyl Esterification of L-Threonine
This step protects the carboxylic acid functionality. A common method is the Fischer-Speier esterification.[1]
-
Materials: L-Threonine, Benzyl alcohol (anhydrous), p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or Thionyl chloride (SOCl₂), Toluene, Dean-Stark apparatus (if using TsOH), Round-bottom flask, Magnetic stirrer, Heating mantle, Rotary evaporator.
-
Procedure (using TsOH):
-
Suspend L-threonine (1 equivalent) in a mixture of benzyl alcohol (5-10 equivalents) and toluene in a round-bottom flask equipped with a Dean-Stark trap.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1-0.2 equivalents).
-
Heat the mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene and excess benzyl alcohol under reduced pressure.
-
The crude L-Threonine benzyl ester is then purified, typically by chromatography or recrystallization of its salt form (e.g., hydrochloride or p-toluenesulfonate).[8][9]
-
Step 2: Benzylation of the Side-Chain Hydroxyl Group
This step protects the hydroxyl group of the threonine side chain.
-
Materials: L-Threonine benzyl ester, Benzyl bromide (BnBr), Silver(I) oxide (Ag₂O) or Sodium hydride (NaH), Anhydrous N,N-Dimethylformamide (DMF), Magnetic stirrer, Inert atmosphere (Nitrogen or Argon).
-
Procedure (using BnBr and Ag₂O):
-
Dissolve the L-Threonine benzyl ester (1 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add silver(I) oxide (1.5-2 equivalents) to the solution.
-
Add benzyl bromide (1.2-1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove silver salts.
-
The filtrate is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude H-Thr(Bzl)-OBzl.
-
The crude product is purified by column chromatography.
-
Step 3: Formation of the Oxalate Salt
This step improves the handling and stability of the final compound.
-
Materials: Purified H-Thr(Bzl)-OBzl, Oxalic acid, Anhydrous diethyl ether or other suitable non-polar solvent.
-
Procedure:
-
Dissolve the purified H-Thr(Bzl)-OBzl in a minimal amount of a suitable solvent like diethyl ether.
-
Prepare a saturated solution of oxalic acid (0.5 equivalents for a hemioxalate, 1 equivalent for a full oxalate) in the same solvent.
-
Slowly add the oxalic acid solution to the H-Thr(Bzl)-OBzl solution with stirring.
-
The this compound salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
This compound is a key reagent for introducing a protected threonine residue into a peptide chain using the Boc/Bzl SPPS strategy. The oxalate salt is typically converted to the free amine in situ or prior to the coupling step.
-
Materials: this compound, Boc-protected amino acid resin (e.g., Boc-Gly-Merrifield resin), Dichloromethane (DCM), Trifluoroacetic acid (TFA), N,N-Diisopropylethylamine (DIEA), Coupling reagents (e.g., HBTU, HOBt), N,N-Dimethylformamide (DMF), Solid-phase synthesis vessel.
-
Procedure for a single coupling cycle:
-
Resin Swelling: Swell the Boc-protected amino acid resin in DCM in the synthesis vessel for 30-60 minutes.
-
Boc Deprotection:
-
Neutralization:
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Boc-protected amino acid (e.g., Boc-Ala-OH, 3-5 equivalents), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to activate the amino acid.
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Repeat: The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.
-
Visualized Workflows
The following diagrams illustrate the key processes involving this compound.
Applications and Role in Drug Development
This compound is a valuable intermediate in the synthesis of therapeutic peptides and other complex organic molecules.[5]
-
Peptide Synthesis: Its primary role is in the assembly of peptide sequences where threonine's hydroxyl group needs to be protected to prevent O-acylation during coupling steps. The benzyl protecting groups are stable to the moderately acidic conditions used for Boc deprotection but can be removed in the final cleavage step with strong acids like anhydrous hydrogen fluoride (HF).
-
Drug Development: As a building block for peptides, it contributes to the synthesis of potential drug candidates for various therapeutic areas. Peptides are crucial in fields like oncology, metabolic diseases, and infectious diseases.
-
Chiral Auxiliary: The inherent chirality of the threonine backbone makes this compound useful as a chiral auxiliary in asymmetric synthesis, enabling the creation of enantiomerically pure compounds, which is critical for drug efficacy and safety.[5]
Safety and Handling
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or fume hood.
-
Irritation: May cause skin and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled.[7]
-
Storage: Store in a tightly sealed container in a dry and well-ventilated place. Keep under an inert atmosphere.
This guide serves as a foundational resource for professionals working with this compound. For specific applications, further optimization of the described protocols may be necessary. Always refer to the relevant Safety Data Sheet (SDS) before handling the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. This compound | C20H23NO7 | CID 46856342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. pschemicals.com [pschemicals.com]
- 7. O-Benzyl-L-threonine benzyl ester oxalate | 15260-11-4 [amp.chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
The Role of H-Thr(Bzl)-OBzl.oxalate in Modern Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-Thr(Bzl)-OBzl.oxalate, also known as O-Benzyl-L-threonine benzyl ester oxalate, is a critical building block in the chemical synthesis of peptides.[1][2][3] As a doubly protected derivative of the amino acid threonine, it offers significant advantages in controlling the stepwise assembly of amino acid chains, thereby preventing undesirable side reactions. This technical guide provides an in-depth exploration of the applications of this compound, focusing on its role within the well-established Boc/Bzl (tert-Butoxycarbonyl/benzyl) protection strategy in both solution-phase and solid-phase peptide synthesis. Detailed experimental protocols, quantitative data, and process visualizations are presented to equip researchers and drug development professionals with the necessary knowledge for its effective utilization.
Introduction
The synthesis of peptides with defined sequences is a cornerstone of biomedical research and pharmaceutical development. These molecules, ranging from short bioactive fragments to small proteins, play crucial roles in numerous physiological processes and hold immense therapeutic potential. The chemical synthesis of peptides is a complex undertaking that relies on the precise and sequential formation of amide bonds between amino acids. To achieve this, the various reactive functional groups of the amino acid building blocks must be temporarily masked with protecting groups.
This compound is a specialized amino acid derivative designed for this purpose. In this compound, the alpha-amino group is free (present as an oxalate salt), the side-chain hydroxyl group of threonine is protected by a benzyl (Bzl) ether, and the C-terminal carboxylic acid is protected as a benzyl (Bzl) ester. This protection scheme is particularly compatible with the Boc/Bzl strategy, a classical and robust approach to peptide synthesis.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C20H23NO7 | |
| Molecular Weight | 389.41 g/mol | [1] |
| CAS Number | 15260-11-4 | [1] |
| Appearance | White or off-white powder | [1] |
| Melting Point | 153 - 159 °C | [1] |
| Purity | ≥ 98.5% (HPLC) | [1] |
Core Application: A Key Intermediate in Peptide Synthesis
The primary application of this compound is as a protected amino acid building block in the synthesis of peptides.[1] The protection of the threonine side-chain hydroxyl group with a benzyl ether is crucial to prevent O-acylation, an undesirable side reaction that can occur during peptide coupling steps.[4] this compound is versatile and can be employed in both major strategies of peptide synthesis: solution-phase synthesis and solid-phase peptide synthesis (SPPS).
Solution-Phase Peptide Synthesis (SPPS)
In solution-phase synthesis, all reactions are carried out in a homogeneous solution. While often more labor-intensive than solid-phase methods, it remains a valuable technique for the large-scale synthesis of shorter peptides. This compound can be used as the C-terminal starting material for the synthesis of a peptide chain.
The following diagram illustrates the workflow for the synthesis of a model dipeptide, Boc-Ala-Thr(Bzl)-OBzl, in solution, a process directly analogous to using the oxalate salt.
Caption: Workflow for Solution-Phase Synthesis of a Dipeptide.
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the most common method for the routine synthesis of peptides. In this approach, the peptide is assembled on a solid support (resin). This compound is typically used in the form of Boc-Thr(Bzl)-OH for incorporation into the growing peptide chain on the resin. The Boc/Bzl strategy in SPPS involves the use of an acid-labile Boc group for temporary Nα-protection and more stable benzyl-based groups for side-chain protection.[6]
The general cycle for incorporating a Boc-protected amino acid, such as Boc-Thr(Bzl)-OH, in SPPS is depicted below.
Caption: General Cycle for Solid-Phase Peptide Synthesis (Boc Strategy).
Experimental Protocols
Solution-Phase Synthesis of a Model Dipeptide: Boc-Ala-Thr(Bzl)-OBzl
This protocol is adapted from a standard procedure for the synthesis of a dipeptide using H-Thr-OBzl.HCl, which is chemically analogous to the use of the oxalate salt after neutralization.[4]
Materials:
-
This compound
-
Boc-Ala-OH
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization: In a reaction vessel, dissolve this compound (1.0 equivalent) in anhydrous DMF. Add DIPEA (2.2 equivalents) to neutralize the oxalate salt and stir for 20 minutes at room temperature.
-
Activation: In a separate vessel, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF. Cool the solution to 0 °C in an ice-water bath.
-
Add DCC (1.1 equivalents) to the Boc-Ala-OH solution and stir the mixture at 0 °C for 45 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling: Filter the mixture to remove the DCU, and add the filtrate to the neutralized H-Thr(Bzl)-OBzl solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization.
Table 2: Representative Quantitative Data for Dipeptide Synthesis
| Parameter | Typical Value |
| Yield | 85-95% |
| Purity (after purification) | >98% (HPLC) |
| Reaction Time | 12-18 hours |
General Protocol for Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)
This protocol outlines the key steps for incorporating a Boc-Thr(Bzl)-OH residue into a peptide chain on a Merrifield resin.[5]
Materials:
-
Merrifield resin (or other suitable resin for Boc-SPPS)
-
Boc-protected amino acids (e.g., Boc-Thr(Bzl)-OH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel.
-
First Amino Acid Attachment: Couple the first Boc-protected amino acid to the resin.
-
Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid using a solution of 25-50% TFA in DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of DIPEA in DCM.
-
Coupling of Boc-Thr(Bzl)-OH:
-
Pre-activate Boc-Thr(Bzl)-OH (3-5 equivalents) with a coupling agent such as DCC (or HATU) and an additive like HOBt in DMF or DCM.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
-
Washing: Thoroughly wash the resin with DCM and DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (HF).
Conclusion
This compound is a valuable and versatile reagent for the synthesis of threonine-containing peptides. Its use within the Boc/Bzl protection strategy provides a robust and reliable method for constructing complex peptide sequences. The benzyl protection of both the side-chain hydroxyl group and the C-terminal carboxyl group effectively prevents side reactions and allows for controlled, stepwise peptide elongation. This technical guide has provided an overview of its applications, along with detailed experimental protocols and process visualizations, to facilitate its effective use in research and drug development. The careful selection of protecting groups and synthesis strategy is paramount to achieving high yields and purity in peptide synthesis, and this compound remains a key component in the peptide chemist's toolkit.
References
H-Thr(Bzl)-OBzl.oxalate molecular weight
An In-depth Technical Guide to the Molecular Weight of H-Thr(Bzl)-OBzl.oxalate
This technical guide provides a comprehensive overview of the molecular weight of this compound, a chemical compound frequently utilized by researchers, scientists, and drug development professionals. This document outlines the molecular formula, its constituent elements, and a detailed calculation of its molecular weight.
Compound Identification
Molecular Weight Determination
The molecular weight of this compound is a critical parameter for various experimental and developmental applications, including stoichiometry calculations in chemical reactions, preparation of solutions with precise concentrations, and pharmacokinetic analysis.
Calculation Methodology
The molecular weight is calculated by summing the atomic weights of all atoms present in the empirical formula. The atomic weights are based on the isotopic composition of the elements on Earth.
-
Identify the molecular formula: The molecular formula for this compound is C₂₀H₂₃NO₇.
-
Determine the atomic weights of each element:
-
Carbon (C): 12.011 amu
-
Hydrogen (H): 1.008 amu
-
Nitrogen (N): 14.007 amu
-
Oxygen (O): 15.999 amu
-
-
Calculate the total mass for each element:
-
Carbon: 20 atoms * 12.011 amu/atom = 240.22 amu
-
Hydrogen: 23 atoms * 1.008 amu/atom = 23.184 amu
-
Nitrogen: 1 atom * 14.007 amu/atom = 14.007 amu
-
Oxygen: 7 atoms * 15.999 amu/atom = 111.993 amu
-
-
Sum the masses: 240.22 + 23.184 + 14.007 + 111.993 = 389.404 amu
The calculated molecular weight is approximately 389.4 g/mol .[3]
Molecular Weight Data Summary
For clarity and ease of comparison, the quantitative data related to the molecular weight of this compound is summarized in the table below.
| Element (Symbol) | Number of Atoms | Atomic Weight (amu) | Total Mass (amu) |
| Carbon (C) | 20 | 12.011 | 240.22 |
| Hydrogen (H) | 23 | 1.008 | 23.184 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 7 | 15.999 | 111.993 |
| Total | 51 | 389.404 |
Molecular Structure and Composition
This compound is an oxalate salt of the benzyl-protected amino acid threonine. The structure consists of the O-Benzyl-L-threonine benzyl ester cation and the oxalate anion. The diagram below illustrates the relationship between the core amino acid derivative and its counter-ion.
This guide provides the essential information regarding the molecular weight of this compound. Accurate knowledge of this parameter is fundamental for any research or development activities involving this compound.
References
O-Benzyl-L-threonine Benzyl Ester Oxalate: A Comprehensive Technical Overview for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
O-Benzyl-L-threonine benzyl ester oxalate is a pivotal chemical intermediate, widely utilized in the fields of peptide synthesis and pharmaceutical development. Its unique structural characteristics make it an essential building block for the creation of complex peptides and chiral molecules, particularly in the pursuit of novel therapeutics. This document provides a detailed technical guide to its structure, properties, and applications.
Core Molecular Structure and Properties
O-Benzyl-L-threonine benzyl ester oxalate is the oxalate salt of the dibenzyl-protected form of the amino acid L-threonine. The benzyl groups serve as protecting groups for the hydroxyl and carboxylic acid functionalities, preventing unwanted side reactions during synthesis and enhancing solubility in organic solvents. The presence of the oxalate counter-ion facilitates its isolation and purification as a stable, crystalline solid.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of O-Benzyl-L-threonine benzyl ester oxalate is presented in the tables below, compiled from various chemical suppliers and databases.
Table 1: General and Physical Properties
| Property | Value | Reference |
| CAS Number | 15260-11-4 | [1][2][3][4] |
| Molecular Formula | C₂₀H₂₃NO₇ (for the free base) C₂₀H₂₃NO₇·C₂H₂O₄ (for the oxalate salt) | [2][4] |
| Molecular Weight | 389.41 g/mol | [2][4] |
| Appearance | White or off-white powder | [2] |
| Melting Point | 153 - 159 °C | [2] |
| Storage Conditions | Room Temperature | [2] |
Table 2: Spectroscopic and Other Identifiers
| Identifier | Value | Reference |
| Synonyms | L-Thr(Bzl)-OBzl·oxalate(1:1), H-Thr(Bzl)-OBzl.oxalate | [2][3] |
| MDL Number | MFCD02259508 | [2] |
| Purity (Typical) | ≥ 98.5% (HPLC) | [2] |
| Optical Rotation | [α]D²⁰ = -22 ± 2º (c=1 in DMF) | [2] |
| IUPAC Name | benzyl (2S,3R)-2-amino-3-(benzyloxy)butanoate;oxalic acid | [3] |
Applications in Research and Development
The primary application of O-Benzyl-L-threonine benzyl ester oxalate lies in its role as a versatile building block in organic synthesis, particularly in the pharmaceutical industry.
Peptide Synthesis
In peptide synthesis, this compound serves as a protected amino acid derivative. The benzyl protecting groups on both the side-chain hydroxyl group and the C-terminus carboxylic acid prevent their participation in peptide bond formation, allowing for the specific and controlled elongation of a peptide chain. The workflow for its incorporation into a peptide sequence is a fundamental process in solid-phase or solution-phase peptide synthesis.
Chiral Synthesis and Drug Development
As a chiral molecule, O-Benzyl-L-threonine benzyl ester oxalate is a valuable starting material for the asymmetric synthesis of enantiomerically pure compounds.[2] This is of paramount importance in drug development, where the stereochemistry of a molecule often dictates its pharmacological activity and safety profile.[2] Its structural features are leveraged in the design of novel therapeutic agents, with some sources indicating its utility in developing drugs targeting neurological disorders.[2]
Logical Workflow in Peptide Synthesis
The following diagram illustrates the general workflow for the utilization of O-Benzyl-L-threonine benzyl ester oxalate in peptide synthesis.
Caption: General workflow for incorporating O-Benzyl-L-threonine benzyl ester oxalate into a peptide chain.
Experimental Protocols
A related procedure for the one-step preparation of amino acid benzyl esters involves treatment with benzyl alcohol and p-toluenesulfonic acid in a suitable solvent to azeotropically remove water.[5] While this method is for the tosylate salt, a similar principle could be applied, followed by salt exchange to the oxalate. The choice of solvent is critical to avoid racemization.[5]
Safety and Handling
O-Benzyl-L-threonine benzyl ester oxalate should be handled with care, as it may cause irritation to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It is intended for research use only and not for diagnostic or therapeutic use.[4]
Conclusion
O-Benzyl-L-threonine benzyl ester oxalate is a cornerstone intermediate for chemical and pharmaceutical research. Its well-defined structure and properties, combined with its utility as a protected amino acid, make it an indispensable tool for the synthesis of peptides and other complex chiral molecules. This guide provides a foundational understanding of its key characteristics and applications, empowering researchers to effectively integrate this compound into their synthetic strategies.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C20H23NO7 | CID 46856342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of H-Thr(Bzl)-OBzl.oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for O-Benzyl-L-threonine benzyl ester oxalate (H-Thr(Bzl)-OBzl.oxalate), a key intermediate in peptide synthesis and drug development. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing qualitative solubility information, a detailed experimental protocol for determining precise solubility, and a logical framework for approaching the solubilization of this and structurally similar compounds.
Qualitative Solubility Profile
This compound is a protected amino acid derivative, and its solubility is influenced by the bulky, nonpolar benzyl protecting groups on both the side chain hydroxyl and the C-terminus, as well as the presence of the oxalate salt.
Based on available data from chemical suppliers, this compound is qualitatively described as being soluble in a range of common organic solvents. This information is summarized in the table below.
| Solvent Class | Specific Solvents | Reference |
| Chlorinated Solvents | Chloroform, Dichloromethane | [1] |
| Esters | Ethyl Acetate | [1] |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Acetone | [1] |
This qualitative assessment suggests that the compound is generally soluble in moderately polar to polar organic solvents. The presence of the benzyl groups contributes to its solubility in less polar organic solvents compared to its unprotected amino acid counterpart. The oxalate salt form can enhance solubility in more polar solvents.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise, quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a standard method for determining the solubility of this compound in various solvents.
Objective: To determine the saturation solubility of this compound in a selection of relevant organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Acetone, DMSO, Acetonitrile, Tetrahydrofuran, Methanol)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a series of sealed vials. The excess solid should be clearly visible.
-
Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C ± 0.1 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system should be agitated to facilitate dissolution.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.
-
Filter the collected supernatant through a syringe filter to remove any remaining undissolved solid.
-
Dilute the filtered solution with a suitable solvent (mobile phase is often a good choice) to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis (HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/100 mL.
-
The following diagram illustrates the experimental workflow for determining the quantitative solubility of this compound.
Logical Framework for Solvent Selection
The choice of solvent for a particular application, such as a chemical reaction or purification, depends on a variety of factors beyond simple solubility. The following decision pathway provides a logical approach to selecting an appropriate solvent system for this compound.
This framework emphasizes a systematic approach, starting with the known qualitative solubility and progressively refining the solvent choice based on experimental data and practical constraints. For instance, while DMSO may be a good solvent, its high boiling point might make it unsuitable for applications requiring easy solvent removal. Conversely, the lower boiling points of dichloromethane and acetone make them attractive for reactions and purifications where product isolation is a key step.
Conclusion
References
The Bedrock of Peptide Synthesis: An In-depth Technical Guide to the Boc/Bzl Strategy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic peptide chemistry, the tert-butyloxycarbonyl/benzyl (Boc/Bzl) strategy stands as a foundational and robust methodology. Pioneered by the Nobel laureate R.B. Merrifield, this approach to solid-phase peptide synthesis (SPPS) laid the groundwork for the routine chemical synthesis of peptides. While the Fmoc/tBu strategy has gained widespread use due to its milder deprotection conditions, the Boc/Bzl strategy remains indispensable for the synthesis of long, complex, or hydrophobic peptides where other methods may fall short.[1] This in-depth technical guide provides a comprehensive overview of the core principles, detailed experimental protocols, and critical considerations for the successful application of the Boc/Bzl peptide synthesis strategy.
Core Principles: A Symphony of Graduated Acid Lability
The Boc/Bzl strategy is predicated on the principle of "graduated acid lability," where different protecting groups are removed by varying strengths of acid.[1][2] This non-orthogonal approach employs the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain. In contrast, more acid-stable benzyl-based protecting groups are used for the semi-permanent protection of reactive amino acid side chains.[1]
The synthesis is a cyclical process, with each cycle extending the peptide chain by one amino acid. A typical cycle involves three key steps:
-
Deprotection: The N-terminal Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA).[2][3]
-
Neutralization: The resulting ammonium salt at the N-terminus is neutralized to the free amine.[3][4]
-
Coupling: The next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.[2]
This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the solid support and the simultaneous removal of the side-chain protecting groups using a strong acid, most commonly anhydrous hydrogen fluoride (HF).[1][2]
Data Presentation: A Quantitative Overview
The efficiency of each step in the Boc/Bzl strategy is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data for the major steps in the process.
Table 1: Nα-Boc Deprotection Reagents and Conditions
| Reagent | Typical Concentration | Scavenger | Reaction Time | Typical Efficiency | Notes |
| Trifluoroacetic acid (TFA) | 25-50% in Dichloromethane (DCM) | 0.5% Dithioethane (DTE) for Trp, Cys, Met containing peptides[3][4] | 20-30 minutes[5][6] | >99% | The most common and standard method. A pre-wash of 1-5 minutes is often performed.[2][3] |
| Hydrochloric acid (HCl) | 4M in Dioxane | None typically required | 30-60 minutes | >98% | An alternative to TFA. |
Table 2: Common Coupling Reagents for Boc SPPS
| Coupling Reagent | Class | Equivalents (Reagent/Amino Acid) | Base (Equivalents) | Typical Coupling Time | Notes |
| HBTU/TBTU | Aminium/Uronium Salt | 2-4 | DIEA (4-6) | 1-2 hours | Highly efficient, especially for sterically hindered couplings.[2] |
| DCC/HOBt | Carbodiimide | 5.5 (DIC) / 5.5 (HOBt) | None (base-free conditions) | 1-2 hours | A classic and effective method. The byproduct dicyclohexylurea (DCU) is insoluble in many solvents but soluble in TFA.[7] |
| HATU | Aminium Salt | 3-4 | DIEA (6-8) | 30-60 minutes | Generally more reactive than HBTU, often used for difficult couplings.[6] |
Table 3: Final Cleavage Cocktails for Boc/Bzl SPPS
| Cleavage Reagent | Scavenger Cocktail (v/v or v/v/w) | Target Residues | Reaction Conditions | Notes |
| Anhydrous Hydrogen Fluoride (HF) | HF:Anisole (9:1) | General purpose | 0°C, 45-60 minutes[8] | Standard procedure for most peptides. |
| Anhydrous Hydrogen Fluoride (HF) | HF:p-cresol (9:1) | Multiple Glu/Asp | 0°C, 45-60 minutes | p-Cresol is a common scavenger. |
| Anhydrous Hydrogen Fluoride (HF) | HF:p-cresol:p-thiocresol (18:1:1) | Multiple Cys | 0°C, 45-60 minutes | p-Thiocresol is used for cysteine-containing peptides. |
| "Low-High" HF | Low: HF/DMS/p-cresol (25:65:10) High: HF/anisole (9:1) | General, reduces side reactions | Low: 0°C, 2 hours; High: 0°C, 30-60 minutes[9][10] | The low HF step proceeds via an SN2 mechanism, minimizing carbocation formation.[3] |
| Trifluoromethanesulfonic acid (TFMSA) | TFMSA/TFA/m-cresol/DMS | General purpose | 0-5°C, 1-2 hours | An alternative to HF that does not require specialized apparatus.[9] |
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in Boc/Bzl solid-phase peptide synthesis.
Protocol 1: Nα-Boc Amino Acid Protection
This protocol describes the protection of the α-amino group of an amino acid with the Boc group.
Materials:
-
Amino acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Acetone
-
Water
-
Triethylamine (Et₃N)
-
Ethyl acetate
-
Dilute Hydrochloric acid (HCl)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid (e.g., 20 mmol) in a mixture of water (20 mL) and acetone (40 mL) in a reaction flask.
-
While stirring, add 1.5 equivalents of triethylamine.
-
Controlling the temperature at 25°C, add di-tert-butyl dicarbonate (22 mmol).
-
Continue stirring for 4 hours.
-
Remove the acetone by distillation under reduced pressure.
-
Extract the aqueous layer with ether (3 x 10 mL) to remove impurities.
-
Adjust the pH of the aqueous layer to 2-3 with dilute HCl.
-
Extract the product with ethyl acetate (4 x 60 mL).
-
Combine the organic layers and wash with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to dryness.
-
The resulting Boc-protected amino acid can be further purified by crystallization. A yield of over 90% is typical.[11]
Protocol 2: Boc Solid-Phase Peptide Synthesis Cycle (Deprotection, Neutralization, and Coupling)
This protocol outlines a single cycle of amino acid addition to the peptide-resin.
Materials:
-
Peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA), peptide synthesis grade
-
Isopropanol (IPA)
-
N,N-Diisopropylethylamine (DIEA)
-
Nα-Boc protected amino acid
-
HBTU
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Ninhydrin test solutions
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for at least 30-60 minutes in a reaction vessel with gentle agitation.[2] Drain the solvent.
-
Nα-Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.[2]
-
Perform a pre-wash by agitating for 5 minutes.[2]
-
Drain the solution and add a fresh 50% TFA/DCM solution.
-
Agitate for an additional 15-25 minutes to ensure complete deprotection.[2][3]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) and IPA (2 times).[2][3]
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 2 minutes and drain. Repeat the neutralization step.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base.
-
-
Amino Acid Coupling (HBTU mediated):
-
In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and HBTU in DMF.[2]
-
Add this solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of DIEA to initiate the coupling reaction.[2]
-
Agitate the reaction mixture at room temperature for 1-2 hours.[2]
-
Monitor the reaction progress using the Kaiser (ninhydrin) test. A negative test indicates complete coupling.[2]
-
Once the coupling is complete, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.[2]
-
Protocol 3: Final Cleavage from Merrifield Resin using Anhydrous HF
This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups. Safety Note: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger (e.g., anisole, p-cresol)
-
HF cleavage apparatus
-
Cold diethyl ether
-
Teflon-coated stirring bar
Procedure:
-
Place the thoroughly dried peptide-resin and a Teflon-coated stirring bar into the reaction vessel of the HF apparatus.
-
Add the appropriate scavenger (e.g., for every 0.2 mmol of peptide-resin, add 1 mL of p-cresol).[12]
-
Secure the cap onto the reaction vessel and cool it in a dry ice/methanol bath for at least 5 minutes.[12][13]
-
For every 0.2 mmol of peptide-resin, distill 10 mL of HF into the reaction vessel, maintaining the temperature between -5°C and 0°C.[12][13]
-
Stir the cleavage mixture at 0°C to 5°C for 30 to 60 minutes. For peptides containing Arg(Tos), the cleavage may take up to 2 hours.[12][13]
-
After the reaction is complete, evaporate the HF under a stream of nitrogen or in vacuo at 0°C.[10][13]
-
Filter the resin using a fine sintered glass funnel and wash with a small amount of TFA.[13]
-
Combine the filtrates and add 8-10 times the volume of cold diethyl ether to precipitate the peptide.[13]
-
Collect the crude peptide by filtration and wash with cold ether to remove scavengers.[13]
Mandatory Visualization
The following diagrams illustrate the key workflows in the Boc/Bzl peptide synthesis strategy.
Caption: High-level workflow of Boc/Bzl Solid-Phase Peptide Synthesis.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Conclusion and Outlook
The Boc/Bzl strategy for solid-phase peptide synthesis, while one of the original methods, remains a powerful and relevant technique in the modern chemist's toolbox. Its robustness, particularly for the synthesis of long and challenging peptide sequences, ensures its continued application in both academic research and industrial drug development. A thorough understanding of the underlying chemical principles, meticulous execution of the experimental protocols, and an awareness of potential side reactions are paramount to the successful synthesis of high-quality peptides using this venerable and effective strategy.
References
- 1. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 11. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
The Strategic Role of Benzyl-Type Protecting Groups in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of peptide synthesis, the judicious selection and application of protecting groups are paramount to achieving high yields and purity. Among these, benzyl-type protecting groups have long served as a cornerstone, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. This technical guide provides a comprehensive examination of the role of benzyl protecting groups, detailing their application, cleavage, and the chemical nuances that govern their effectiveness.
Core Principles of Benzyl Protecting Groups in Peptide Synthesis
Benzyl-type protecting groups are predominantly used for the semi-permanent protection of amino acid side-chain functionalities. This includes the hydroxyl groups of serine (Ser), threonine (Thr), and tyrosine (Tyr); the carboxyl groups of aspartic acid (Asp) and glutamic acid (Glu); and the ε-amino group of lysine (Lys).[1][2] The foundational principle of their use lies in their stability to the mildly acidic conditions required for the removal of the temporary Nα-Boc group (typically with trifluoroacetic acid, TFA), while being susceptible to cleavage under stronger acidic conditions or through catalytic hydrogenolysis.[3][4]
This differential lability forms the basis of the "quasi-orthogonal" Boc/Bzl strategy. While not truly orthogonal, as both Boc and benzyl groups are cleaved by acid, the significant difference in the required acid strength allows for selective deprotection throughout the synthesis cycles.[5][6]
Orthogonality and Deprotection Strategies
The primary methods for the cleavage of benzyl protecting groups are:
-
Strong Acidolysis: This is the most common method in Boc/Bzl SPPS, where the final step involves treatment with a strong acid like anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or hydrogen bromide (HBr) in acetic acid.[1][3][7] This simultaneously cleaves the peptide from the resin and removes all benzyl-based side-chain protecting groups.
-
Catalytic Hydrogenolysis: This method involves the use of a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source (e.g., H₂ gas, formic acid, or ammonium formate).[8] It is a milder alternative to strong acidolysis and is particularly useful in solution-phase synthesis or for peptides that are sensitive to strong acids.[9]
The choice of deprotection strategy is dictated by the overall synthetic scheme and the presence of other sensitive functional groups within the peptide sequence.
Data Presentation: A Comparative Overview of Benzyl-Type Protecting Groups
The stability and lability of benzyl protecting groups can be modulated by introducing substituents on the phenyl ring. Electron-withdrawing groups (e.g., chloro) increase stability to acid, while electron-donating groups (e.g., methoxy) decrease stability.[10][11]
| Protecting Group | Amino Acid | Cleavage Conditions | Relative Stability to TFA | Notes |
| Benzyl (Bzl/OBzl) | Ser, Thr, Tyr, Asp, Glu | HF, TFMSA, HBr/AcOH, Catalytic Hydrogenolysis | High | The standard benzyl protecting group. Prone to some side reactions.[1][3] |
| 2-Chlorobenzyl (2-Cl-Z) | Lys | HF, TFMSA, HBr/AcOH, Catalytic Hydrogenolysis | Very High | Increased acid stability prevents premature deprotection during Boc removal.[7][12] |
| 2,6-Dichlorobenzyl (2,6-Cl₂Bzl) | Tyr | HF, TMSOTf | Extremely High | Offers enhanced stability against acidolysis.[13] |
| 4-Methoxybenzyl (PMB) | Cys | HF, TFMSA (more labile) | Moderate | More acid-labile than the standard benzyl group.[10][14] |
| 4-Methylbenzyl (Meb) | Cys | HF, TFMSA | High | Slightly more labile than the standard benzyl group.[10] |
Table 1: Comparison of Common Benzyl-Type Protecting Groups
| Deprotection Method | Reagents | Typical Yield | Key Considerations |
| Strong Acidolysis (HF) | Anhydrous HF, scavengers (e.g., anisole, p-cresol) | 70-95% | Requires specialized equipment due to the toxicity and corrosiveness of HF. Scavengers are crucial to prevent side reactions.[15][16] |
| Strong Acidolysis (TFMSA) | TFMSA, TFA, scavengers | 60-90% | An alternative to HF that does not require a special apparatus. Products can be hygroscopic.[13][17] |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (balloon) or Formic Acid | >90% | A mild and efficient method, particularly in solution-phase. Not compatible with sulfur-containing amino acids (e.g., Met, Cys).[8][9] |
Table 2: Typical Yields for Benzyl Group Deprotection Methods
Experimental Protocols
Introduction of Benzyl Protecting Groups
Protocol 1: O-Benzylation of N-Boc-Serine
This protocol describes the benzylation of the serine hydroxyl group.
-
Materials:
-
N-tert-butoxycarbonyl-DL-serine
-
Tetrahydrofuran (THF)
-
Sodium tert-pentoxide
-
Benzyl bromide
-
Deionized water
-
Petroleum ether
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 20.5g of N-tert-butoxycarbonyl-DL-serine in 200mL of THF.
-
Add 27.59g of sodium tert-pentoxide to the solution and stir at room temperature for 10 minutes.
-
Cool the reaction mixture to 0°C using an ice-water bath.
-
Slowly add 20g of benzyl bromide with continuous stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with deionized water.
-
Extract the aqueous layer with petroleum ether (3 x 300mL).
-
Acidify the aqueous layer with a suitable acid (e.g., 1 M HCl) to pH 3-4.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
-
Protocol 2: Synthesis of Boc-Asp(OBzl)-OH
This protocol details the protection of the β-carboxyl group of aspartic acid.
-
Materials:
-
Boc-L-aspartic acid
-
Benzyl bromide
-
Dicyclohexylamine (DCHA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Triethylamine (TEA)
-
-
Procedure:
-
Suspend Boc-L-aspartic acid in DMF.
-
Add DCHA and heat the mixture to 60-70°C.
-
Add benzyl bromide and stir for 5-10 minutes.
-
Cool the mixture, filter off the DCHA·HBr salt, and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate, wash with water, and dry over magnesium sulfate.
-
Concentrate the solution and precipitate the product by neutralization with TEA.
-
Protocol 3: Synthesis of Boc-Lys(2-Cl-Z)-OH
This protocol describes the introduction of the 2-chlorobenzyloxycarbonyl group onto the ε-amino group of lysine.
-
Materials:
-
H-Lys-OH·HCl
-
Copper(II) sulfate pentahydrate
-
Sodium bicarbonate
-
2-Chlorobenzyl chloroformate
-
Dioxane and water
-
EDTA (for workup)
-
-
Procedure:
-
Prepare the copper(II) complex of lysine by reacting H-Lys-OH·HCl with CuSO₄·5H₂O in the presence of NaHCO₃.
-
Isolate the copper complex by filtration.
-
Suspend the copper complex in a mixture of dioxane and water.
-
Add 2-chlorobenzyl chloroformate dropwise while maintaining an alkaline pH with NaOH.
-
Stir the reaction overnight at room temperature.
-
Decompose the copper complex by adding a solution of EDTA and adjusting the pH.
-
Extract the product with an organic solvent, followed by acidification of the aqueous layer to precipitate the Nε-(2-Cl-Z)-L-lysine.
-
Protect the α-amino group with Di-tert-butyl dicarbonate (Boc₂O) under standard conditions to yield Boc-Lys(2-Cl-Z)-OH.
-
Cleavage of Benzyl Protecting Groups
Protocol 4: Standard HF Cleavage
WARNING: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
-
Materials:
-
Peptide-resin
-
Scavenger mixture (e.g., 90% HF, 5% p-cresol, 5% anisole)
-
Anhydrous HF
-
Cold diethyl ether
-
-
Procedure:
-
Place the dried peptide-resin in the HF reaction vessel.
-
Add the appropriate scavenger mixture.
-
Cool the vessel in a dry ice/acetone bath.
-
Carefully condense the required volume of anhydrous HF into the vessel.
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
Remove the HF by vacuum.
-
Wash the resulting peptide/resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Isolate the peptide by filtration or centrifugation.
-
Protocol 5: Catalytic Hydrogenolysis
-
Materials:
-
Benzyl-protected peptide
-
10% Palladium on carbon (Pd/C)
-
Methanol or ethanol
-
Hydrogen gas (balloon) or formic acid
-
-
Procedure:
-
Dissolve the peptide in methanol or ethanol.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the peptide).
-
If using H₂, evacuate the flask and backfill with hydrogen from a balloon. If using formic acid, add it to the mixture.
-
Stir the reaction at room temperature until complete (monitor by TLC or HPLC).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent to obtain the deprotected peptide.
-
Mandatory Visualizations: Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate key processes involving benzyl protecting groups.
References
- 1. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. peptide.com [peptide.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Rapid acidolysis of benzyl group as a suitable approach for syntheses of peptides naturally produced by oxidative stress and containing 3-nitrotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. peptide.com [peptide.com]
- 14. Benzyl Ethers [organic-chemistry.org]
- 15. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 17. Boc Resin Cleavage Protocol [sigmaaldrich.com]
A Technical Guide to the Foundational Principles of Benzyl Protection for Threonine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the core principles and practical applications of using benzyl-based protecting groups for the amino acid threonine. The strategic use of such groups is paramount in complex organic synthesis, particularly in the realm of peptide chemistry and drug development, to ensure high yields and prevent undesirable side reactions.
Core Principles of Benzyl Protection
The selection of a suitable protecting group is governed by three fundamental criteria: ease of introduction, stability throughout various reaction conditions, and the ability to be selectively removed without altering other functionalities within the molecule.[1] Benzyl-based groups, including the O-benzyl (Bzl) ether, the C-terminal benzyl (OBn) ester, and the N-terminal benzyloxycarbonyl (Cbz or Z) group, fulfill these requirements effectively in many synthetic contexts.
A key concept in multi-step synthesis is orthogonality , which is the ability to deprotect one functional group without affecting others.[2][3] The benzyl group is a cornerstone of the "quasi-orthogonal" Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[4] In this approach, the temporary Nα-Boc group is removed with moderate acids like trifluoroacetic acid (TFA), while the more robust, semi-permanent benzyl side-chain protecting groups remain intact, requiring stronger acids or catalytic hydrogenolysis for cleavage.[1][4]
Types of Benzyl Protection for Threonine
Threonine possesses three reactive functional groups: the α-amino group, the α-carboxyl group, and the side-chain hydroxyl group. Benzyl-containing moieties can be used to protect each of these sites.
-
Side-Chain Protection (O-Benzyl Ether): The secondary hydroxyl group on threonine's side chain must be protected to prevent side reactions, most notably O-acylation, during peptide coupling steps.[5] The benzyl ether is a common choice for this role, particularly in Boc-based SPPS.[6] It is typically introduced using benzyl bromide (BnBr) in the presence of a base, following a Williamson ether synthesis-like mechanism.[7]
-
Carboxyl-Terminus Protection (Benzyl Ester): Protecting the C-terminus as a benzyl ester is a common strategy, especially in solution-phase synthesis and Boc-SPPS.[8] This can be achieved through methods like Fischer-Speier esterification, which involves reacting threonine with benzyl alcohol under acidic catalysis.[1]
-
Amino-Terminus Protection (Benzyloxycarbonyl - Cbz): The Cbz group was historically pivotal in the development of controlled peptide synthesis.[2] It is introduced by reacting the amino acid's N-terminus with benzyl chloroformate (Cbz-Cl) under basic conditions (a Schotten-Baumann reaction).[2] The Cbz group is stable under various conditions but can be cleanly removed by catalytic hydrogenolysis, making it orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[2]
Quantitative Data Summary
The efficiency of protection and deprotection reactions is critical for the overall success of a synthetic route. The following tables provide comparative and representative quantitative data.
Table 1: Performance Comparison of Benzyl vs. Tert-Butyl Ester Protection for Threonine
| Parameter | Benzyl (Bn) Ester | Tert-Butyl (tBu) Ester |
| Typical Yield (Protection) | 85-95% | 80-90% |
| Stability | Stable to a wide range of non-reductive reagents. | Stable to basic and nucleophilic reagents. |
| Deprotection Conditions | Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HBr/AcOH). | Moderate to strong acids (e.g., Trifluoroacetic acid - TFA). |
| SPPS Compatibility | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Key Advantages | High stability, orthogonal to many other protecting groups. | Facile cleavage under milder acidic conditions. |
| Key Disadvantages | Requires specific catalysts that can be poisoned; strong acids may not be suitable for sensitive substrates.[8] | Can be labile under repeated mild acidic conditions. |
| Data compiled from BenchChem.[8] |
Table 2: Representative Yields for Benzyl Protection & Deprotection Reactions
| Reaction | Protecting Group | Reagents | Typical Yield |
| Side-Chain O-Benzylation | O-Benzyl (Bzl) | N-protected Threonine, Benzyl Bromide, Base (e.g., NaH) | >80%[9] |
| N-Terminus Protection | Benzyloxycarbonyl (Cbz) | Threonine, Benzyl Chloroformate, Base (e.g., Na₂CO₃) | High-yielding[2] |
| C-Terminus Protection | Benzyl Ester (OBn) | N-protected Threonine, Benzyl Alcohol, Acid Catalyst (e.g., PTSA) | 85-95%[8] |
| Debenzylation | Bzl, OBn, Cbz | H₂, 10% Pd/C in Methanol or Ethanol | Quantitative[1][10] |
Key Mechanisms and Workflows
Visualizing the reaction pathways and experimental sequences is crucial for understanding and implementing these protection strategies.
Caption: General principle of a protecting group strategy in multi-step synthesis.
Caption: Workflow for C-terminal benzyl ester protection and subsequent deprotection.
Caption: Simplified mechanism of Fischer-Speier esterification for threonine.
Caption: Experimental workflow for one cycle of SPPS using Fmoc-Thr(Bzl)-OH.
Caption: Simplified catalytic cycle for palladium-catalyzed hydrogenolysis.
Experimental Protocols
Detailed and reliable experimental procedures are essential for reproducible results. The following are representative protocols for the protection and deprotection of threonine using benzyl groups.
Protocol 1: Synthesis of N-Boc-L-Threonine Benzyl Ester
This protocol details the protection of the carboxylic acid functionality of N-Boc-L-threonine as a benzyl ester.[8]
-
Materials: N-Boc-L-threonine, benzyl alcohol, p-toluenesulfonic acid monohydrate, toluene, ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, add N-Boc-L-threonine, a molar excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Add toluene as a solvent to facilitate the azeotropic removal of water.
-
Heat the mixture to reflux. Water will collect in the Dean-Stark trap, driving the reaction toward the ester product.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench carefully with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure. The crude product can be purified by flash column chromatography to yield N-Boc-L-threonine benzyl ester.[8]
-
Protocol 2: Deprotection of Benzyl Esters via Catalytic Hydrogenolysis
This is a mild and widely used method for cleaving benzyl esters and ethers.[1][10]
-
Materials: Benzyl-protected threonine derivative, 10% Palladium on carbon (Pd/C), methanol (or ethanol), filtration apparatus (e.g., Celite® pad).
-
Procedure:
-
Dissolve the benzyl-protected threonine derivative in methanol in a suitable reaction flask.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% Pd) to the solution.[8]
-
Evacuate the flask and backfill with hydrogen gas (a hydrogen-filled balloon is often sufficient for small-scale reactions). Repeat this process three times to ensure an inert atmosphere.[2]
-
Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere.
-
Monitor the reaction's progress by TLC until the starting material is completely consumed.[1]
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the filter cake with the reaction solvent and combine the filtrates.
-
Remove the solvent under reduced pressure to yield the deprotected product.[1]
-
Protocol 3: Incorporation of Fmoc-Thr(Bzl)-OH in Fmoc-SPPS
This protocol outlines a standard coupling cycle for adding a benzyl-protected threonine residue during automated or manual Fmoc-based solid-phase peptide synthesis.[5]
-
Materials: Rink Amide resin (or other suitable resin), DMF, 20% piperidine in DMF, Fmoc-Thr(Bzl)-OH, HBTU, HOBt, DIPEA.
-
Procedure (One Coupling Cycle):
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[5]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with a fresh portion of the piperidine solution for 10-15 minutes to ensure complete Fmoc removal.[5]
-
Washing: Thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.[5]
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Thr(Bzl)-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) to activate the amino acid.[5]
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.[5]
-
Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.[5]
-
Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, the coupling step should be repeated.[5] The resin is now ready for the next deprotection and coupling cycle.
-
Potential Side Reactions
While benzyl protection is robust, awareness of potential side reactions is crucial for troubleshooting and optimizing syntheses.
-
O-acylation: This is the primary side reaction that side-chain protection aims to prevent. If the threonine hydroxyl group is unprotected, it can be acylated by the incoming activated amino acid, leading to branched peptide impurities.[5]
-
Racemization: Although threonine is not highly susceptible, racemization can occur during the amino acid activation step. The use of coupling additives like HOBt is essential to suppress this side reaction.[5]
-
Catalyst Poisoning: During catalytic hydrogenolysis, sulfur-containing residues (cysteine, methionine) can poison the palladium catalyst, inhibiting the deprotection reaction.
-
Incomplete Cleavage: In SPPS, the final cleavage cocktail (e.g., Reagent K: TFA / Water / Phenol / Thioanisole / TIS) is designed to remove the benzyl group along with other side-chain protecting groups and cleave the peptide from the resin.[5] The composition of this cocktail is critical to prevent side reactions like re-alkylation of sensitive residues.
Conclusion
The use of benzyl protecting groups for threonine is a well-established and versatile strategy in chemical synthesis. The choice between side-chain, C-terminal, or N-terminal protection depends on the overall synthetic plan, particularly the orthogonality required in complex routes like solid-phase peptide synthesis. A thorough understanding of the principles of their introduction, stability, and cleavage, as well as an awareness of potential side reactions, enables researchers to effectively utilize benzyl protection to achieve their synthetic goals with high fidelity and yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for H-Thr(Bzl)-OBzl.oxalate in Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
December 2025
Introduction
In the field of peptide synthesis, the strategic selection of protecting groups is fundamental to achieving high yields and purity. H-Thr(Bzl)-OBzl.oxalate, or O-benzyl-L-threonine benzyl ester oxalate, is a valuable building block for the incorporation of a protected threonine residue into a peptide sequence. This derivative is particularly suited for solution-phase peptide synthesis (SPPS) within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. In this strategy, the α-amino group is temporarily protected with an acid-labile Boc group, while more robust benzyl-based groups protect the side chains and the C-terminus. The hydroxyl group of threonine is protected as a benzyl ether (Bzl), and the C-terminus is protected as a benzyl ester (OBzl), providing stability during the coupling steps.
This document provides a detailed protocol for the use of this compound in a model dipeptide synthesis, outlining the coupling reaction, purification, and subsequent deprotection steps.
Data Presentation
The following tables summarize the materials, reagents, and expected quantitative data for the synthesis of a model dipeptide, Boc-Ala-Thr(Bzl)-OBzl. These values are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.
Table 1: Key Materials and Reagents
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Role/Purpose |
| This compound | C₂₀H₂₃NO₇ | 389.40 | C-terminal amino acid with side-chain and carboxyl protection |
| Boc-Ala-OH | C₈H₁₅NO₄ | 189.21 | N-terminal protected amino acid |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling agent |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | Racemization suppressant |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Base for neutralization of the oxalate salt |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Reaction solvent |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction solvent |
| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | Aqueous wash solution |
| Saturated sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Aqueous wash solution |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | Aqueous wash solution |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | Drying agent |
Table 2: Quantitative Data for the Synthesis of Boc-Ala-Thr(Bzl)-OBzl
| Parameter | Expected Value | Notes |
| Reaction Scale | 10 mmol | Based on this compound as the limiting reagent. |
| Equivalents of Boc-Ala-OH | 1.05 eq. | A slight excess of the N-protected amino acid is used to ensure complete coupling. |
| Equivalents of DCC | 1.1 eq. | A common excess for carbodiimide coupling agents. |
| Equivalents of HOBt | 1.1 eq. | Used in conjunction with DCC to minimize racemization. |
| Equivalents of DIPEA | 2.2 eq. | Sufficient to neutralize both the oxalate salt and the HOBt. |
| Reaction Time | 12-24 hours | Monitored by Thin Layer Chromatography (TLC). |
| Crude Product Yield | >90% | Before purification. |
| Purified Product Yield | 75-85% | After silica gel column chromatography. |
| Purity (by HPLC) | >98% | After purification. |
Experimental Protocols
Protocol 1: Solution-Phase Coupling of Boc-Ala-OH with this compound
This protocol details the formation of the peptide bond between Boc-protected Alanine and O-benzyl-L-threonine benzyl ester.
Materials:
-
This compound (1.0 eq)
-
Boc-Ala-OH (1.05 eq)
-
DCC (1.1 eq)
-
HOBt (1.1 eq)
-
DIPEA (2.2 eq)
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Filtration apparatus (sintered glass funnel)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Neutralization: In a reaction vessel, dissolve this compound (1.0 eq) in anhydrous DMF. Add DIPEA (2.2 eq) to neutralize the oxalate salt and stir for 30 minutes at room temperature.
-
Activation: In a separate vessel, dissolve Boc-Ala-OH (1.05 eq) and HOBt (1.1 eq) in anhydrous DMF. Cool this solution to 0 °C in an ice-water bath.
-
Add DCC (1.1 eq) to the cooled Boc-Ala-OH solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Stir the activation mixture at 0 °C for 45 minutes.
-
Coupling: Filter the activation mixture to remove the precipitated DCU, and add the filtrate to the neutralized H-Thr(Bzl)-OBzl solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Work-up: a. Once the reaction is complete, dilute the mixture with ethyl acetate. b. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide, Boc-Ala-Thr(Bzl)-OBzl.
Protocol 2: Purification of Boc-Ala-Thr(Bzl)-OBzl
The crude product is purified by silica gel column chromatography.
Materials:
-
Crude Boc-Ala-Thr(Bzl)-OBzl
-
Silica gel (for column chromatography)
-
Eluent system (e.g., a gradient of ethyl acetate in hexanes)
-
Glass column
-
Fraction collector or test tubes
-
TLC plates and developing chamber
Procedure:
-
Prepare a silica gel column using a suitable slurry packing method with the initial eluent.
-
Dissolve the crude dipeptide in a minimal amount of the eluent or a compatible solvent (e.g., dichloromethane).
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to yield the purified Boc-Ala-Thr(Bzl)-OBzl as a solid or oil.
Protocol 3: Deprotection of Boc-Ala-Thr(Bzl)-OBzl
This protocol describes the removal of both the Boc and benzyl protecting groups to yield the free dipeptide, Ala-Thr.
Materials:
-
Purified Boc-Ala-Thr(Bzl)-OBzl
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Hydrogenation apparatus (e.g., H-Cube or a flask with a hydrogen balloon)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Boc Deprotection (Acidolysis): a. Dissolve the purified dipeptide in a 1:1 mixture of TFA and DCM. b. Stir the solution at room temperature for 1-2 hours. c. Remove the solvent under reduced pressure. Co-evaporate with toluene to remove residual TFA. The product is H-Ala-Thr(Bzl)-OBzl as a TFA salt.
-
Benzyl Deprotection (Hydrogenolysis): a. Dissolve the TFA salt from the previous step in methanol or ethanol. b. Carefully add a catalytic amount of 10% Pd/C. c. Subject the mixture to hydrogenation (e.g., under a hydrogen atmosphere at atmospheric pressure) and stir vigorously at room temperature. d. Monitor the reaction by TLC until the starting material is consumed. e. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. f. Evaporate the solvent under reduced pressure to obtain the crude deprotected dipeptide, Ala-Thr. g. The crude peptide can be further purified by recrystallization or preparative HPLC if necessary.
Visualizations
The following diagrams illustrate the logical workflow of the solution-phase dipeptide synthesis.
Caption: Solution-phase synthesis workflow for Boc-Ala-Thr(Bzl)-OBzl.
Caption: Deprotection workflow to obtain the free dipeptide.
Application Notes and Protocols for the Incorporation of H-Thr(Bzl)-OBzl.oxalate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide research and drug development, enabling the efficient synthesis of complex peptide sequences. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical and robust approach, particularly for the synthesis of long or challenging peptides. This document provides detailed application notes and protocols for the incorporation of O-benzyl-L-threonine, starting from the commercially available H-Thr(Bzl)-OBzl.oxalate, into a peptide sequence using the Boc/Bzl SPPS methodology.
Threonine, with its hydroxyl-containing side chain, necessitates protection to prevent undesirable side reactions, such as O-acylation, during peptide chain elongation. The benzyl ether is a commonly employed protecting group for the threonine side chain in the Boc/Bzl strategy due to its stability during the repetitive acidolytic cleavage of the N-α-Boc group and its lability under strong acidic conditions used for final cleavage.
The starting material, this compound, possesses a free N-terminal amine and a C-terminal benzyl ester. For its use in conventional SPPS, which requires an N-α-protected amino acid, a two-step preparatory phase is necessary: N-terminal Boc protection followed by selective saponification of the C-terminal benzyl ester. These preparatory steps yield Boc-Thr(Bzl)-OH, the activated building block for SPPS.
Physicochemical Properties and Handling
Proper storage and handling of amino acid derivatives are critical for successful synthesis.
| Property | Value |
| Compound Name | O-Benzyl-L-threonine benzyl ester oxalate |
| Synonyms | This compound |
| CAS Number | 15260-11-4[1][2][3] |
| Molecular Formula | C₂₀H₂₃NO₇[1] |
| Molecular Weight | 389.4 g/mol [1] |
| Appearance | White to off-white powder |
| Storage | Store at room temperature. |
Preparatory Phase: Synthesis of Boc-Thr(Bzl)-OH from this compound
This section details the necessary conversion of the starting material into the SPPS-ready Boc-Thr(Bzl)-OH.
Logical Workflow for Preparation of Boc-Thr(Bzl)-OH
Caption: Preparation of Boc-Thr(Bzl)-OH from this compound.
Experimental Protocols: Preparation of Boc-Thr(Bzl)-OH
Protocol 1: N-terminal Boc Protection
This protocol describes the protection of the free amine of H-Thr(Bzl)-OBzl with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane and Water (or other suitable solvent system)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in an aqueous solution of sodium bicarbonate or sodium hydroxide to neutralize the oxalate salt and free the amine.
-
To the resulting solution of the free base, add a solution of di-tert-butyl dicarbonate in dioxane (or another suitable organic solvent).
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, perform a liquid-liquid extraction. Extract the aqueous phase with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Boc-Thr(Bzl)-OBzl.
Protocol 2: Saponification of the Benzyl Ester
This protocol details the selective cleavage of the C-terminal benzyl ester to yield the free carboxylic acid.
Materials:
-
Boc-Thr(Bzl)-OBzl
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Boc-Thr(Bzl)-OBzl in a mixture of THF and water.
-
Add a solution of LiOH or NaOH and stir the mixture at room temperature. Monitor the reaction by TLC. The benzyl ether on the threonine side chain is stable under these conditions.
-
Once the reaction is complete, acidify the mixture to a pH of approximately 3-4 with 1 M HCl.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain Boc-Thr(Bzl)-OH.
Solid-Phase Peptide Synthesis (SPPS) using Boc-Thr(Bzl)-OH
The following protocols are based on the Boc/Bzl strategy for manual SPPS.
General SPPS Workflow
Caption: General workflow for Boc-SPPS.
Experimental Protocols: SPPS
Protocol 3: Resin Preparation and First Amino Acid Attachment
This protocol is for attaching the first Boc-protected amino acid to a Merrifield resin.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-amino acid (C-terminal residue)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the Merrifield resin in DCM in a reaction vessel for at least 1 hour.
-
Prepare the cesium salt of the first Boc-amino acid by reacting it with cesium carbonate in a DMF/water mixture, followed by evaporation to dryness.
-
Add the Boc-amino acid cesium salt (2-3 equivalents relative to resin loading) dissolved in DMF to the swollen resin.
-
Heat the mixture at 50°C with agitation for 24-48 hours.
-
Wash the resin thoroughly with DMF, DMF/water, DMF, and DCM.
-
Dry the resin under vacuum.
Protocol 4: A Single Coupling Cycle for Boc-Thr(Bzl)-OH
This protocol outlines the steps for one cycle of deprotection, neutralization, and coupling.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Boc-Thr(Bzl)-OH
-
Coupling agent (e.g., HBTU, DIC/HOBt)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
N-α-Boc Deprotection: Treat the peptide-resin with a solution of 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin with DCM to remove residual TFA.
-
Neutralization: Neutralize the N-terminal ammonium trifluoroacetate salt by washing the resin with a 10% solution of DIEA in DCM (2 x 2 minutes).
-
Washing: Wash the resin with DCM to remove excess base.
-
Coupling:
-
In a separate vessel, pre-activate Boc-Thr(Bzl)-OH (3 equivalents) with a coupling agent such as HBTU (3 equivalents) and DIEA (6 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: Once coupling is complete, wash the resin thoroughly with DMF and DCM to prepare for the next cycle.
Protocol 5: Final Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and removal of the benzyl protecting groups.
Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a well-ventilated fume hood by trained personnel. Trifluoromethanesulfonic acid (TFMSA) is a less hazardous alternative but is still highly corrosive.
Materials:
-
Fully assembled peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol, thioanisole)
-
Cold diethyl ether
Procedure (HF Cleavage):
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in the reaction vessel of an HF apparatus.
-
Add scavengers (e.g., anisole) to the vessel.
-
Cool the vessel to -5 to 0°C and distill anhydrous HF into it.
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by vacuum distillation.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Extract the peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid).
-
Lyophilize the extract to obtain the crude peptide, which can then be purified by RP-HPLC.
Quantitative Data and Performance
| Parameter | Reagent/Condition | Typical Value/Range | Notes |
| Resin Loading | Merrifield Resin | 0.3 - 1.0 mmol/g | Lower loading can be beneficial for long or difficult sequences. |
| Boc Deprotection | 50% TFA in DCM | 1 x 1 min, 1 x 30 min | Highly efficient reaction. |
| Neutralization | 10% DIEA in DCM | 2 x 2 min | Crucial for efficient coupling. |
| Coupling Activation | HBTU/DIEA in DMF | 3 eq. Boc-AA, 3 eq. HBTU, 6 eq. DIEA | Activation is rapid (1-2 minutes). |
| Coupling Time | - | 1 - 2 hours | Can be extended for sterically hindered amino acids. |
| Coupling Efficiency | - | >99% | Monitored by Kaiser test. Threonine can sometimes be a difficult coupling.[4] |
| Final Cleavage (HF) | Anhydrous HF, Anisole | 0°C, 1-2 hours | Effective for removing benzyl-based protecting groups. |
Potential Side Reactions
| Side Reaction | Description | Mitigation |
| O-acylation | Acylation of the unprotected hydroxyl group of the threonine side chain. | Use of the benzyl (Bzl) protecting group. |
| Racemization | Loss of stereochemical integrity during the activation of the carboxylic acid. | Use of coupling additives like 1-hydroxybenzotriazole (HOBt). Threonine is not highly susceptible. |
| Incomplete Coupling | Steric hindrance from the β-branched side chain of threonine can slow down the coupling reaction. | Use of more potent activating agents (e.g., HBTU, HATU), extending the reaction time, or performing a double coupling. |
| β-Elimination | Under strongly basic conditions, the threonine side chain can undergo elimination. | Avoid prolonged exposure to strong bases. The Boc/Bzl strategy with its acidic deprotection steps minimizes this risk. |
By following these detailed protocols and being mindful of the potential challenges, researchers can successfully incorporate this compound into their solid-phase peptide synthesis workflows to generate high-quality peptides for a wide range of applications in research and drug development.
References
Application Notes and Protocols for Solution-Phase Peptide Synthesis Using H-Thr(Bzl)-OBzl.oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) is a classical yet powerful methodology for the chemical synthesis of peptides. It remains a highly relevant technique for the large-scale production of short peptides and for the synthesis of complex or modified peptides where solid-phase approaches may be less suitable.[1][2] This document provides detailed application notes and protocols for the use of O-benzyl-L-threonine benzyl ester oxalate (H-Thr(Bzl)-OBzl.oxalate), a key building block in the Boc/Bzl (tert-Butoxycarbonyl/benzyl) protecting group strategy for solution-phase synthesis.[3][4]
The Boc/Bzl strategy employs the acid-labile Boc group for temporary protection of the α-amino group and more stable benzyl-based groups for the semi-permanent protection of the C-terminus and reactive side chains.[4][5] In this compound, the hydroxyl group of the threonine side chain is protected as a benzyl ether (Bzl), and the C-terminus is protected as a benzyl ester (OBzl). This dual benzyl protection is robust and compatible with the Boc strategy, where final deprotection is typically achieved by strong acidolysis (e.g., with HF or TFMSA) or catalytic hydrogenation.[3][6]
These protocols are designed to guide researchers through the coupling of an N-terminally protected amino acid to this compound, the subsequent work-up and purification of the resulting dipeptide, and the final deprotection steps.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | O-Benzyl-L-threonine benzyl ester oxalate, L-Thr(Bzl)-OBzl·oxalate | [2] |
| CAS Number | 15260-11-4 | [2][7] |
| Molecular Formula | C₂₀H₂₃NO₇ | [2] |
| Molecular Weight | 389.4 g/mol | [2] |
| Appearance | White to off-white powder | [6] |
| Purity | ≥98% | [6] |
Table 2: Typical Reagents and Solvents for Dipeptide Synthesis
| Reagent/Solvent | Purpose |
| Boc-L-Alanine (Boc-Ala-OH) | N-terminally protected amino acid |
| This compound | C-terminally and side-chain protected amino acid |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Coupling agent |
| 1-Hydroxybenzotriazole (HOBt) | Racemization suppressant |
| N,N-Diisopropylethylamine (DIPEA) | Base for neutralization of oxalate salt |
| Anhydrous Dichloromethane (DCM) | Reaction solvent |
| Anhydrous Dimethylformamide (DMF) | Reaction solvent |
| Ethyl acetate (EtOAc) | Extraction solvent |
| 1 M Hydrochloric acid (HCl) | Aqueous wash solution |
| Saturated sodium bicarbonate (NaHCO₃) | Aqueous wash solution |
| Brine (saturated NaCl solution) | Aqueous wash solution |
| Anhydrous magnesium sulfate (MgSO₄) | Drying agent |
Table 3: Expected Quantitative Data for the Synthesis of Boc-Ala-Thr(Bzl)-OBzl
| Parameter | Expected Value | Notes |
| Reaction Time | 12 - 24 hours | Can be monitored by TLC for completion.[1] |
| Crude Yield | 80 - 95% | Highly dependent on reaction conditions and work-up.[1] |
| Purity after Work-up | >90% | Can be improved by chromatography or recrystallization.[1] |
| Final Purity (after purification) | >98% | Typically achieved by silica gel chromatography or recrystallization.[8] |
Experimental Protocols
Protocol 1: Solution-Phase Coupling of Boc-Ala-OH with this compound
This protocol details the formation of the dipeptide Boc-Ala-Thr(Bzl)-OBzl.
Materials:
-
Boc-Ala-OH (1.0 equivalent)
-
This compound (1.0 equivalent)
-
DCC (1.1 equivalents)
-
HOBt (1.1 equivalents)
-
DIPEA (2.2 equivalents)
-
Anhydrous DCM
-
Anhydrous DMF
-
Ethyl acetate
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Neutralization of this compound: In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF. Add anhydrous DCM and cool the solution to 0 °C in an ice bath. Add DIPEA (2.2 eq.) dropwise while stirring. Stir the mixture at 0 °C for 20-30 minutes.
-
Activation of Boc-Ala-OH: In a separate flask, dissolve Boc-Ala-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM. Cool the solution to 0 °C.
-
Coupling Reaction: To the solution from step 2, add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will start to form. Stir this activation mixture at 0 °C for 30 minutes.
-
Add the neutralized H-Thr(Bzl)-OBzl solution from step 1 to the activated Boc-Ala-OH mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Work-up: a. Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM. b. Combine the filtrate and washes and dilute with ethyl acetate. c. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[1] d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.[3]
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure Boc-Ala-Thr(Bzl)-OBzl.[1]
Protocol 2: N-Terminal Boc Deprotection
This protocol describes the removal of the Boc protecting group to allow for further peptide chain elongation.
Materials:
-
Boc-Ala-Thr(Bzl)-OBzl
-
Trifluoroacetic acid (TFA)
-
Anhydrous DCM
-
Cold diethyl ether
Procedure:
-
Dissolve the purified Boc-Ala-Thr(Bzl)-OBzl in anhydrous DCM and cool to 0 °C.
-
Add an equal volume of TFA (1:1 v/v TFA:DCM) and stir the reaction at room temperature for 1-2 hours.[1]
-
Monitor the reaction for completion by TLC.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM (2-3 times) to ensure complete removal of residual TFA.[1]
-
Dissolve the resulting residue in a minimal amount of DCM and add cold diethyl ether with vigorous stirring to precipitate the TFA salt of the dipeptide.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[1] The resulting H-Ala-Thr(Bzl)-OBzl·TFA can be used in the next coupling step after neutralization.
Protocol 3: Final Deprotection of Benzyl Groups by Catalytic Hydrogenation
This protocol describes the simultaneous removal of the O-benzyl ether from the threonine side chain and the C-terminal benzyl ester.
Materials:
-
Protected peptide (e.g., H-Ala-Thr(Bzl)-OBzl)
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the protected peptide in MeOH or THF in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the peptide).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.[3]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the fully deprotected dipeptide, H-Ala-Thr-OH.[3]
Visualizations
Experimental Workflow
Caption: Workflow for the solution-phase synthesis of a dipeptide.
Threonine in Cell Signaling
Threonine residues in peptides and proteins are crucial sites for post-translational modifications, particularly phosphorylation, which plays a pivotal role in regulating cellular signaling pathways.[6] Threonine-containing peptides synthesized using methods like the one described can be used to study these pathways. For example, L-threonine has been shown to upregulate the expression of β-defensins by activating the NF-κB signaling pathway.[9]
Caption: Activation of the NF-κB pathway by L-Threonine.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C20H23NO7 | CID 46856342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 5. Threonine (Thr) Amino Acid Guide - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. l-Threonine upregulates the expression of β-defensins by activating the NF-κB signaling pathway and suppressing SIRT1 expression in porcine intestinal epithelial cells - Food & Function (RSC Publishing) [pubs.rsc.org]
Deprotection of Benzyl Groups from Thr(Bzl) Residues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl (Bzl) group is a widely utilized protecting group for the hydroxyl functionality of threonine residues in peptide synthesis and the preparation of complex organic molecules. Its stability under a broad range of reaction conditions and its susceptibility to cleavage under relatively mild conditions make it a valuable tool in synthetic chemistry. The selection of an appropriate deprotection method is critical to ensure high yield and purity of the final product while avoiding side reactions. This document provides detailed application notes and protocols for the two primary methods of benzyl group removal from Thr(Bzl) residues: catalytic hydrogenation and acid-catalyzed hydrolysis.
Data Presentation: Comparison of Deprotection Methods
The choice of deprotection strategy for Thr(Bzl) depends on factors such as the presence of other sensitive functional groups in the molecule, the desired scale of the reaction, and available laboratory equipment. The following tables summarize quantitative data for common deprotection methods.
Table 1: Comparison of Common Deprotection Methods for Benzyl Ethers [1]
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (1 atm), MeOH or EtOAc, rt | Mild, high yielding, clean byproducts (toluene).[1][2] | Catalyst can be poisoned by sulfur or nitrogen compounds; may reduce other functional groups; H₂ gas can be a safety concern.[1] |
| Catalytic Transfer Hydrogenolysis | 10% Pd/C, 1,4-cyclohexadiene or HCOOH, MeOH, rt | Avoids the use of H₂ gas; can be milder and faster than traditional hydrogenolysis.[1][3] | Requires higher catalyst loading; potential for side reactions from the hydrogen donor.[1] |
| Acidic Cleavage | TFA, DCM, rt | Effective for substrates intolerant to hydrogenation; straightforward procedure.[1] | Harsh conditions can lead to side reactions; not suitable for acid-sensitive molecules.[1][4] |
| Lewis Acid Cleavage | AlCl₃ or SnCl₄, anisole, CH₂Cl₂, 0 °C to rt | Can be selective for benzyl ethers over other functional groups. | Requires stoichiometric amounts of Lewis acid; workup can be challenging.[1] |
Table 2: Exemplary Conditions for Catalytic Transfer Hydrogenation [1]
| Hydrogen Donor | Catalyst | Solvent | Temperature | Reaction Time | Yield |
| Ammonium Formate | 10% Pd/C | Methanol | Reflux | 2 - 16 hours | >95% |
| Formic Acid | 10% Pd/C | Methanol | Room Temp. | Minutes | High[1][3] |
Potential Side Reactions
Careful consideration of potential side reactions is crucial for a successful deprotection.
-
β-Elimination (Dehydration): Under basic conditions, the β-hydroxyl group of the threonine side chain can be eliminated, leading to the formation of a dehydroamino acid residue.[5] This is a more significant concern during Fmoc deprotection with piperidine but can also be catalyzed by strong bases during workup.
-
Alkylation: During acid-catalyzed deprotection, the liberated benzyl cation is a reactive electrophile that can alkylate sensitive residues such as tryptophan, methionine, and cysteine.[6] While less common than with the highly activated phenolic ring of tyrosine, alkylation of other nucleophilic sites is possible.
-
O- to C-Benzyl Migration: While a primary concern for Tyr(Bzl) residues, leading to the formation of 3-benzyltyrosine, this side reaction is not typically observed with Thr(Bzl) due to the lack of an aromatic ring in the side chain.[4][7]
-
Over-reduction: In catalytic hydrogenation, other functional groups such as alkenes, alkynes, and nitro groups may also be reduced.[1]
To mitigate these side reactions, especially alkylation during acidic cleavage, the addition of "scavengers" to the reaction mixture is highly recommended. These are nucleophilic compounds that trap the reactive carbocations.
Table 3: Common Scavengers for Acidic Deprotection [6]
| Scavenger | Target Residue(s) | Typical Concentration (% v/v) |
| Thioanisole | General | 5 |
| Water | General | 5 |
| Phenol | General | 5 |
| Triisopropylsilane (TIS) | Trp, general | 1-5 |
| 1,2-Ethanedithiol (EDT) | Cys, Met | 1-5 |
Experimental Protocols
Protocol 1: Deprotection via Catalytic Transfer Hydrogenation with Ammonium Formate[1]
This protocol describes the removal of the benzyl group from a Thr(Bzl)-containing compound using palladium on carbon as the catalyst and ammonium formate as the hydrogen donor.[1]
Materials:
-
Thr(Bzl)-containing substrate
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol (MeOH), anhydrous
-
Celite®
-
Standard laboratory glassware
-
Heating mantle and condenser
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the Thr(Bzl)-containing substrate in anhydrous methanol.
-
Carefully add 10% Pd/C (10-20% by weight of the substrate).[1]
-
To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[1]
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product as necessary by recrystallization or chromatography.
Protocol 2: Deprotection with Trifluoroacetic Acid (TFA)[1]
This protocol outlines the cleavage of the benzyl ether using trifluoroacetic acid.
Materials:
-
Thr(Bzl)-containing substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Scavenger(s) (e.g., thioanisole, water, TIS)
-
Saturated aqueous solution of sodium bicarbonate
-
Cold diethyl ether
-
Standard laboratory glassware
-
Ice bath
Procedure:
-
In a round-bottom flask with a magnetic stir bar, dissolve the Thr(Bzl)-containing substrate in anhydrous dichloromethane (10-20 mL per gram of substrate).
-
Add the appropriate scavenger(s) to the solution. A common cocktail is Reagent K (TFA/Water/Phenol/Thioanisole/TIS; 82.5:5:5:5:2.5 v/v).[8]
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq).[1]
-
Allow the reaction mixture to warm to room temperature and stir for 1-6 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the TFA and DCM under reduced pressure.
-
Precipitate the product by adding cold diethyl ether.
-
Isolate the product by filtration, wash with cold diethyl ether, and dry under vacuum.
-
If necessary, neutralize any remaining acid by dissolving the product in a suitable solvent and washing with a saturated aqueous solution of sodium bicarbonate.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Peptide Coupling with H-Thr(Bzl)-OBzl.oxalate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the use of O-benzyl-L-threonine benzyl ester oxalate (H-Thr(Bzl)-OBzl.oxalate) in solution-phase peptide synthesis (SPPS). This document outlines compatible coupling reagents, provides detailed experimental protocols, and summarizes potential side reactions and mitigation strategies.
Introduction
This compound is a valuable building block in peptide synthesis, particularly within the Boc/Bzl (tert-Butoxycarbonyl/benzyl) protection strategy. In this scheme, the amino terminus of the growing peptide chain is temporarily protected with an acid-labile Boc group, while more stable benzyl-based protecting groups are used for the C-terminus and reactive side chains. This compound serves as the amine component in the coupling reaction, with its C-terminal carboxyl group protected as a benzyl ester and the threonine side-chain hydroxyl group protected as a benzyl ether to prevent unwanted side reactions.
Compatible Coupling Reagents
The selection of a suitable coupling reagent is critical for achieving high yields and minimizing side reactions, such as racemization. Threonine, being a β-hydroxy amino acid, can present steric hindrance, making the choice of an efficient coupling reagent important. Several classes of coupling reagents are compatible with this compound in solution-phase synthesis.
Commonly Used Coupling Reagents:
-
Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are cost-effective and widely used coupling reagents. They are almost always used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to suppress racemization and improve efficiency.[1][2] The primary drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct that is sparingly soluble and requires removal by filtration.[3] DIC forms a more soluble urea byproduct, making it a better choice for some applications.[1]
-
Uronium/Aminium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly efficient coupling reagents.[1][4] HATU is generally considered the most reactive and is particularly effective for sterically hindered couplings and in minimizing racemization due to the formation of a more reactive OAt-ester intermediate.[4] While more expensive than carbodiimides, these reagents often lead to faster reactions and higher yields.[4][5]
-
Phosphonium Salts: BOP (Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also very effective coupling reagents with low racemization potential.[1] However, a significant drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[2] PyBOP is a safer alternative.[1]
Quantitative Data Summary
The following table summarizes the general performance of various coupling reagents in peptide synthesis. While specific data for this compound is not extensively available in a comparative format, these trends are well-established in peptide chemistry.
| Coupling Reagent | Additive | Typical Yield Range | Racemization Risk | Key Advantages & Disadvantages |
| DCC | HOBt/Oxyma Pure | 70-90% | Low with additive | Advantages: Cost-effective. Disadvantages: Insoluble DCU byproduct, potential for side reactions if no additive is used.[3] |
| DIC | HOBt/Oxyma Pure | 75-95% | Low with additive | Advantages: Soluble urea byproduct. Disadvantages: Requires an additive for optimal performance.[1] |
| HBTU | None required (but HOBt can be added) | 85-98% | Low | Advantages: High efficiency, fast reaction times. Disadvantages: More expensive than carbodiimides.[4][5] |
| HATU | None required | 90-99% | Very Low | Advantages: Highest reactivity, excellent for hindered couplings, minimal racemization. Disadvantages: Higher cost.[4] |
| PyBOP | None required | 85-98% | Low | Advantages: High efficiency, safer byproducts than BOP. Disadvantages: Higher cost than carbodiimides.[1] |
Experimental Protocols
This section provides a detailed protocol for the solution-phase coupling of an N-terminally protected amino acid (e.g., Boc-Ala-OH) with this compound using DCC and HOBt.
Protocol: Synthesis of Boc-Ala-Thr(Bzl)-OBzl
Materials:
-
This compound
-
Boc-Ala-OH
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization of this compound:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.2 equivalents) to neutralize the oxalate salt and stir for 20-30 minutes at room temperature.
-
-
Activation of Boc-Ala-OH:
-
In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.[3]
-
Cool the solution to 0 °C in an ice-water bath.
-
Add DCC (1.1 equivalents) to the cooled solution.[3]
-
Stir the mixture at 0 °C for 45-60 minutes. A white precipitate of dicyclohexylurea (DCU) will form.[3]
-
-
Coupling Reaction:
-
Filter the DCU precipitate from the activated Boc-Ala-OH solution.
-
Add the filtrate containing the activated amino acid to the neutralized H-Thr(Bzl)-OBzl solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.[3]
-
Purify the crude product by silica gel column chromatography or recrystallization to yield pure Boc-Ala-Thr(Bzl)-OBzl.
-
Mandatory Visualizations
Experimental Workflow for Dipeptide Synthesis
Caption: Workflow for the solution-phase synthesis of a dipeptide using this compound.
Logical Relationship of Coupling Reagent Components
Caption: Logical relationships between reactants and reagents in a typical peptide coupling reaction.
Potential Side Reactions and Mitigation
-
Racemization: The chiral integrity of the activated amino acid can be compromised, leading to the formation of diastereomeric peptides.
-
Mitigation: The use of additives like HOBt or Oxyma Pure is highly effective in suppressing racemization when using carbodiimide coupling reagents.[1] Uronium and phosphonium reagents, particularly HATU, have an inherently lower risk of causing racemization.[4] Performing the activation and coupling at low temperatures (0 °C) is also recommended.
-
-
O-acylation: The unprotected hydroxyl group of a threonine residue can be acylated by the activated amino acid.
-
Mitigation: The use of this compound inherently mitigates this side reaction as the side-chain hydroxyl group is protected by a benzyl ether.
-
-
Guanidinylation: Uronium/aminium salt coupling reagents like HBTU and HATU can react with the free N-terminus of the peptide chain, leading to chain termination.
-
Mitigation: This can be avoided by pre-activating the N-protected amino acid with the coupling reagent before adding it to the amine component. Using a stoichiometric amount of the coupling reagent is also advised.[6]
-
-
Dehydration of Asparagine and Glutamine: If the N-protected amino acid being coupled is asparagine or glutamine, dehydration of the side-chain amide to a nitrile can occur with carbodiimide reagents.
-
Mitigation: Using side-chain protected Asn or Gln derivatives or employing coupling reagents other than carbodiimides can prevent this.
-
By understanding the properties of different coupling reagents and following optimized protocols, researchers can successfully incorporate this compound into peptide sequences with high yield and purity.
References
Synthesis of Hydrophobic Peptides Utilizing Benzyl-Protected Threonine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of hydrophobic peptides is a significant challenge in peptide chemistry, primarily due to issues of aggregation and poor solubility of the growing peptide chain.[1][2] These "difficult sequences," rich in non-polar amino acids, tend to form secondary structures like β-sheets, which can hinder coupling reactions, leading to incomplete synthesis and low yields.[2][3] Strategic selection of protecting groups for amino acid side chains is paramount to mitigating these issues. This document provides detailed application notes and protocols for the synthesis of hydrophobic peptides with a focus on the use of benzyl-protected threonine, specifically addressing the application of H-Thr(Bzl)-OBzl.oxalate.
While this compound is a useful threonine derivative, it is important to note that for direct application in standard Solid-Phase Peptide Synthesis (SPPS), an N-terminal protecting group (e.g., Fmoc or Boc) is required to control peptide bond formation. This guide will therefore cover the necessary N-terminal protection of this compound and, more centrally, the application of the commercially available and widely used N-protected derivatives, Fmoc-Thr(Bzl)-OH and Boc-Thr(Bzl)-OH , in established SPPS workflows.
The benzyl (Bzl) protecting group for the threonine side-chain hydroxyl function is particularly relevant within the Boc/Bzl synthesis strategy. This classical approach is often favored for hydrophobic sequences as the repeated treatments with trifluoroacetic acid (TFA) for Nα-Boc deprotection can help disrupt on-resin aggregation.[2]
Comparative Data: Threonine Side-Chain Protection Strategies
The choice between a benzyl (Bzl) and a tert-butyl (tBu) protecting group for the threonine side chain is intrinsically linked to the overarching synthesis strategy (Boc vs. Fmoc). Each has distinct advantages and disadvantages, particularly concerning hydrophobic peptides.
| Feature | Thr(Bzl) in Boc/Bzl Strategy | Thr(tBu) in Fmoc/tBu Strategy |
| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Nα-Deprotection | Moderate Acid (e.g., 25-50% TFA in DCM) | Base (e.g., 20% piperidine in DMF) |
| Side-Chain Deprotection | Strong Acid (e.g., anhydrous HF, TFMSA)[1] | Strong Acid (e.g., TFA)[1] |
| Handling of Aggregation | Generally more effective for hydrophobic sequences, as repeated TFA washes can disrupt secondary structures.[2] | Can be challenging; aggregation may lead to incomplete Fmoc deprotection and coupling.[4] |
| Orthogonality | Not fully orthogonal; relies on differential acid lability between the Boc and Bzl groups.[1][5] | Fully orthogonal; base-labile Fmoc group and acid-labile tBu group allow for selective removal.[1] |
| Typical Crude Purity | High purity is achievable, but harsh final cleavage can generate side products if scavengers are not used effectively.[1] | Good to excellent purity is common; milder cleavage is beneficial for sensitive peptides.[4] |
| Potential Side Reactions | Alkylation of sensitive residues (e.g., Trp, Cys) by benzyl cations during final cleavage.[1] | Piperidine-induced side reactions (e.g., aspartimide formation) in susceptible sequences.[1] |
Experimental Protocols
Protocol 1: N-Terminal Fmoc-Protection of this compound
This protocol describes a preparatory step to make the user-specified compound compatible with Fmoc-based SPPS.
Materials:
-
This compound
-
9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in a 1:1 mixture of dioxane and 10% aqueous NaHCO₃ solution.
-
Add Fmoc-OSu (1.1 equivalents) portion-wise while stirring vigorously at room temperature.
-
Continue stirring for 4-6 hours, monitoring the reaction by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting Fmoc-Thr(Bzl)-OBzl by silica gel chromatography to yield the desired product.
-
Note: The C-terminal benzyl ester will be cleaved during the final peptide cleavage from the resin.
Protocol 2: Synthesis of a Hydrophobic Peptide using Boc-Thr(Bzl)-OH (Boc/Bzl Strategy)
This protocol outlines a single coupling cycle for incorporating Boc-Thr(Bzl)-OH on a Merrifield resin.
Workflow Diagram:
References
Application Notes and Protocols for Large-Scale Peptide Synthesis Utilizing H-Thr(Bzl)-OBzl.oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of therapeutic peptides on a large scale necessitates robust and well-defined chemical strategies to ensure high yield, purity, and scalability. The Boc/Bzl (tert-Butoxycarbonyl/benzyl) protecting group strategy, pioneered by R.B. Merrifield, represents a foundational and powerful approach in peptide chemistry.[1][2] This methodology is particularly relevant for the synthesis of long or complex peptides.[3] At the core of this strategy is the principle of graduated acid lability, where the temporary Nα-Boc protecting group is removed by a moderate acid like trifluoroacetic acid (TFA), while the more stable, "permanent" benzyl-based side-chain protecting groups require a strong acid, such as hydrofluoric acid (HF), for cleavage.[3][4][5]
H-Thr(Bzl)-OBzl.oxalate is a key building block for incorporating O-benzyl-protected threonine into a peptide sequence, particularly in solution-phase peptide synthesis (SPPS) or as the C-terminal residue in solid-phase synthesis. The benzyl group on the threonine hydroxyl function prevents side reactions, such as O-acylation, during coupling steps.[6] This document provides detailed application notes and protocols for the large-scale synthesis of peptides containing Thr(Bzl), focusing on the Boc/Bzl strategy.
Data Presentation: Performance Metrics in Boc/Bzl Peptide Synthesis
The efficiency of each step is critical to the overall success of a large-scale peptide synthesis campaign. The following tables summarize typical quantitative data for key processes within the Boc/Bzl strategy. Note that these values are representative and can vary based on the peptide sequence, scale, and specific conditions.
Table 1: Boc Deprotection Conditions and Efficiency [3]
| TFA Concentration (% in DCM) | Reaction Time | Temperature | Typical Efficiency | Notes |
|---|---|---|---|---|
| 25% | 1-2 hours | Room Temperature | >99% | A common and generally effective condition. |
| 50% | 20-30 minutes | Room Temperature | >99.5% | Faster deprotection, widely used in standard protocols. |
| 100% (neat TFA) | 5-15 minutes | Room Temperature | >99.5% | Very rapid but may increase the risk of side reactions.[3] |
Table 2: Amino Acid Coupling Efficiency in Boc-SPPS [3]
| Coupling Reagent | Equivalents (Reagent/Amino Acid) | Reaction Time | Typical Efficiency | Notes |
|---|---|---|---|---|
| DCC/HOBt | 1.1 / 1.1 | 2-4 hours | 98-99.5% | A classic and cost-effective method; produces DCU byproduct. |
| HBTU/DIEA | 1.0 / 1.5 | 30-60 minutes | >99.5% | Fast and efficient; commonly used in automated synthesis. |
| DIC/HOBt | 1.1 / 1.1 | 1-2 hours | >99% | Similar to DCC but the DIU byproduct is soluble in some solvents. |
Table 3: Final Peptide Yield and Purity (Illustrative Example)
| Synthesis Stage | Parameter | Value | Notes |
|---|---|---|---|
| Crude Peptide | Overall Yield | 60-85% | Dependent on peptide length and sequence complexity. |
| Purity (RP-HPLC) | 50-75% | Varies significantly; peptides with hydrophobic residues like Thr(Bzl) may show lower crude purity due to aggregation. | |
| After Purification | Final Yield | 20-50% | Purification can be a significant bottleneck, especially at large scale. |
| | Final Purity (RP-HPLC) | >98% | Target for therapeutic-grade peptides. |
Experimental Protocols
Protocol 1: Large-Scale Solution-Phase Synthesis of a Model Dipeptide (Boc-Ala-Thr(Bzl)-OBzl)
This protocol details the coupling of Boc-Ala-OH with this compound, a process that can be adapted for fragment condensation in a larger-scale solution-phase synthesis.
Materials:
-
Boc-Ala-OH
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization: In a large reaction vessel, dissolve this compound (1.0 equivalent) in anhydrous DMF. Add DIEA (2.2 equivalents) to neutralize the oxalate salt and stir for 30 minutes at room temperature.
-
Activation: In a separate vessel, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF. Cool the solution to 0 °C in an ice-water bath.
-
Add DCC (1.1 equivalents) to the Boc-Ala-OH solution and stir the mixture at 0 °C for 45 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling: Filter the DCU precipitate and add the filtrate containing the activated amino acid to the neutralized H-Thr(Bzl)-OBzl solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[6]
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization.
Protocol 2: Boc-SPPS Cycle for Incorporating Boc-Thr(Bzl)-OH
This protocol outlines a single cycle for adding Boc-Thr(Bzl)-OH to a growing peptide chain on a solid support (e.g., Merrifield resin).
Materials:
-
Peptide-resin
-
Boc-Thr(Bzl)-OH[7]
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a suitable reaction vessel.
-
Boc Deprotection:
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 2 minutes and drain. Repeat the neutralization step.[1]
-
Wash the resin thoroughly with DCM (3-5 times) followed by DMF (2-3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Boc-Thr(Bzl)-OH (3 equivalents relative to resin substitution) and HBTU (3 equivalents) in DMF.[3]
-
Add DIEA (4.5 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor coupling completion using a qualitative test (e.g., Kaiser ninhydrin test).
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times). The resin is now ready for the next cycle.
Protocol 3: Final Cleavage and Deprotection (HF Cleavage)
This protocol describes the final step to cleave the peptide from the resin and remove the benzyl side-chain protecting groups. Warning: This procedure involves liquid hydrogen fluoride (HF), which is extremely hazardous and requires a specialized apparatus and safety precautions.
Materials:
-
Dried Peptide-resin
-
Scavengers (e.g., anisole, p-cresol, thioanisole)
-
Liquid hydrogen fluoride (HF)
-
Specialized HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Preparation: Place the thoroughly dried peptide-resin and a magnetic stir bar in the HF reaction vessel of the specialized apparatus.
-
Scavenger Addition: Add the appropriate scavengers to the vessel. A common mixture is p-cresol and p-thiocresol. Scavengers are crucial to prevent side reactions, such as alkylation of sensitive residues like Trp and Tyr.
-
HF Condensation: Cool the reaction vessel in a dry ice/methanol bath (-78 °C). Carefully condense a measured amount of liquid HF into the vessel.
-
Cleavage Reaction: Stir the reaction mixture at 0 °C for 1-2 hours.[1]
-
HF Removal: After the reaction is complete, remove the HF by vacuum distillation.
-
Peptide Precipitation: Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Isolation: Filter and collect the crude peptide. Dry the peptide under vacuum. The crude product is now ready for purification.
Protocol 4: Purification of Thr(Bzl)-Containing Peptides
Peptides containing the bulky, hydrophobic benzyl group on threonine can exhibit poor solubility in aqueous solutions and a tendency to aggregate. This protocol provides a starting point for their purification by RP-HPLC.
Materials:
-
Crude lyophilized peptide
-
HPLC-grade Dimethyl sulfoxide (DMSO) or DMF
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of DMSO or DMF.
-
Sonicate briefly if necessary to ensure complete dissolution.
-
Slowly dilute the dissolved peptide with Mobile Phase A to a final concentration suitable for injection (e.g., 1-5 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Purification:
-
Equilibrate the C18 column with Mobile Phase A.
-
Inject the prepared sample onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B. The gradient will need to be optimized based on the hydrophobicity of the specific peptide.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the target peptide peak.
-
-
Post-Purification:
-
Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.
-
Pool the pure fractions.
-
Lyophilize the pooled fractions to obtain the final purified peptide as a white, fluffy powder.
-
Conclusion
The use of this compound within the Boc/Bzl peptide synthesis strategy is a well-established and robust method for the large-scale production of threonine-containing peptides. While the requirement for strong acid in the final cleavage step necessitates specialized equipment and careful handling, the strategy offers high yields and produces high-purity peptides when executed correctly.[1] A thorough understanding of the underlying chemistry, combined with optimized protocols for coupling, deprotection, and purification, is essential for leveraging this powerful technique in therapeutic peptide development.
References
Application Notes and Protocols for the Purification of Thr(Bzl)-Containing Peptides by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic peptides are crucial in various fields, including drug discovery, proteomics, and biomaterials science. A common strategy in solid-phase peptide synthesis (SPPS) is the use of protecting groups to prevent unwanted side reactions at reactive amino acid side chains. Threonine is often protected with a benzyl group (Bzl) on its hydroxyl side chain, forming Thr(Bzl). While effective for synthesis, the benzyl group imparts significant hydrophobicity to the peptide, which can present challenges during purification by reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2]
These application notes provide a comprehensive guide to the purification of Thr(Bzl)-containing peptides, addressing the common challenges and offering detailed protocols for successful isolation of the target peptide.
Challenges in the Purification of Thr(Bzl)-Containing Peptides
The primary challenge in purifying Thr(Bzl)-containing peptides is their increased hydrophobicity due to the benzyl group.[1][2] This can lead to several issues:
-
Poor Solubility: Thr(Bzl)-containing peptides often exhibit low solubility in aqueous solutions, which are the primary components of RP-HPLC mobile phases. This can lead to precipitation of the peptide either before injection or on the column, resulting in low recovery and potential column clogging.[1][2]
-
Aggregation: The hydrophobic nature of these peptides can promote intermolecular aggregation, leading to broad or distorted peaks in the chromatogram and making it difficult to separate the target peptide from impurities.[2]
-
Strong Retention: The high hydrophobicity causes strong binding to the C18 stationary phase, requiring higher concentrations of organic solvent for elution. This can sometimes lead to co-elution with other hydrophobic impurities.
-
Co-elution of Impurities: Deletion sequences or other closely related hydrophobic impurities generated during synthesis may have similar retention times to the target peptide, making their separation challenging.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to avoid solubility issues and ensure efficient purification.
Protocol:
-
Initial Dissolution: Weigh the lyophilized crude peptide. For highly hydrophobic Thr(Bzl)-containing peptides, it is recommended to first dissolve the peptide in a minimal amount of a strong organic solvent.[2] Good choices include dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[2]
-
Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add the HPLC mobile phase A (e.g., 0.1% TFA in water) to the desired final concentration for injection (typically 1-5 mg/mL).[2]
-
Filtration: Before injection, filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[2]
RP-HPLC Purification
A systematic approach to method development is recommended, starting with a scouting gradient to determine the approximate elution conditions, followed by an optimized gradient for high-resolution separation.
a. Analytical Scouting Run
This initial run is performed on an analytical scale to determine the retention time of the target peptide and the complexity of the crude mixture.
Table 1: Analytical HPLC Scouting Conditions
| Parameter | Recommended Setting |
| Column | C18, 3-5 µm particle size, 100-300 Å pore size, 4.6 x 150 mm |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water |
| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Column Temperature | 30-40 °C (can be increased to improve solubility) |
| Injection Volume | 5-20 µL |
| Gradient | 5-95% B over 30 minutes |
b. Preparative Purification Run
Based on the scouting run, a shallower, optimized gradient is designed for the preparative separation to maximize the resolution between the target peptide and impurities.
Table 2: Preparative HPLC Optimized Conditions
| Parameter | Recommended Setting |
| Column | C18, 5-10 µm particle size, 100-300 Å pore size, 21.2 x 250 mm |
| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade water |
| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade acetonitrile |
| Flow Rate | 15-20 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Column Temperature | 30-40 °C |
| Injection Volume | 0.5-5 mL (depending on concentration and column capacity) |
| Gradient | Example: If peptide elutes at 45% B in scouting, a gradient of 35-55% B over 40 minutes can be applied. |
Protocol:
-
Column Equilibration: Equilibrate the preparative column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection: Inject the filtered crude peptide solution onto the column.
-
Gradient Elution: Run the optimized gradient.
-
Fraction Collection: Collect fractions across the peak corresponding to the target peptide.
-
Analysis of Fractions: Analyze the purity of each collected fraction using analytical RP-HPLC and mass spectrometry to confirm the identity of the peptide.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level (typically >95%). Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
Data Presentation
The success of the purification can be quantified by purity and recovery. The following table presents typical data for the purification of a hydrophobic peptide.
Table 3: Typical Purification Data for a Thr(Bzl)-Containing Peptide
| Parameter | Crude Peptide | After RP-HPLC |
| Purity (%) | 40-70% | >95% |
| Overall Yield (%) | - | 20-50% (highly dependent on crude purity) |
Orthogonal Purification Strategies
For complex crude mixtures where RP-HPLC alone may not be sufficient to achieve the desired purity, an orthogonal purification step can be employed. Ion-exchange chromatography (IEX) is a common orthogonal technique that separates peptides based on their net charge, rather than hydrophobicity.
Workflow for Orthogonal Purification:
-
First Dimension (e.g., IEX): Purify the crude peptide using strong cation or anion exchange chromatography.
-
Fraction Analysis: Analyze the fractions from the first dimension by analytical RP-HPLC and mass spectrometry.
-
Pooling: Pool the fractions containing the target peptide.
-
Second Dimension (RP-HPLC): Further purify the pooled fractions using the optimized RP-HPLC protocol described above.
This two-step process can significantly improve the final purity of the Thr(Bzl)-containing peptide by removing impurities that have similar hydrophobicities but different charge properties.
Visualizations
Experimental Workflow for RP-HPLC Purification
Caption: Workflow for the purification of a Thr(Bzl)-containing peptide by RP-HPLC.
Logical Relationship for Orthogonal Purification Strategy
Caption: Decision workflow for employing an orthogonal purification strategy.
References
Application Notes and Protocols for the Analysis of Peptides Containing H-Thr(Bzl)-OBzl.oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptides synthesized with the protected amino acid H-Thr(Bzl)-OBzl.oxalate are common intermediates in solid-phase peptide synthesis (SPPS), particularly utilizing the Boc/Bzl protection strategy. The benzyl groups on the threonine side chain and the C-terminus increase the hydrophobicity of the peptide, which influences its solubility and chromatographic behavior.[1] Accurate and efficient analytical methods are crucial for monitoring the synthesis, purification, and final characterization of these peptides.
These application notes provide detailed protocols for the analysis of peptides containing this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, methods for the deprotection of the benzyl groups for final product analysis are described.
Data Presentation
Table 1: Representative HPLC Parameters for Analysis of a Peptide Containing this compound
| Parameter | Condition | Rationale |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm | A standard C18 column is a good starting point for the separation of hydrophobic peptides.[1][2] |
| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade water | Trifluoroacetic acid (TFA) is a common ion-pairing agent in peptide separations.[1] |
| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade acetonitrile | Acetonitrile is the organic modifier used to elute the peptide from the reversed-phase column.[1] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column.[1][2] |
| Detection Wavelength | 220 nm | For detection of the peptide backbone.[2] |
| Gradient | 5% to 95% B over 40 minutes | A shallow gradient is recommended to ensure good separation of the hydrophobic peptide from its impurities.[2] |
| Expected Retention Time | Longer than unprotected peptide | The benzyl protecting groups significantly increase the hydrophobicity, leading to a longer retention time.[1][2] |
Table 2: Comparison of Deprotection Methods for Benzyl Groups
| Method | Reagents | Conditions | Advantages | Limitations |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol or Ethanol, Room Temperature, H₂ balloon | Clean reaction with minimal side products.[3][4] | Not suitable for peptides containing other reducible functional groups.[3] |
| Acid-Catalyzed Hydrolysis | Trifluoroacetic acid (TFA) | Dichloromethane, 0°C to Room Temperature, 1-6 hours | Effective for molecules sensitive to hydrogenation.[3] | Can lead to side reactions if not carefully controlled.[3] |
| Anhydrous HF Cleavage | Anhydrous Hydrogen Fluoride (HF) | 0°C, 45-60 minutes, with scavengers (e.g., p-cresol) | Widely used for Boc/Bzl-based peptides for simultaneous cleavage from resin and deprotection.[5][6][7] | Highly corrosive and requires specialized equipment and safety precautions.[7] |
Experimental Protocols
Protocol 1: RP-HPLC Analysis of a Peptide Containing this compound
This protocol provides a general method for the analysis of a crude or purified peptide containing the protected threonine residue.
1. Sample Preparation: a. Weigh approximately 1 mg of the lyophilized peptide. b. Dissolve the peptide in a minimal amount of a strong organic solvent like DMSO or DMF (e.g., 50-100 µL).[1] c. Dilute the dissolved peptide with mobile phase A (0.1% TFA in water) to a final concentration of 1 mg/mL.[1] d. Filter the sample through a 0.22 µm syringe filter before injection.[1][2]
2. HPLC Setup and Conditions: a. Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).[1][2] b. Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[1] c. Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[1] d. Flow Rate: 1.0 mL/min.[1][2] e. Detection: UV absorbance at 220 nm.[2] f. Column Temperature: 30°C.[1]
3. Gradient Elution: a. Equilibrate the column with 5% mobile phase B for at least 15 minutes.[2] b. Inject the prepared sample. c. Run a linear gradient from 5% to 95% mobile phase B over 40 minutes.[2] d. Hold at 95% mobile phase B for 5 minutes. e. Return to 5% mobile phase B over 5 minutes and re-equilibrate.
4. Data Analysis: a. Integrate the peak corresponding to the peptide of interest. b. The increased hydrophobicity due to the benzyl groups will result in a significantly longer retention time compared to the unprotected peptide.[1][2]
Protocol 2: Mass Spectrometry Analysis for Molecular Weight Confirmation
This protocol is for confirming the molecular weight of the peptide with the benzyl protecting groups intact.
1. Sample Preparation: a. Take a small aliquot of the peptide solution (from HPLC purification or a separate stock). b. Dilute the sample with a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. Formic acid is preferred over TFA for MS analysis as it causes less ion suppression.[1] c. The final concentration for MS analysis should be in the low micromolar to nanomolar range.[1]
2. Mass Spectrometry Analysis: a. Introduce the sample into the mass spectrometer via direct infusion or LC-MS. b. For LC-MS, a short, fast gradient on a C18 column is typically used.[1] c. Acquire the mass spectrum in positive ion mode.[1] d. The expected mass will be the sum of the amino acid residues, including the benzyl groups on the threonine and the C-terminus.
Protocol 3: NMR Spectroscopy for Structural Characterization
This protocol outlines the general steps for preparing a peptide sample for NMR analysis.
1. Sample Preparation: a. Ensure the peptide is of high purity (>95%). b. Dissolve the peptide in a suitable buffer, typically a phosphate-buffered saline (PBS) system with a pH below 7.5 to observe amide hydrogens.[8] The total salt concentration should be below 300 mM.[8] c. For structural studies, a concentration of 0.5-1.0 mM in a volume of 500 µL is recommended.[9] d. Add approximately 5% deuterium oxide (D₂O) for the spectrometer's lock system.[8]
2. NMR Data Acquisition: a. Record a set of 2D NMR spectra, including COSY, TOCSY, and NOESY, to enable resonance assignments.[10][11] b. For peptides, labeling is not always necessary, but for larger peptides or those with significant resonance overlap, isotopic labeling (¹⁵N, ¹³C) may be required.[9]
3. Data Analysis: a. The collected spectra can be used for sequential assignment of the amino acid residues and for determining the three-dimensional structure of the peptide.[10][11]
Protocol 4: Deprotection of Benzyl Groups via Catalytic Hydrogenation
This protocol is for the removal of the benzyl protecting groups to yield the final, deprotected peptide.
1. Reaction Setup: a. Dissolve the protected peptide in a suitable solvent such as methanol or ethanol.[4] b. Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).[3][4] c. Flush the reaction vessel with hydrogen gas (a balloon is often sufficient for small-scale reactions).[4]
2. Reaction and Monitoring: a. Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.[4] b. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.[4]
3. Work-up: a. Filter the reaction mixture through Celite® to remove the Pd/C catalyst.[3] b. Remove the solvent under reduced pressure using a rotary evaporator.[4] c. The resulting deprotected peptide can be further purified by HPLC if necessary.
Visualizations
Caption: Experimental workflow for the analysis and characterization of peptides containing this compound.
Caption: Logical relationships of a peptide containing this compound and its analytical implications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 6. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 7. researchgate.net [researchgate.net]
- 8. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. mdpi.com [mdpi.com]
Application Note: Mass Spectrometry Analysis of Peptides Containing O-Benzyl-L-Threonine (Thr(Bzl))
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide for the mass spectrometry (MS) analysis of synthetic peptides incorporating the unnatural amino acid O-benzyl-L-threonine (Thr(Bzl)). The presence of the benzyl protecting group on the threonine side chain introduces specific considerations for both liquid chromatography-mass spectrometry (LC-MS) method development and spectral interpretation. This document outlines optimized protocols for sample preparation, LC-MS/MS analysis, and data interpretation, including the characteristic fragmentation patterns observed for Thr(Bzl)-containing peptides.
Introduction
The incorporation of unnatural amino acids, such as O-benzyl-L-threonine, into peptide sequences is a key strategy in modern drug discovery and development. The benzyl group serves as a protecting group for the threonine hydroxyl function during solid-phase peptide synthesis (SPPS). While typically removed during the final cleavage from the resin, its incidental or intentional retention requires robust analytical methods for characterization. Mass spectrometry is an essential tool for verifying the molecular weight and confirming the sequence of these modified peptides. The bulky and hydrophobic nature of the benzyl group on the threonine residue can influence peptide solubility, chromatographic behavior, and mass spectrometric fragmentation. Understanding these effects is critical for accurate peptide characterization and purity assessment.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for successful LC-MS analysis. The hydrophobicity of the Thr(Bzl) residue may necessitate the use of organic solvents to ensure complete dissolution.
Materials:
-
Lyophilized Thr(Bzl)-containing peptide
-
MS-grade water
-
MS-grade acetonitrile (ACN)
-
MS-grade formic acid (FA)
-
0.22 µm syringe filter
Protocol:
-
Accurately weigh a small amount of the lyophilized peptide.
-
Dissolve the peptide in a minimal amount of a 50:50 (v/v) mixture of acetonitrile and water. If solubility is poor, small amounts of DMSO or DMF can be used, but minimize their use as they can interfere with electrospray ionization.
-
Once dissolved, dilute the peptide solution with 50:50 (v/v) acetonitrile/water containing 0.1% formic acid to a final concentration of 1-10 µM.[1] Formic acid is the preferred ion-pairing agent for MS analysis as it causes less ion suppression compared to trifluoroacetic acid (TFA).[1][2]
-
Vortex the sample to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter prior to injection into the LC-MS system.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
A standard reversed-phase HPLC setup with a C18 column is typically suitable for the separation of Thr(Bzl)-containing peptides.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size).
LC Method:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 - 1.0 mL/min (analytical scale)
-
Column Temperature: 30-40 °C
-
Gradient: A typical starting gradient would be 5% B, ramping to 95% B over 20-30 minutes. The gradient may need to be optimized based on the hydrophobicity of the specific peptide.
-
Injection Volume: 5-10 µL
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: m/z 200-2000
-
Data Acquisition: Acquire both full scan MS1 data and data-dependent MS/MS (tandem MS) spectra of the most abundant precursor ions.
-
Collision Energy: Use a stepped or optimized collision energy to induce fragmentation.
Data Presentation and Interpretation
Expected Mass and Isotopic Pattern
The primary goal of the initial MS analysis is to confirm the correct molecular weight of the Thr(Bzl)-containing peptide. The benzyl group adds 90.0470 Da to the mass of the threonine residue.
| Modification/Adduct | Mass Shift (Da) |
| Benzyl protection of Thr | +90.0470 |
| Proton Adduct [M+H]⁺ | +1.0073 |
| Sodium Adduct [M+Na]⁺ | +22.9892 |
| Incomplete Deprotection (t-Butyl) | +56.0626 |
| Oxidation | +15.9949 |
MS/MS Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is used to sequence the peptide and confirm the location of the Thr(Bzl) modification. In collision-induced dissociation (CID), peptides typically fragment along the amide backbone, producing b- and y-type ions.
For peptides containing Thr(Bzl), a characteristic and often dominant fragmentation pathway is the facile neutral loss of the benzyl group. This is due to the stability of the resulting benzyl cation or radical.
Key Fragmentation Pathways:
-
Backbone Fragmentation: Cleavage of the peptide amide bonds to produce the standard series of b- and y-ions for sequence confirmation.
-
Neutral Loss of Benzyl Group: A prominent neutral loss of 90.0470 Da (benzyl group, C₇H₆) or 91.0548 Da (tropylium ion, C₇H₇⁺) from the precursor ion and fragment ions containing the Thr(Bzl) residue is expected. The loss of the benzyl group is a very facile process and the peak corresponding to this loss can dominate the spectrum.
-
Loss of the Entire Side Chain: Loss of the entire O-benzyl-threonine side chain may also be observed.
The presence of a strong peak corresponding to [M+H - 90]⁺ or [M+H - 91]⁺ in the MS/MS spectrum is a strong indicator of the presence of the Thr(Bzl) modification.
Visualizations
Caption: Experimental workflow for the mass spectrometry analysis of Thr(Bzl)-containing peptides.
Caption: Key fragmentation pathways for Thr(Bzl) peptides in CID-MS/MS.
Conclusion
The mass spectrometric analysis of peptides containing O-benzyl-L-threonine is a straightforward process when the unique characteristics of this modification are considered. The increased hydrophobicity may require slight adjustments to sample preparation and HPLC gradients. The most significant feature in MS/MS analysis is the facile neutral loss of the benzyl group, which serves as a diagnostic marker for the presence and location of the Thr(Bzl) residue. The protocols and data interpretation guidelines presented in this application note provide a robust framework for the accurate characterization of these important modified peptides in research and drug development settings.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peptide Synthesis with H-Thr(Bzl)-OBzl.oxalate
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low peptide yields when using H-Thr(Bzl)-OBzl.oxalate in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it used?
This compound is an amino acid derivative of L-Threonine. Both its side-chain hydroxyl group (-OH) and its C-terminal carboxylic acid (-COOH) are protected by benzyl (Bzl) groups. It is supplied as an oxalate salt. This derivative is primarily used in Boc-based solid-phase peptide synthesis (SPPS), a strategy that uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and more acid-stable groups like benzyl for side-chain protection.[1][2][3]
Q2: My overall yield is very low. What are the most common culprits when using this compound?
Low yield in SPPS is a common problem that can stem from several factors throughout the synthesis process.[4][5] The most frequent causes are:
-
Incomplete Nα-Boc Deprotection: Failure to completely remove the Boc group from the N-terminus of the growing peptide chain prevents the next amino acid from being added, leading to truncated sequences.[6]
-
Poor Coupling Efficiency: An incomplete reaction between the activated Boc-amino acid and the free N-terminus of the peptide-resin results in deletion sequences.[5] This is a significant risk with sterically hindered residues or "difficult" sequences.
-
Peptide Aggregation: The growing peptide chain can fold and form intermolecular hydrogen bonds, making reactive sites inaccessible to reagents.[4][7][8] The two hydrophobic benzyl groups on this compound significantly increase this risk.[9]
-
Sub-optimal Cleavage and Deprotection: Inefficient cleavage from the resin or incomplete removal of side-chain protecting groups at the end of the synthesis can drastically reduce the amount of recoverable, pure peptide.[10]
Q3: Do I need to neutralize this compound before coupling?
Yes, this is a critical step. The compound is an oxalate salt, meaning the α-amino group is protonated. For the amino group to be a nucleophile and attack the activated carboxyl group of the preceding amino acid, it must be deprotonated to a free amine. This is achieved by adding a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), during the neutralization step of the Boc-SPPS cycle.[11]
Q4: My peptide contains several Thr(Bzl) residues and is now difficult to dissolve. Why is this happening?
The benzyl (Bzl) group is highly hydrophobic.[9] Incorporating multiple Thr(Bzl) residues into your peptide sequence significantly increases its overall hydrophobicity. This can lead to poor solubility in standard aqueous buffers and a strong tendency to aggregate, both on the resin during synthesis and as a crude product after cleavage.[7][9][12]
Q5: What are common side reactions associated with the benzyl protecting groups on threonine?
While the benzyl ether on the threonine side chain is stable to the repetitive TFA treatments used for Boc removal, issues can arise:
-
N-O Acyl Shift: Peptides containing serine or threonine can undergo an acid-catalyzed intramolecular rearrangement where the peptide bond migrates to the side-chain hydroxyl group. This is more of a concern during the final strong acid cleavage.[10]
-
Alkylation: During the final cleavage with strong acids like Hydrogen Fluoride (HF), carbocations are generated from the cleavage of protecting groups. These can reattach to sensitive residues like Tryptophan or Methionine if not properly "scavenged".[2][10]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency / Positive Kaiser Test after Coupling Thr(Bzl)
If you observe a positive Kaiser test (blue beads) after the coupling step, it indicates the presence of unreacted free primary amines, meaning the coupling was incomplete.[5]
Root Cause Analysis & Solutions Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
preventing side reactions with H-Thr(Bzl)-OBzl.oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of H-Thr(Bzl)-OBzl.oxalate in peptide synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) designed to help you prevent and address common side reactions encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the oxalate salt of L-Threonine with both its side-chain hydroxyl group and its C-terminal carboxylic acid protected by benzyl (Bzl) groups. Its primary application is as a building block in solution-phase peptide synthesis and in Boc-based solid-phase peptide synthesis (SPPS). The benzyl protections are stable to the moderately acidic conditions used for Boc-group removal and can be cleaved under strong acid conditions or via catalytic hydrogenolysis.
Q2: What are the most common side reactions associated with the use of this compound?
The most common side reactions when using threonine derivatives like this compound in peptide synthesis include:
-
O-acylation: Unwanted acylation of the threonine side-chain hydroxyl group, leading to the formation of a depsipeptide byproduct.
-
Racemization: Loss of chiral purity at the alpha-carbon of the threonine residue during activation and coupling steps.
-
N-O Acyl Shift: An acid-catalyzed intramolecular rearrangement where the N-terminal peptide bond migrates to the side-chain hydroxyl group.
-
β-Elimination (Dehydration): Elimination of water from the threonine side chain, resulting in the formation of a dehydroamino acid residue. This is more likely to occur under basic conditions.[1]
Q3: How should this compound be handled and stored?
To ensure the integrity of the compound, this compound should be stored at 4°C in a tightly sealed container, away from moisture. When handling, it is recommended to use personal protective equipment such as gloves, safety glasses, and a lab coat. To avoid inhalation of dust, work in a well-ventilated area or use a fume hood.
Troubleshooting Guides
Issue 1: O-Acylation of the Threonine Side Chain
-
Symptoms:
-
Mass spectrometry (MS) analysis of the final peptide shows a mass increase corresponding to the addition of an extra acyl group.
-
High-performance liquid chromatography (HPLC) purification reveals a significant, less polar side-product.
-
-
Troubleshooting Workflow:
Troubleshooting O-Acylation Side Reactions.
Issue 2: Racemization of the Threonine Residue
-
Symptoms:
-
Chiral chromatography or NMR analysis of the final peptide indicates the presence of diastereomers.
-
The biological activity of the synthesized peptide is lower than expected.
-
-
Troubleshooting Workflow:
Troubleshooting Racemization Side Reactions.
Issue 3: N-O Acyl Shift
-
Symptoms:
-
MS analysis shows the correct mass for the peptide, but the peptide exhibits altered chemical properties (e.g., different retention time in HPLC).
-
The peptide is resistant to Edman degradation.
-
-
Preventative Measures:
-
Minimize exposure to strong acids and prolonged reaction times during deprotection steps.
-
If an N-O acyl shift is suspected, the reaction can often be reversed by treatment with a mild base.
-
Issue 4: β-Elimination (Dehydration)
-
Symptoms:
-
MS analysis reveals a mass loss of 18 Da.
-
Formation of a dehydroamino acid residue can be detected by NMR.
-
-
Preventative Measures:
-
Avoid the use of strong bases, especially at elevated temperatures.
-
If using Fmoc-SPPS, consider using a milder base for deprotection or shorter deprotection times.
-
Ensure the side-chain hydroxyl group is appropriately protected.
-
Data Presentation
The following tables summarize quantitative data on the impact of different coupling reagents on key side reactions. While specific data for this compound is limited, the trends observed with similar threonine derivatives are highly relevant.
Table 1: Influence of Coupling Reagents on Racemization of Threonine Derivatives
| Coupling Reagent/Method | % Epimerization (Approx.) | Reference Amino Acid | Notes |
| DCC/HOBt | < 1% | Glycosylated Threonine | HOBt is effective at suppressing racemization. |
| HBTU/HOBt/DIEA | ~ 1% | Glycosylated Threonine | Onium salt reagents generally lead to low racemization. |
| HATU/HOAt/DIEA | < 1% | Glycosylated Threonine | HOAt can be more effective than HOBt in suppressing racemization. |
| DCC (without additive) | up to 70% | Glycosylated Serine | Demonstrates the critical role of additives in preventing racemization with carbodiimides. |
Table 2: Coupling Efficiency and β-Elimination of Glycosylated Threonine Derivatives
| Coupling Condition | Coupling Yield (%) | β-Elimination (%) |
| HBTU/HOBt/DIEA (Standard) | 95 | < 1 |
| HATU/HOAt/DIEA | 98 | < 1 |
| PyBOP/DIEA | 92 | 5 |
| DCC/HOBt | 85 | < 1 |
| HBTU/HOBt/DIEA (Forcing) | 70 | 60 |
Data adapted from studies on glycosylated threonine derivatives, which are known to be challenging. The trends are informative for the behavior of this compound.
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Peptide Coupling with this compound to Minimize Side Reactions
This protocol outlines a general method for coupling an N-protected amino acid to this compound in solution phase, with steps to mitigate common side reactions.
Materials:
-
N-protected amino acid (e.g., Boc-Xaa-OH) (1.0 eq)
-
This compound (1.0 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Neutralization: In a round-bottom flask, dissolve this compound in anhydrous DCM or DMF. Cool the solution to 0°C in an ice bath. Add DIPEA or NMM dropwise and stir for 15-30 minutes to neutralize the oxalate salt.
-
Activation: In a separate flask, dissolve the N-protected amino acid and HOBt in anhydrous DCM or DMF. Cool to 0°C.
-
Coupling: To the solution from step 2, add DIC and stir for 15 minutes at 0°C to pre-activate the amino acid.
-
Reaction: Add the neutralized H-Thr(Bzl)-OBzl solution from step 1 to the activated amino acid solution from step 3. Allow the reaction mixture to stir at 0°C for 2 hours, then warm to room temperature and continue stirring for an additional 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting dipeptide by flash chromatography or recrystallization.
-
Protocol 2: Deprotection of Benzyl Groups from a Threonine-Containing Peptide
This protocol describes the removal of the benzyl protecting groups from the threonine side chain and the C-terminus by catalytic hydrogenolysis.
Materials:
-
Benzyl-protected peptide
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolution: Dissolve the benzyl-protected peptide in MeOH or EtOH in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask or use a hydrogenation apparatus. Evacuate and backfill the flask with hydrogen three times.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide. Further purification may be necessary.
Signaling Pathways and Workflows
References
Technical Support Center: Managing Aggregation of Peptides Containing Thr(Bzl)
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis and handling of peptides that include benzyl-protected threonine (Thr(Bzl)). The bulky and hydrophobic nature of the benzyl protecting group can significantly increase a peptide's propensity to aggregate, leading to issues during solid-phase peptide synthesis (SPPS), purification, and final formulation.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing Thr(Bzl) so prone to aggregation?
A1: The primary cause is the benzyl (Bzl) group on the threonine side chain, which significantly increases the hydrophobicity of the peptide.[1][2] Peptides with a high content of hydrophobic amino acids tend to self-associate through intermolecular hydrogen bonding and hydrophobic interactions to minimize their exposure to aqueous or polar environments.[1][2][3] This self-association leads to the formation of insoluble aggregates, which can occur both while the peptide is being synthesized on the resin and after it has been cleaved and purified.[2][3]
Q2: How can I identify if my peptide is aggregating on the resin during synthesis?
A2: On-resin aggregation can be identified through several key indicators:
-
Poor Resin Swelling: The peptide-resin matrix may shrink or fail to swell properly in the synthesis solvents.[2][3][4]
-
Slow or Incomplete Reactions: Both the Fmoc-deprotection and subsequent amino acid coupling steps may become sluggish or fail to reach completion.[3][4]
-
Positive Colorimetric Tests: A positive ninhydrin (Kaiser) test after a coupling step indicates the presence of unreacted free amines, a common sign of aggregation-hindered reactions.[2]
-
Physical Clumping: The resin beads may become sticky or form visible clumps in the reaction vessel.[2][3]
-
Low Final Yield: A significant and unexpected decrease in the yield of the final cleaved peptide is a strong indicator that aggregation issues occurred during synthesis.[2]
Q3: What are the signs of aggregation after my peptide has been cleaved and purified?
A3: Post-purification aggregation typically manifests as solubility problems:
-
Poor Solubility: The lyophilized peptide powder is difficult or impossible to dissolve in standard aqueous buffers.[4]
-
Cloudy Solutions: Upon attempting to dissolve the peptide, the solution may appear turbid, opalescent, or contain visible particulates.[4]
-
Atypical HPLC Profiles: During purification, aggregated peptides can lead to broad, tailing, or asymmetrical peaks in the chromatogram because they do not behave as a single, uniform species on the column.[1]
Q4: Can the benzyl protecting group on threonine be removed during standard HPLC purification?
A4: No, the benzyl group is stable under the typical acidic conditions of reversed-phase HPLC mobile phases, such as 0.1% trifluoroacetic acid (TFA) in water and acetonitrile.[1] This group is designed to be removed during the final, harsh acid cleavage step from the solid-phase resin (e.g., using a high concentration of TFA or hydrofluoric acid).[1] If the benzyl group remains during purification, it must be removed in a separate post-purification deprotection step if the final application requires a native threonine residue.[1]
Troubleshooting Guides
Guide 1: Incomplete Coupling or Deprotection During Synthesis (On-Resin Aggregation)
If you observe signs of on-resin aggregation, the following strategies can be employed to disrupt the intermolecular forces causing the issue.
Caption: Troubleshooting workflow for on-resin peptide aggregation.
Table 1: Strategies to Mitigate On-Resin Aggregation
| Strategy | Description | Key Parameters & Considerations |
| Solvent Modification | Switch from standard solvents like Dimethylformamide (DMF) to stronger, more disruptive solvents. | - N-Methylpyrrolidone (NMP): Use as the primary solvent.[2][3]- Dimethyl Sulfoxide (DMSO): Add up to 20% to the DMF coupling mixture to disrupt hydrogen bonds.[2][3] |
| Chaotropic Agents | Add salts to the coupling and wash solutions to disrupt the secondary structures that lead to aggregation. | - Use 0.4 M - 0.8 M LiCl or KSCN in DMF.[2] Ensure compatibility with your chemistry. |
| Elevated Temperature | Perform coupling reactions at higher temperatures to increase kinetics and provide energy to break up aggregates. | - Conventional: 40-60°C.[2]- Microwave Synthesis: Can significantly accelerate reactions and reduce aggregation.[3][4] |
| Mechanical Disruption | Apply sonication during coupling to physically break apart peptide aggregates on the resin. | - Use brief, intermittent pulses to avoid excessive heating or resin damage.[2][3] |
| Advanced Synthesis | For known difficult sequences, proactively incorporate structure-breaking elements. | - Pseudoproline Dipeptides: Introduce a "kink" in the backbone to disrupt β-sheet formation.[3][4]- Backbone Protection: Use Hmb/Dmb protected amino acids every 6-7 residues.[3] |
Guide 2: My Lyophilized Thr(Bzl) Peptide Won't Dissolve
Post-purification insolubility is a classic sign of aggregation. This guide provides a systematic approach to solubilization.
Caption: Stepwise workflow for solubilizing aggregated peptides.
Table 2: Solubilization Strategies for Aggregated Peptides
| Strategy | Methodology | When to Use |
| pH Adjustment | Calculate the peptide's isoelectric point (pI). Adjust the pH of the solution to be at least one unit away from the pI to increase net charge and electrostatic repulsion.[2] | When the peptide is insoluble in neutral water/buffer. Use dilute acetic acid for basic peptides or dilute ammonium bicarbonate for acidic peptides.[2][4] |
| Organic Co-solvents | First, dissolve the peptide in a minimal volume of a strong organic solvent (e.g., DMSO, DMF, ACN). Once fully dissolved, slowly add the desired aqueous buffer dropwise while vortexing.[1][2][4] | For highly hydrophobic peptides that do not respond to pH adjustment. This is often the most effective method for Thr(Bzl) peptides. |
| Mechanical/Thermal Aid | Use a sonication bath or gently warm the solution (e.g., to 40°C) to provide energy to break up small aggregates and facilitate dissolution.[1][2] | As a supplementary technique with the above methods. Use with caution to avoid peptide degradation. |
| Denaturing Agents | For applications where the peptide's structure is not critical (e.g., mass spectrometry, SDS-PAGE), use strong denaturants to disrupt aggregates. | As a last resort for analytical purposes. Use 6 M guanidinium hydrochloride (GdmCl) or 8 M urea.[4] |
Key Experimental Protocols
Protocol 1: Standard Coupling Cycle for Fmoc-Thr(Bzl)-OH in SPPS
This protocol outlines a manual Fmoc-SPPS cycle for incorporating a Fmoc-Thr(Bzl)-OH residue.
-
Resin Preparation: Swell the resin (e.g., 0.1 mmol scale Rink Amide resin) in DMF for 30-60 minutes in a reaction vessel, then drain the solvent.[5]
-
Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain. Add a fresh 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete removal of the Fmoc group.[5]
-
Washing: Thoroughly wash the resin to remove residual piperidine. A typical sequence is: DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).[5]
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Thr(Bzl)-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in ~2 mL of DMF.
-
Add DIPEA (8 eq.) to the activation solution.
-
Immediately add the activated amino acid solution to the deprotected resin.[5]
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to confirm the reaction has gone to completion (a negative result indicates success).
-
Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.[5] The cycle can now be repeated for the next amino acid.
Protocol 2: HPLC Purification of a Thr(Bzl)-Containing Peptide
This protocol provides a starting point for purifying a crude peptide containing Thr(Bzl).
-
Sample Preparation:
-
Weigh 1-2 mg of lyophilized crude peptide.
-
Add a minimal volume (e.g., 50-100 µL) of HPLC-grade DMSO or DMF to completely dissolve the peptide.[1] Sonicate briefly if necessary.
-
Slowly dilute the dissolved peptide with Mobile Phase A (0.1% TFA in water) to a final concentration of ~1 mg/mL.[1]
-
Filter the sample through a 0.22 µm syringe filter before injection.[1]
-
-
HPLC Setup and Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[1]
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID analytical column.
-
Detection: UV absorbance at 214 nm and 280 nm.[1]
-
Column Temperature: Start at 30°C. Increasing temperature can sometimes help disrupt aggregation on the column.[1]
-
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Run a linear gradient to a higher percentage of Mobile Phase B (e.g., 60-90%) over 30-60 minutes. The exact gradient will need to be optimized for your specific peptide.
-
-
Fraction Collection, Analysis, and Lyophilization:
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of each fraction using analytical HPLC and confirm the mass by mass spectrometry.
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the purified peptide as a white powder.[1]
-
References
Technical Support Center: Optimizing Coupling Efficiency of H-Thr(Bzl)-OBzl.oxalate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of H-Thr(Bzl)-OBzl.oxalate in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use?
This compound is the oxalate salt of L-Threonine where both the side-chain hydroxyl group and the C-terminal carboxylic acid are protected by benzyl (Bzl) groups.[1][2][3] It is primarily used as a building block in solution-phase and solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy.[4] The oxalate salt form helps to improve the compound's stability and handling.
Q2: Why am I observing low coupling efficiency with this compound?
A primary reason for low coupling efficiency is the failure to neutralize the protonated amino group.[5] Since the compound is an oxalate salt, the amino group is protonated and requires deprotonation by a non-nucleophilic base to become a reactive free amine for the coupling reaction.[5] Other factors include steric hindrance, suboptimal activation, or peptide aggregation.[6]
Q3: What are the most common side reactions when using this compound and how can they be minimized?
The most common side reactions include:
-
Racemization: Loss of chiral purity at the alpha-carbon during activation and coupling.[1] This can be minimized by using racemization-suppressing additives like HOBt or HOAt and maintaining a low reaction temperature.[1][7]
-
O-acylation: Unwanted acylation of the threonine side-chain hydroxyl group if it becomes deprotected.[1][8]
-
N-O Acyl Shift: An acid-catalyzed intramolecular rearrangement where the peptide bond migrates to the side-chain hydroxyl group.[1][7]
Q4: Which bases are recommended for the neutralization of this compound?
Sterically hindered and weaker bases are recommended to minimize side reactions like racemization.[6] Commonly used bases include N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM).[5][6] It is advisable to use 2-4 equivalents of the base relative to the amino acid to ensure complete neutralization of the oxalate salt.[5]
Q5: Can I use this compound in Fmoc-SPPS?
While this compound is primarily used in the Boc/Bzl strategy, its use in Fmoc-SPPS is not standard. The benzyl protecting groups are typically removed under harsh acidic conditions (e.g., HF) or by hydrogenolysis, which are not compatible with the standard Fmoc/tBu strategy where side-chain protecting groups are cleaved with milder acids like trifluoroacetic acid (TFA).[4][6] For Fmoc-SPPS, Fmoc-Thr(tBu)-OH is the more appropriate choice.[4][8]
Troubleshooting Guides
Issue 1: Low or No Coupling Yield
-
Symptom: Kaiser test remains positive (blue beads) after coupling, or LC-MS analysis shows a large amount of unreacted starting material.[5]
-
Root Cause & Solution:
| Potential Cause | Troubleshooting Steps |
| Incomplete Neutralization | The amino group of this compound is protonated. Ensure the addition of a non-nucleophilic base like DIPEA or NMM (2-4 equivalents) to the reaction mixture to deprotonate the amine for nucleophilic attack.[5] |
| Insufficient Activation | Ensure your coupling reagent is fresh and stored under anhydrous conditions.[6] Consider increasing the equivalents of the coupling reagent or the pre-activation time.[6] For sterically hindered couplings, a more powerful coupling reagent like HATU or COMU may be necessary.[6] |
| Steric Hindrance | Threonine itself can be sterically hindered. Increasing the reaction temperature slightly can improve coupling efficiency, but this should be monitored closely for potential racemization.[6] Using a more potent coupling reagent can also overcome steric hindrance.[6] |
| Peptide Aggregation (SPPS) | If the growing peptide chain on the resin is long or hydrophobic, it can aggregate and block reactive sites.[5][6] Use solvents known to disrupt aggregation, such as NMP or a mixture of DMF and DMSO.[6] |
Issue 2: Presence of Side Products in HPLC/LC-MS
-
Symptom: Multiple unidentified peaks in the chromatogram, or mass peaks corresponding to side reactions.
-
Root Cause & Solution:
| Side Reaction | Symptom in MS Analysis | Prevention & Mitigation |
| Racemization | Presence of diastereomers in chiral chromatography or NMR.[1] | Use racemization-suppressing additives like HOBt or HOAt.[1][7] Perform the coupling reaction at a lower temperature (e.g., 0°C).[1] Choose a weaker base like NMM over DIPEA.[9] |
| O-Acylation | Mass increase corresponding to the addition of an extra acyl group.[1] | This is more common if the side-chain benzyl group is prematurely cleaved. Ensure the stability of the protecting group throughout the synthesis. |
| Dehydration | Mass of the target peptide minus 18 Da (loss of water).[8] | This is a consequence of O-acylation followed by β-elimination.[8] Optimizing coupling conditions and avoiding prolonged pre-activation times can help.[8] |
Experimental Protocols
Standard Coupling Protocol for this compound in Solution Phase
-
Activation:
-
Coupling:
-
In a separate flask, dissolve this compound (1.0 eq) in DMF.
-
Add a non-nucleophilic base such as DIPEA (2.0 eq) to neutralize the oxalate salt.
-
Add the activated amino acid solution to the this compound solution.[1]
-
-
Reaction:
-
Allow the reaction to proceed at room temperature.
-
Monitor the reaction completion using TLC or LC-MS.[1]
-
-
Work-up:
-
Once the reaction is complete, proceed with standard aqueous work-up and purification procedures.
-
Visual Guides
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: General workflow for a coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. parchem.com [parchem.com]
- 3. This compound | C20H23NO7 | CID 46856342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
Technical Support Center: Minimizing Racemization of Threonine in Peptide Synthesis
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize racemization of threonine residues during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis and why is it a concern for threonine?
A1: Racemization is a chemical process where a pure enantiomer, like the naturally occurring L-threonine, converts into a mixture of both L- and D-enantiomers.[1] This loss of stereochemical integrity is a significant issue in drug development because the biological activity of a peptide is highly dependent on its precise three-dimensional structure. The incorporation of even minor amounts of the D-isomer of threonine can drastically reduce a peptide's therapeutic efficacy or introduce unintended off-target effects.[1]
Q2: What is the primary mechanism causing threonine racemization during peptide synthesis?
A2: The most common mechanism for racemization during peptide bond formation is the formation of a planar oxazolone (or azlactone) intermediate.[1] This occurs when the carboxyl group of the N-protected threonine is activated for coupling. The activated intermediate can cyclize, making the alpha-proton acidic and susceptible to removal by a base. Reprotonation can then occur from either side of the planar intermediate, resulting in a mixture of L and D forms.[1]
Q3: Besides threonine, which other amino acids are highly susceptible to racemization?
A3: While any chiral amino acid can racemize, some are particularly prone to it under standard synthesis conditions. Histidine (His) and Cysteine (Cys) are well-known for their high susceptibility.[1][2] Serine, being structurally similar to threonine, is also susceptible to racemization.[1][3]
Q4: How does the choice of coupling reagents and additives affect threonine racemization?
A4: The selection of coupling reagents is a critical factor. Modern onium salt reagents like HATU and COMU, especially when used with additives such as HOAt or OxymaPure, are highly recommended to suppress racemization.[1][2] Older methods using carbodiimides (like DIC) without additives can lead to higher levels of racemization.[4][5][6] Additives like HOBt, HOAt, and OxymaPure can minimize racemization by forming active esters that are less prone to oxazolone formation.[2][5]
Q5: What is the impact of the base and temperature on threonine racemization?
A5: Both the strength of the base and the reaction temperature play a significant role. Stronger bases, such as N,N-Diisopropylethylamine (DIPEA), can more readily abstract the alpha-proton, promoting racemization.[1] It is advisable to use the minimum necessary amount of a weaker base, like N-methylmorpholine (NMM) or collidine.[1][7] Higher temperatures accelerate the rate of racemization.[1][8] Therefore, performing coupling reactions at lower temperatures (e.g., 0°C or room temperature) is an effective strategy to minimize this side reaction.[1]
Q6: Can peptide aggregation influence threonine racemization?
A6: Yes, indirectly. Aggregation of the growing peptide chain on the solid support can hinder coupling reactions, potentially requiring harsher conditions (e.g., higher temperatures or longer reaction times) to achieve complete coupling.[2] These harsher conditions, in turn, can increase the extent of racemization.[1] To mitigate this, strategies to disrupt aggregation, such as the incorporation of pseudoproline dipeptides at or near the threonine residue, can be employed.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of D-threonine or allo-threonine detected in the final peptide product. | Inappropriate Coupling Reagent: Use of older coupling reagents or carbodiimides without additives. | Utilize a low-racemization onium salt reagent (e.g., HATU, COMU) or a carbodiimide (DIC) in combination with an additive like OxymaPure or HOAt.[1] |
| Strong Base: Use of a strong base like DIPEA. | Use the minimum necessary amount of a weaker base, such as N-methylmorpholine (NMM).[1] | |
| High Reaction Temperature: Performing the coupling at elevated temperatures. | Conduct the coupling step at a lower temperature, such as 0°C or room temperature.[1] | |
| Prolonged Activation Time: Extended pre-activation of the amino acid before coupling. | Minimize the pre-activation time to 1-5 minutes.[1] | |
| Incomplete coupling at the threonine residue. | Steric Hindrance: The bulky side chain of threonine can slow down the reaction. | Increase the coupling time (e.g., 2-4 hours) or perform a double coupling (repeating the coupling step with fresh reagents).[7] |
| Peptide Aggregation: The peptide sequence may be prone to aggregation, blocking the reaction site. | Consider switching to a more polar solvent like N-methylpyrrolidone (NMP) or incorporating a pseudoproline dipeptide to disrupt aggregation.[1][2][7] | |
| Observation of a mass corresponding to the desired peptide minus 18 Da in mass spectrometry analysis. | Dehydration (β-elimination): Elimination of water from the threonine side chain. | Ensure the side-chain hydroxyl group is protected (e.g., with a tBu group). If dehydration persists, it may be base-catalyzed; consider using a weaker base like NMM.[7] |
Quantitative Data on Racemization
While specific quantitative data for threonine is often embedded within broader studies, the following table, adapted from data for the structurally similar Fmoc-Ser(tBu)-OH, provides a strong indication of the relative effectiveness of common coupling additives in minimizing D-isomer formation.
| Coupling Reagent | Additive | % D-Isomer Formation (for Fmoc-Ser(tBu)-OH) |
| DIC | HOBt | ~5-10% |
| DIC | HOAt | <1% |
| DIC | OxymaPure | <1% |
| HBTU | - | ~2-5% |
| HATU | - | <1% |
| COMU | - | <1% |
| Source: Adapted from publicly available data for illustrative purposes.[1] |
Experimental Protocols
Protocol for Low-Racemization Coupling of Fmoc-Thr(tBu)-OH
This protocol is designed to minimize racemization during the incorporation of a threonine residue in Fmoc-based solid-phase peptide synthesis.
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a solution of 20% piperidine in DMF for 10-20 minutes.[1]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.[1]
-
Amino Acid Activation: In a separate reaction vessel, dissolve 3-5 equivalents of the protected threonine derivative (e.g., Fmoc-Thr(tBu)-OH) in DMF.[1]
-
Additive Addition: Add 3-5 equivalents of a suitable additive (e.g., OxymaPure or HOAt).[1]
-
Coupling Reagent Addition: Add 3-5 equivalents of the coupling reagent (e.g., DIC).[1]
-
Pre-activation: Allow this mixture to pre-activate for 1-5 minutes at room temperature.[1]
-
Coupling: Add the activated amino acid mixture to the washed resin.[1]
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Agitate the reaction vessel continuously.[1] For particularly difficult couplings, the reaction time can be extended, but monitor for potential side reactions.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and soluble byproducts.[1]
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction before proceeding to the next cycle.[1]
Visualizations
Caption: Mechanism of threonine racemization via oxazolone formation.
Caption: Troubleshooting workflow for minimizing threonine racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Addressing O-acylation of Threonine in Chemical Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you address the O-acylation side reaction of threonine residues during your chemical synthesis experiments, particularly in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is O-acylation of threonine and why is it a problem?
A1: O-acylation is an undesired side reaction where the hydroxyl group (-OH) on the side chain of a threonine residue is acylated, forming an ester linkage.[1] This is problematic in peptide synthesis as it leads to the formation of impurities, reduces the yield of the target peptide, and can introduce structural modifications that affect the peptide's biological activity.[1]
Q2: When is O-acylation of threonine most likely to occur?
A2: O-acylation is most common during the coupling step in solid-phase peptide synthesis (SPPS), especially when using highly activated amino acids.[2] Factors that can increase the likelihood of O-acylation include the use of active esters for coupling and prolonged reaction times.
Q3: How can I detect if O-acylation has occurred in my peptide?
A3: The most common method for detecting O-acylation is Liquid Chromatography-Mass Spectrometry (LC-MS). You would look for a mass addition to your peptide corresponding to the acyl group that was unintentionally added. For example, an acetylation would result in a mass increase of 42 Da. LC-MS can also help identify related side products, such as the dehydrated peptide (a loss of 18 Da), which can result from a subsequent β-elimination reaction following O-acylation.[3][4]
Q4: Is it necessary to protect the side-chain hydroxyl group of threonine during SPPS?
A4: Yes, for most applications, especially in Fmoc-based SPPS, protecting the threonine side-chain hydroxyl group is highly recommended to prevent O-acylation.[1][4] The most commonly used protecting groups are tert-butyl (tBu) and trityl (Trt).[1][5]
Q5: What is the difference between tBu and Trt protecting groups for threonine?
A5: The primary difference lies in their lability to acid. The tBu group is robust and requires strong acid (e.g., a high concentration of trifluoroacetic acid, TFA) for cleavage, making it suitable for the synthesis of fully deprotected peptides.[1][5] The Trt group is much more acid-labile and can be removed under milder acidic conditions. This makes it ideal for the synthesis of protected peptide fragments or for sequences that are sensitive to strong acids.[5]
Q6: Can O-acylation of threonine be reversed?
A6: In some cases, yes. An O-to-N acyl shift, a related reaction where the acyl group migrates from the hydroxyl group to the alpha-amino group, can be reversed under mildly basic conditions.[6] For direct O-acylation, if the peptide is off-resin, a mild basic treatment such as with sodium methoxide in methanol can be used to cleave the ester bond.[7]
Troubleshooting Guide
| Problem | Likely Cause | Troubleshooting Steps & Solutions |
| Mass spectrometry shows a +42 Da (or other acyl group mass) addition to my threonine-containing peptide. | O-acylation of the threonine side chain. | 1. Verify Protecting Group Strategy: Ensure you are using a side-chain protected threonine derivative, such as Fmoc-Thr(tBu)-OH or Fmoc-Thr(Trt)-OH.[1] 2. Optimize Coupling Conditions: Reduce the pre-activation time of the amino acid being coupled to the threonine residue.[3] Avoid using excessively strong coupling reagents if not necessary. 3. Post-Synthesis Cleavage: If the O-acylation is minor, it may be possible to remove the acyl group after cleavage from the resin using a mild basic treatment (see protocol below). |
| LC-MS analysis shows a peak corresponding to the desired peptide minus 18 Da. | Dehydration (β-elimination) of the threonine residue, often preceded by O-acylation.[4] | 1. Ensure Proper Side-Chain Protection: This is the most critical step. Use Fmoc-Thr(tBu)-OH.[3] 2. Use Milder Base: If dehydration persists, consider using a weaker base like N-methylmorpholine (NMM) instead of N,N-diisopropylethylamine (DIPEA) during coupling, as the elimination can be base-catalyzed.[4] 3. Optimize Deprotection: Avoid prolonged exposure to piperidine during Fmoc deprotection, especially at elevated temperatures. |
| Low coupling efficiency when coupling an amino acid to a threonine residue. | Steric hindrance or aggregation. | 1. Use a More Potent Coupling Reagent: Reagents like HATU or HBTU can improve efficiency.[1] 2. Double Coupling: Perform the coupling reaction twice to ensure completion. 3. Incorporate Pseudoproline Dipeptides: For "difficult sequences" prone to aggregation, using a pseudoproline dipeptide at the threonine position can disrupt secondary structure formation and improve coupling.[3] |
| Low purity of the final peptide with multiple unidentified peaks. | A combination of incomplete reactions (deletion sequences) and side reactions like O-acylation and dehydration.[3] | 1. Analyze Impurities by Mass Spectrometry: Determine the masses of the major impurities to diagnose the specific side reactions occurring.[3] 2. Implement a Capping Step: After each coupling step, use a capping agent like acetic anhydride to block any unreacted amino groups. This will prevent the formation of deletion sequences. 3. Review and Optimize the Entire Synthesis Protocol: Check reagent equivalents, washing steps, and reaction times. |
Quantitative Data
The efficiency of coupling to a threonine residue can be influenced by the preceding amino acid. The following table summarizes the main product yield when coupling various Fmoc-protected amino acids to a Thr(ΨPro) derivative, which is known to be sterically hindered. The data illustrates how optimizing coupling protocols can improve yields.
| Incoming Amino Acid (Xaa) | Protocol A Yield (%) | Protocol B Yield (%) | Protocol C Yield (%) |
| Tyr | 94 | - | - |
| Phe | 92 | - | - |
| Leu | 90 | - | - |
| Ile | 88 | - | - |
| Ala | 85 | - | - |
| Gln | 83 | - | - |
| Val | 74 | 85 | - |
| Ser(tBu) | 72 | 82 | - |
| Thr(tBu) | 65 | 78 | - |
| Arg(Pbf) | 60 | 75 | - |
| Asn(Trt) | 55 | 70 | 80 |
| Glu(OtBu) | 48 | 65 | 75 |
| Trp(Boc) | 45 | 60 | 70 |
| Met | 40 | 55 | 65 |
| Asp(OtBu) | 8 | 15 | 25 |
| Data adapted from Organic Process Research & Development, 2023. Protocols A, B, and C represent progressively optimized coupling conditions.[3] |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Coupling of a Protected Threonine Derivative
This protocol outlines a general procedure for coupling an Fmoc-protected threonine amino acid during solid-phase peptide synthesis.
Reagents:
-
Fmoc-Thr(Protection)-OH (e.g., Fmoc-Thr(tBu)-OH) (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)[1]
-
Base (e.g., DIPEA, NMM) (6-10 equivalents)[1]
-
Solvent: N,N-dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Swell the resin-bound peptide in DMF for 30 minutes.
-
Pre-activate the Fmoc-Thr(Protection)-OH by dissolving it with the coupling reagent and base in DMF. Allow the mixture to stand for a few minutes.[1]
-
Drain the DMF from the swollen resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may be extended.[1]
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Cleavage and Deprotection of a Peptide Containing Thr(tBu)
Reagents:
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)[1]
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.[1]
Protocol 3: Reversal of O-acetylation using Sodium Methoxide (Post-Cleavage)
This protocol is for the removal of acetyl groups from the hydroxyl function of threonine after the peptide has been cleaved from the resin.
Reagents:
-
O-acetylated peptide
-
Methanol (MeOH), dry
-
Sodium methoxide (NaOMe) solution in MeOH (e.g., 1 M or 28%)[7]
-
Ion-exchange resin (H+ form)
-
TLC plates for monitoring
Procedure:
-
Dissolve the O-acetylated peptide in dry MeOH under an inert atmosphere (e.g., Argon).[7]
-
Cool the solution to 0°C and add a catalytic amount of NaOMe solution.[7]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Neutralize the reaction by adding ion-exchange resin (H+ form) until the pH is neutral.[7]
-
Filter the resin and wash it with MeOH.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the de-O-acetylated peptide by a suitable method, such as silica gel chromatography or HPLC.
Visualizations
Caption: Mechanism of Threonine O-acylation Side Reaction.
Caption: Troubleshooting workflow for threonine-containing peptides.
Caption: Decision tree for threonine side-chain protection.
References
- 1. benchchem.com [benchchem.com]
- 2. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [beilstein-journals.org]
- 7. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HF Cleavage for Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize hydrogen fluoride (HF) cleavage conditions for Boc-protected peptides and minimize the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of side product formation during HF cleavage?
A1: The highly acidic nature of anhydrous HF promotes the removal of benzyl-based protecting groups via an SN1 mechanism. This process generates reactive carbocations (e.g., benzyl, t-butyl cations) that can alkylate nucleophilic amino acid residues within the peptide sequence.[1][2][3] The most susceptible residues are Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[1][4] Other common side reactions include aspartimide formation from Aspartic acid (Asp) residues and the formation of an acylium ion from Glutamic acid (Glu) which can lead to cyclization or reaction with scavengers.[1][3]
Q2: How can I prevent the alkylation of sensitive amino acid residues?
A2: The most effective strategy to prevent alkylation is the addition of "scavengers" to the cleavage cocktail.[1][4][5] Scavengers are nucleophilic compounds that trap the reactive carbocations before they can modify the peptide.[4] The choice of scavenger depends on the amino acids present in your peptide. A common general-purpose scavenger is anisole.[5] For peptides containing Trp, Met, or Cys, a more complex scavenger cocktail is often required.[1][2] Additionally, removing the N-terminal Boc group with trifluoroacetic acid (TFA) prior to HF cleavage is crucial to eliminate the formation of the highly reactive t-butyl carbocation.[1][5]
Q3: What is the "low-high" HF cleavage procedure and when should I use it?
A3: The "low-high" HF cleavage is a two-step procedure designed to minimize side reactions.[1][4] The first step ("low HF") is performed with a lower concentration of HF in a solvent like dimethyl sulfide (DMS), which acts as a weak base.[1][4] This condition favors an SN2 deprotection mechanism, which avoids the formation of carbocations and reduces alkylation side products.[1][6] This step removes most of the less stable protecting groups. The second step ("high HF") uses a high concentration of HF to remove the more resistant protecting groups like Arg(Tos) and Cys(Meb).[1] This method is particularly useful for peptides containing multiple sensitive residues.[4]
Q4: My peptide contains Aspartic acid (Asp) and I'm seeing an unexpected peak in my HPLC. What could it be?
A4: Peptides containing Asp are prone to forming aspartimide, a cyclic imide, during HF cleavage.[1] This side reaction is promoted by strong acid and can be minimized by conducting the cleavage at lower temperatures, between -5 and -10°C.[1][5] Using a cyclohexyl (cHx) protecting group for the Asp side chain can also reduce aspartimide formation at these lower temperatures.[1]
Q5: How can I confirm if my peptide has been completely cleaved from the resin?
A5: After the cleavage and work-up procedure, you can perform a qualitative test, such as the Kaiser test, on the resin beads.[7] The Kaiser test detects free primary amines.[7] A positive result (a deep blue or purple color) indicates that the peptide is still attached to the resin, signifying incomplete cleavage.[7] A negative result (colorless or faint yellow/brown) suggests successful cleavage.[7]
Troubleshooting Guide
This guide addresses common issues encountered during HF cleavage and provides systematic solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Peptide Yield | Incomplete cleavage from the resin. | - Confirm incomplete cleavage using the Kaiser test on the resin beads.[7]- Increase the reaction time (up to 2 hours for resistant groups like Arg(Tos) or Cys(Meb)).[1]- Ensure the reaction temperature is maintained at 0°C, as lower temperatures can slow the cleavage of some protecting groups.[2][5] |
| Moisture in the reaction. | - Ensure the peptide-resin is thoroughly dried under vacuum before cleavage, as water can interfere with the reaction.[8] | |
| Multiple Peaks in HPLC (Side Products) | Alkylation of sensitive residues (Trp, Met, Cys, Tyr). | - Use an appropriate scavenger cocktail based on the peptide sequence (see Table 1).[2][5]- Employ the "low-high" HF cleavage protocol to minimize carbocation formation.[1][4] |
| Aspartimide formation. | - Perform the cleavage at a lower temperature (-5 to -10°C).[1][5]- If synthesizing the peptide again, consider using Asp(OcHx) for protection.[1] | |
| Oxidation of Methionine. | - Add dimethyl sulfide (DMS) to the scavenger cocktail to prevent Met oxidation.[5]- Alternatively, the oxidized peptide can be reduced back to Met post-cleavage.[3] | |
| Incomplete deprotection of side chains. | - Increase the cleavage time or temperature slightly (while monitoring for increased side products).[1]- For resistant groups like Arg(Tos), a longer reaction time (e.g., 90 minutes) may be necessary.[1] | |
| Peptide is Insoluble After Cleavage | Peptide aggregation. | - After HF evaporation and ether precipitation, try dissolving the crude peptide in different solvents, such as aqueous acetic acid or solutions containing denaturants like guanidine hydrochloride or urea.[4] |
Scavenger Cocktail Recommendations
The selection of the proper scavenger cocktail is critical for minimizing side reactions.[1][5]
| Peptide Contains | Recommended Scavenger Cocktail (v/v) | Purpose of Key Scavengers | Citation |
| Standard Peptides (no sensitive residues) | HF:Anisole (9:1) | Anisole acts as a general carbocation scavenger. | [2] |
| Multiple Glu/Asp | HF:p-cresol (9:1) | p-cresol is an effective scavenger for acylium ions formed from Glu and Asp. | [2][4] |
| Tryptophan (Trp) | HF:p-cresol:p-thiocresol (for Trp(For)) | p-thiocresol aids in the deprotection of the formyl group from Trp(For). | [1] |
| Cysteine (Cys) | HF:p-cresol:p-thiocresol (18:1:1) | p-thiocresol is particularly effective in protecting Cys residues. | [2][5] |
| Methionine (Met) | HF:anisole with added dimethyl sulfide (DMS) | DMS helps prevent the alkylation of the methionine thioether. | [5][9] |
| "Low HF" Step for Sensitive Peptides | HF:DMS:p-cresol (25:65:10) | DMS lowers the acidity of HF, promoting an SN2 mechanism. p-cresol scavenges any carbocations that may form. | [4] |
Experimental Protocols
Protocol 1: Standard "High HF" Cleavage
This protocol is suitable for peptides that do not contain a high number of sensitive residues.
-
Pre-Cleavage Preparation:
-
HF Cleavage:
-
Place the dried peptide-resin (e.g., 1 gram) and a Teflon-coated stir bar into an HF-resistant reaction vessel.[2]
-
Add the appropriate scavenger cocktail (e.g., 1 mL of anisole).[5]
-
Cool the reaction vessel to -78°C using a dry ice/acetone bath.
-
Carefully distill anhydrous HF (e.g., 9 mL) into the reaction vessel.[2]
-
Transfer the reaction vessel to an ice-water bath and stir the slurry at 0°C for 45-60 minutes.[1] For peptides with resistant protecting groups like Arg(Tos), the reaction time may be extended up to 2 hours.[1]
-
-
Work-up:
-
Evaporate the HF under a vacuum at 0°C. This must be done carefully to prevent the resin from being carried into the vacuum line.[8]
-
Suspend the resin and cleaved peptide in cold diethyl ether.
-
Wash the solid product thoroughly with cold diethyl ether three times to remove scavengers and cleaved protecting groups.[8]
-
The crude peptide can then be collected by filtration and dried.
-
Protocol 2: "Low-High" HF Cleavage
This two-step protocol is recommended for peptides rich in sensitive amino acids.[1]
-
"Low HF" Step:
-
"High HF" Step:
-
To the same reaction vessel containing the peptide-resin, add a fresh scavenger (e.g., 1 mL of anisole or p-cresol).
-
Cool the vessel to -78°C.
-
Distill approximately 10 mL of HF into the vessel.
-
Stir the mixture for 1 hour at 0°C to cleave the more resistant protecting groups.[1]
-
-
Work-up:
-
Follow the work-up procedure as described in Protocol 1.
-
Visual Guides
Caption: Troubleshooting decision tree for HF cleavage.
References
- 1. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 2. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 6. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
Validation & Comparative
A Researcher's Guide to Threonine Derivatives in SPPS: H-Thr(Bzl)-OBzl·oxalate vs. Fmoc-Thr(tBu)-OH
In the field of peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical decision that dictates the overall strategy, efficiency, and purity of the final product. Threonine, with its reactive side-chain hydroxyl group, requires careful consideration of its protective chemistry. This guide provides a detailed, objective comparison between two threonine derivatives, Fmoc-Thr(tBu)-OH and H-Thr(Bzl)-OBzl·oxalate, for an audience of researchers, scientists, and drug development professionals.
While Fmoc-Thr(tBu)-OH is a standard building block for stepwise Solid-Phase Peptide Synthesis (SPPS), H-Thr(Bzl)-OBzl·oxalate is a di-protected derivative typically used as an intermediate for solution-phase or fragment condensation. For a relevant comparison within the context of stepwise SPPS, this guide will compare the two dominant protecting group strategies these molecules represent: the modern Fmoc/tBu strategy versus the classic Boc/Bzl strategy . Fmoc-Thr(tBu)-OH is the cornerstone of the former, while Boc-Thr(Bzl)-OH is the direct analogue used in the latter.
Core Principles: A Tale of Two Chemistries
The fundamental difference lies in the chemical nature of the temporary Nα-protecting group and the semi-permanent side-chain protecting groups.
-
Fmoc/tBu Strategy: This is a truly orthogonal system.[1][2] The Nα-Fmoc group is labile to basic conditions (e.g., piperidine), while the side-chain tert-butyl (tBu) group is labile to acid (TFA).[3][4] This allows for the removal of one type of protecting group without affecting the other, leading to cleaner synthesis and milder overall conditions.
-
Boc/Bzl Strategy: This classic approach, developed by Merrifield, is a "quasi-orthogonal" system based on graded acid lability.[2][5] The Nα-Boc group is removed with a moderate acid (e.g., 50% TFA), while the side-chain benzyl (Bzl) group and resin linkage require a much stronger acid, typically anhydrous hydrogen fluoride (HF), for cleavage.[4][5][6]
Data Presentation: A Comparative Overview
The choice of strategy has significant practical implications for the synthesis process. The following table summarizes the key performance and handling characteristics of each approach.
Table 1: Comparative Analysis of Fmoc/tBu and Boc/Bzl Strategies for Threonine
| Parameter | Fmoc-Thr(tBu)-OH | Boc-Thr(Bzl)-OH (for Boc/Bzl Strategy) |
| SPPS Strategy | Fmoc/tBu | Boc/Bzl |
| Nα-Protecting Group | Fmoc (9-Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Nα-Deprotection | 20% Piperidine in DMF (Base Labile)[3][7] | 50% TFA in DCM (Acid Labile)[4][8] |
| Side-Chain Protection | tBu (tert-Butyl) | Bzl (Benzyl) |
| Final Cleavage & Side-Chain Deprotection | Trifluoroacetic Acid (TFA) cocktail[9] | Anhydrous Hydrogen Fluoride (HF)[6][10] |
| Orthogonality | High (Base/Acid)[1] | Low (Graded Acid Lability)[2] |
| Key Advantage | Milder conditions, high purity, automation-friendly, orthogonal. | Can be advantageous for aggregation-prone sequences.[11] |
| Key Disadvantage | Potential for side reactions with piperidine (e.g., DKP formation). | Requires hazardous HF and specialized apparatus; risk of side-chain deprotection during synthesis. |
| Threonine Side Reactions | Dehydration (-18 Da) is prevented by the tBu group. | O-acylation is prevented by the Bzl group. Potential for side reactions during harsh HF cleavage. |
Experimental Protocols and Workflows
To illustrate the practical differences, detailed protocols for the synthesis of a model tripeptide, Ala-Thr-Gly-NH₂, are provided below.
Protocol 1: Synthesis via Fmoc/tBu Strategy
This method represents the current standard for most research and development applications.
Caption: A single cycle of amino acid addition in automated Fmoc-SPPS.[3]
Methodology:
-
Resin Preparation: Rink Amide resin (e.g., 0.1 mmol scale) is swelled in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[12]
-
Initial Fmoc Deprotection: The Fmoc group on the resin is removed by treating with 20% piperidine in DMF (2 x 10 min).[3] The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling Cycle (Repeated for Gly, Thr, Ala):
-
Activation: In a separate vial, Fmoc-amino acid (3-5 eq.), HATU (2.9-4.9 eq.), and DIPEA (6-10 eq.) are dissolved in DMF and allowed to pre-activate for 1-5 minutes.[3][12]
-
Coupling: The activated amino acid solution is added to the resin. The mixture is agitated for 30-120 minutes. Coupling completion is monitored (e.g., Kaiser test).
-
Washing: The resin is washed thoroughly with DMF.
-
Deprotection: The new N-terminal Fmoc group is removed with 20% piperidine in DMF to prepare for the next coupling.
-
-
Final Cleavage: After the final amino acid is coupled and deprotected, the resin is washed with DMF, then Dichloromethane (DCM), and dried. The peptide is cleaved from the resin and all side-chain protecting groups (including Thr(tBu)) are removed by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane) for 2-3 hours.[9][13]
-
Isolation: The crude peptide is precipitated with cold diethyl ether, centrifuged, washed, and dried.
Protocol 2: Synthesis via Boc/Bzl Strategy
This classic method requires specialized equipment for the final cleavage step.
Caption: The cyclical process of Boc solid-phase peptide synthesis.[14]
Methodology:
-
Resin Preparation: MBHA resin (for C-terminal amides) is swelled in DCM for 30-60 minutes.
-
Amino Acid Coupling Cycle (Repeated for Gly, Thr, Ala):
-
Deprotection: The N-terminal Boc group is removed by treating the resin with 50% TFA in DCM for 20-30 minutes.[8]
-
Washing & Neutralization: The resin is washed with DCM, followed by a neutralization step using 10% DIPEA in DCM to free the N-terminal amine. The resin is washed again.
-
Coupling: The Boc-amino acid (2-4 eq.) is activated with a coupling agent (e.g., HBTU/HOBt and DIPEA) in DMF or DCM/DMF and added to the neutralized resin.[14] The reaction proceeds for 1-2 hours.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents.
-
-
Final Cleavage: After the final cycle, the peptide-resin is washed and thoroughly dried. The peptide is cleaved from the resin and all side-chain protecting groups (including Thr(Bzl)) are removed using anhydrous liquid HF at 0°C for 1-2 hours, typically with a scavenger like p-cresol or anisole.[5][6] This requires a specialized Teflon HF apparatus.
-
Isolation: After the HF is evaporated, the crude peptide is precipitated and washed with cold diethyl ether.
Logical Comparison of Deprotection Pathways
The fundamental difference in deprotection chemistry is the most important factor in selecting a strategy. The Fmoc/tBu strategy's orthogonality provides a significant advantage in chemical selectivity.
Caption: Comparison of deprotection schemes in Fmoc vs. Boc SPPS.
Conclusion and Recommendations
The choice between these threonine derivatives is fundamentally a choice between SPPS strategies.
-
Fmoc-Thr(tBu)-OH is the undisputed standard for modern peptide synthesis.[11] The Fmoc/tBu strategy's mild conditions, high efficiency, and true orthogonality make it compatible with a vast range of peptide sequences and automated synthesizers. It is the recommended choice for nearly all research, process development, and manufacturing applications.
-
H-Thr(Bzl)-OBzl·oxalate is an intermediate primarily for solution-phase synthesis.[15] Its corresponding SPPS building block, Boc-Thr(Bzl)-OH , belongs to the Boc/Bzl strategy. While this older method remains a viable tool for specific cases, particularly for synthesizing highly hydrophobic peptides prone to aggregation, its reliance on the hazardous and corrosive reagent HF for final cleavage limits its widespread use.[11]
For drug development professionals and researchers, the safety, reliability, and versatility of the Fmoc/tBu strategy make Fmoc-Thr(tBu)-OH the superior and recommended building block for the incorporation of threonine in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. chemimpex.com [chemimpex.com]
A Comparative Guide to Boc/Bzl and Fmoc/tBu Strategies for Peptide Synthesis
For researchers, scientists, and drug development professionals, the successful synthesis of peptides is a cornerstone of innovation. The two most established solid-phase peptide synthesis (SPPS) methodologies, Boc/Bzl and Fmoc/tBu, offer distinct advantages and disadvantages. This guide provides an objective, data-driven comparison to inform the strategic selection of a synthesis strategy based on the specific requirements of the target peptide and the research objectives.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Boc/Bzl and Fmoc/tBu strategies lies in the choice of the temporary Nα-amino protecting group and the chemical conditions for its removal. This choice dictates the selection of semi-permanent side-chain protecting groups, creating two distinct orthogonal or semi-orthogonal systems.
Boc/Bzl Strategy: This classic approach relies on a graduated acid lability scheme. The Nα-Boc (tert-butyloxycarbonyl) group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the more stable benzyl-based (Bzl) side-chain protecting groups are cleaved at the end of the synthesis with a much stronger acid, such as hydrofluoric acid (HF).[1][2]
Fmoc/tBu Strategy: This modern strategy employs a truly orthogonal protection scheme. The Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group is labile to a mild base, typically piperidine, while the tert-butyl (tBu) based side-chain protecting groups are removed at the final step with a strong acid like TFA.[3][]
At a Glance: Key Differences Between Boc/Bzl and Fmoc/tBu SPPS
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Nα-Deprotection | Moderate Acid (e.g., 25-50% TFA in DCM)[1] | Mild Base (e.g., 20% piperidine in DMF)[] |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu) |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA)[1] | Strong Acid (e.g., TFA)[3] |
| Orthogonality | Semi-orthogonal (graduated acid lability) | Fully orthogonal |
| Key Advantages | - Better for long or aggregation-prone sequences.[]- Less expensive Boc-amino acids. | - Milder Nα-deprotection conditions.[3]- Compatible with acid-sensitive modifications.[3]- Easier automation and monitoring.[3][] |
| Key Disadvantages | - Use of hazardous HF requires special equipment.[3]- Harsher conditions can lead to side reactions. | - Piperidine can cause side reactions (e.g., aspartimide formation).- Fmoc-amino acids can be more expensive.[] |
Performance Comparison: A Quantitative Look
Direct side-by-side quantitative comparisons of the two strategies for the synthesis of the same peptide are not abundant in the literature. However, data from the synthesis of model peptides and challenging sequences provide valuable insights into their respective performance.
Table 1: Synthesis of a Model Pentapeptide (H-Gly-Ala-Val-D-Tyr(Me)-Leu-NH₂)[6]
| Parameter | Boc Strategy | Fmoc Strategy | Rationale |
| Crude Peptide Yield | ~65% | ~80% | Milder Fmoc conditions often lead to higher yields for modified peptides. |
| Crude Peptide Purity (by HPLC) | ~55% | ~75% | Milder Fmoc-SPPS typically results in fewer side reactions. |
| Final Purified Peptide Yield | ~25% | ~40% | Higher crude purity simplifies purification, leading to better recovery. |
| Final Peptide Purity (by HPLC) | >98% | >98% | Both strategies can yield high-purity peptides after purification. |
| Target Mass Confirmation (by MS) | Confirmed | Confirmed | Mass spectrometry is essential to verify the identity of the synthesized peptide. |
Note: This data is illustrative and can vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.
For more complex and commercially relevant peptides, the choice of strategy is often dictated by the specific challenges posed by the sequence.
-
Amyloid Beta (Aβ) Peptides: These sequences are notoriously prone to aggregation. While Fmoc/tBu is commonly used, the Boc/Bzl strategy can offer advantages due to the protonation of the N-terminus after each deprotection step, which can disrupt inter-peptide hydrogen bonding and reduce aggregation.[] Microwave-assisted Fmoc-SPPS has shown improved crude purity (67%) and yield (87%) for Aβ1-42 synthesis.[7]
-
GLP-1 Analogues: The synthesis of GLP-1 analogues like Liraglutide is typically performed using the Fmoc strategy, often on a large scale. The crude purity for Liraglutide synthesis using an Fmoc strategy has been reported to be in the range of 50-70%.[8]
-
Insulin: The chemical synthesis of insulin is a significant challenge due to its two-chain structure and multiple disulfide bridges. Both Boc and Fmoc strategies have been employed. For the synthesis of ester insulin, a precursor to insulin, the Boc strategy was chosen because the thioester moiety required was not stable to the piperidine used in Fmoc deprotection.[9]
Common Side Reactions and Mitigation Strategies
Both Boc and Fmoc SPPS are susceptible to side reactions that can impact the yield and purity of the final peptide.
Boc/Bzl Strategy:
| Side Reaction | Description | Mitigation |
| t-Butylation | Alkylation of nucleophilic side chains (e.g., Trp, Met) by t-butyl cations generated during Boc deprotection. | Use of scavengers like dithiothreitol (DTT) or thioanisole during deprotection. |
| Pyroglutamate Formation | Cyclization of N-terminal Gln or Glu residues under acidic conditions. | Ensure rapid and efficient coupling of the subsequent amino acid. |
| Aspartimide Formation | Cyclization of Asp residues, particularly in Asp-Gly or Asp-Ser sequences, under acidic conditions. | Use of protecting groups on the Asp side chain that are more resistant to cyclization. |
| Diketopiperazine Formation | Cyclization of the N-terminal dipeptide, leading to cleavage from the resin. | Use of sterically hindered resins (e.g., 2-chlorotrityl chloride resin) or in situ neutralization protocols.[2] |
Fmoc/tBu Strategy:
| Side Reaction | Description | Mitigation |
| Aspartimide Formation | Base-catalyzed cyclization of Asp residues, a major challenge in Fmoc-SPPS. | Use of alternative protecting groups on the Asp side chain or backbone protection strategies. |
| Diketopiperazine Formation | Base-catalyzed cyclization of the N-terminal dipeptide. | Coupling of the third amino acid as a dipeptide to minimize the time the free N-terminal dipeptide is exposed to basic conditions. |
| Racemization | Loss of stereochemical integrity, particularly for Cys and His residues, during activation. | Use of specific coupling reagents (e.g., DIPCDI/HOBt) and avoidance of pre-activation. |
| Piperidine Adduct Formation | Reaction of the dibenzofulvene byproduct of Fmoc deprotection with piperidine, which can sometimes be difficult to remove. | Thorough washing after deprotection. |
Experimental Protocols
The following are generalized manual protocols for the key steps in Boc and Fmoc SPPS.
Manual Boc-SPPS Protocol
This protocol outlines the synthesis on a 0.1 mmol scale.
-
Resin Swelling:
-
Place the appropriate amount of resin (e.g., 200 mg of Merrifield resin with a loading of 0.5 mmol/g) in a fritted reaction vessel.
-
Add dichloromethane (DCM, ~5 mL) and gently agitate for 30 minutes.
-
Drain the solvent.
-
-
Boc Deprotection:
-
Add a solution of 25-50% TFA in DCM to the resin.
-
Agitate for 1-2 minutes, drain, and then add fresh deprotection solution.
-
Agitate for an additional 20-30 minutes.
-
Drain the solution and wash the resin thoroughly with DCM.
-
-
Neutralization:
-
Wash the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM.
-
Agitate for 1-2 minutes and drain. Repeat this step.
-
Wash the resin thoroughly with DCM.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using the Kaiser test.
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
-
Repeat:
-
Repeat steps 2-5 for each amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Carefully add the cleavage cocktail (e.g., anhydrous HF with scavengers like anisole) to the resin at 0°C.
-
Stir for 1-2 hours at 0°C.
-
Carefully remove the HF by evaporation.
-
Precipitate the crude peptide with cold diethyl ether, collect by filtration or centrifugation, and wash multiple times with cold ether.
-
Dry the precipitated peptide under vacuum.
-
Manual Fmoc-SPPS Protocol
This protocol outlines the synthesis on a 0.1 mmol scale.
-
Resin Swelling:
-
Place the appropriate amount of resin (e.g., 100 mg of Rink Amide resin with a loading of 1.0 mmol/g) in a fritted reaction vessel.
-
Add N,N-dimethylformamide (DMF, ~5 mL) and gently agitate for 1-2 hours.
-
Drain the solvent.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate for an initial 3 minutes, then drain.
-
Add fresh deprotection solution and agitate for another 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the Nα-Fmoc protected amino acid and a coupling reagent (e.g., HATU, HBTU) in DMF.
-
Add a hindered base such as DIEA (6-10 equivalents) to the amino acid solution and mix well.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test.
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF.
-
-
Repeat:
-
Repeat steps 2-4 for each amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and then dry the resin under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence (e.g., "Reagent K": TFA/water/phenol/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5).
-
Treat the dry peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge or filter to collect the crude peptide, wash with cold ether, and dry under vacuum.
-
Visualizing the Workflows
The cyclical nature of both SPPS strategies can be visualized to better understand the workflow.
Caption: Cyclical workflow of Boc/Bzl solid-phase peptide synthesis.
Caption: Cyclical workflow of Fmoc/tBu solid-phase peptide synthesis.
Conclusion and Recommendations
The choice between Boc/Bzl and Fmoc/tBu SPPS is a critical decision that depends on several factors, including the peptide sequence, the presence of sensitive residues, the desired scale of synthesis, and available laboratory infrastructure.
The Fmoc/tBu strategy has become the method of choice for routine peptide synthesis due to its milder Nα-deprotection conditions, compatibility with a wider range of post-translational modifications, and amenability to automation.[3] For most applications, especially for peptides of moderate length and complexity without significant aggregation issues, the Fmoc/tBu strategy is recommended.
The Boc/Bzl strategy , while requiring more hazardous reagents and specialized equipment, remains a powerful tool for the synthesis of long and "difficult" sequences prone to aggregation.[] Its utility in specific industrial-scale productions with established protocols also ensures its continued relevance.
Ultimately, a thorough understanding of the chemical principles, potential side reactions, and practical considerations of both strategies will empower researchers to make the most informed decision for their peptide synthesis endeavors, leading to higher yields, greater purity, and overall success in their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. csbio.com [csbio.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]
- 9. Fully Convergent Chemical Synthesis of Ester Insulin: Determination of the High Resolution X-ray Structure by Racemic Protein Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: H-Thr(Bzl)-OBzl.oxalate versus Other Protected Threonines in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the selection of an appropriate protected amino acid is a critical decision that profoundly influences yield, purity, and overall efficiency. This guide provides a comprehensive comparison of H-Thr(Bzl)-OBzl.oxalate with other commonly used protected threonine derivatives, supported by experimental data and detailed protocols to inform strategic selection in peptide synthesis workflows.
Threonine, with its secondary hydroxyl group, presents a unique challenge in peptide synthesis. Protection of this reactive side chain is essential to prevent O-acylation and other side reactions that can lead to impurities and reduced yields.[1] this compound is a derivative where the side-chain hydroxyl group is protected by a benzyl ether (Bzl), the C-terminus by a benzyl ester (OBzl), and the N-terminus is free, available for coupling. The oxalate salt form enhances the stability and handling of the compound.[2] This derivative is primarily utilized in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy.
The most common alternatives are Nα-protected threonine derivatives with different side-chain protection, such as Fmoc-Thr(tBu)-OH and Boc-Thr(Bzl)-OH, which are central to the Fmoc/tBu and Boc/Bzl strategies, respectively.[3][4]
Performance Comparison at a Glance
The choice between this compound and other protected threonines is intrinsically linked to the selection of the overall peptide synthesis strategy (Boc/Bzl vs. Fmoc/tBu). Below is a summary of key performance indicators based on typical outcomes for each strategy.
| Parameter | This compound (in Boc/Bzl Strategy) | Fmoc-Thr(tBu)-OH (in Fmoc/tBu Strategy) | Boc-Thr(Bzl)-OH (in Boc/Bzl Strategy) |
| Nα-Protection Strategy | Boc | Fmoc | Boc |
| Side-Chain Protection | Benzyl (Bzl) | tert-Butyl (tBu) | Benzyl (Bzl) |
| Typical Crude Purity | Generally high, but can be impacted by harsh final cleavage.[5] | High, with milder cleavage conditions.[6] | Generally high, but can be impacted by harsh final cleavage.[5] |
| Overall Yield | Often favorable for aggregation-prone sequences.[5] | Can be lower for "difficult" sequences due to aggregation.[7] | Often favorable for aggregation-prone sequences.[5] |
| Racemization Risk | Low for threonine, but can be influenced by coupling reagents. | Low for threonine, but can be influenced by coupling reagents.[8] | Low for threonine, but can be influenced by coupling reagents.[1] |
| Key Advantages | Robust for hydrophobic peptides; potentially lower cost of reagents.[9] | Orthogonal protection scheme; milder cleavage conditions.[10] | Robust for hydrophobic peptides; potentially lower cost of reagents.[9] |
| Key Disadvantages | Requires strong acid (e.g., HF) for final cleavage; not fully orthogonal.[11] | Fmoc group is bulky and can promote aggregation. | Requires strong acid (e.g., HF) for final cleavage; not fully orthogonal.[11] |
Detailed Experimental Protocols
To provide a practical comparison, the following are generalized protocols for the incorporation of threonine using both the Boc/Bzl and Fmoc/tBu strategies in solid-phase peptide synthesis.
Protocol 1: Incorporation of Threonine using Boc-Thr(Bzl)-OH in Boc-SPPS
This protocol outlines a single coupling cycle for adding a Boc-Thr(Bzl)-OH residue to a peptide chain on a solid support (e.g., Merrifield resin).
1. Resin Preparation and Deprotection:
- Swell the peptide-resin in dichloromethane (DCM).
- Remove the Nα-Boc protecting group from the resin-bound peptide using a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.[12]
- Wash the resin thoroughly with DCM, isopropanol, and then DCM.
2. Neutralization:
- Neutralize the resin-bound amine salt with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM.[12]
- Wash the resin with DCM.
3. Amino Acid Coupling:
- In a separate vessel, dissolve Boc-Thr(Bzl)-OH (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in N,N-dimethylformamide (DMF).
- Add DIEA (6 equivalents) to the solution to pre-activate the amino acid.
- Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
- Monitor the reaction completion using a ninhydrin test.
4. Washing:
- Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle.
Final Cleavage and Deprotection:
- After synthesis completion, the peptide is cleaved from the resin and the benzyl protecting groups are removed using a strong acid like anhydrous hydrogen fluoride (HF) with scavengers such as anisole.[12]
Protocol 2: Incorporation of Threonine using Fmoc-Thr(tBu)-OH in Fmoc-SPPS
This protocol outlines a single coupling cycle for adding an Fmoc-Thr(tBu)-OH residue to a peptide chain on a solid support (e.g., Rink Amide resin).
1. Resin Swelling:
- Swell the resin in DMF for 30-60 minutes in a reaction vessel.[6]
2. Fmoc Deprotection:
- Remove the Fmoc protecting group from the resin-bound peptide by treating the resin with a 20% solution of piperidine in DMF for 10-20 minutes.[6]
- Wash the resin thoroughly with DMF to remove piperidine and byproducts.
3. Amino Acid Coupling:
- In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.[13]
- Add a base such as DIEA (6-10 equivalents) to the solution for pre-activation.[13]
- Transfer the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin and agitate for 1-2 hours.
4. Washing:
- After coupling, wash the resin extensively with DMF to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle.
Final Cleavage and Deprotection:
- The peptide is cleaved from the resin, and the tert-butyl side-chain protecting groups are simultaneously removed by treating the resin with a cleavage cocktail, typically containing 95% TFA with scavengers like water and triisopropylsilane (TIS), for 2-3 hours.[6]
Visualization of Synthesis Workflows
The following diagrams illustrate the key steps in the Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis cycles.
Advantages of this compound and the Boc/Bzl Strategy
-
Handling and Stability : The oxalate salt form of H-Thr(Bzl)-OBzl contributes to its crystallinity and stability, making it easier to handle and store compared to the free base, which may be an oil or a less stable solid.[2]
-
Suitability for Hydrophobic and "Difficult" Peptides : The Boc/Bzl strategy is often considered advantageous for the synthesis of long or aggregation-prone peptide sequences. The repeated acid treatment for Boc deprotection helps to keep the growing peptide chain protonated and solvated, which can disrupt inter-chain hydrogen bonding and reduce aggregation.[7][9]
-
Cost-Effectiveness of Reagents : While the initial cost of the protected amino acid is a factor, the reagents used in the Boc/Bzl strategy, such as TFA for deprotection, can be more cost-effective than some of the specialized reagents used in Fmoc/tBu synthesis, particularly at a large scale.
Advantages of Alternatives like Fmoc-Thr(tBu)-OH and the Fmoc/tBu Strategy
-
Orthogonality and Milder Conditions : The Fmoc/tBu strategy offers a fully orthogonal protection scheme, where the base-labile Fmoc group and the acid-labile tBu group are removed under distinct and milder conditions.[10] This avoids the use of harsh acids like HF, making it compatible with a wider range of sensitive peptide modifications and simplifying the final cleavage step.[11]
-
Automation and High-Throughput Synthesis : The milder conditions and straightforward washing steps of the Fmoc/tBu strategy are well-suited for automated peptide synthesizers, making it the dominant method for high-throughput and routine peptide synthesis.
-
Reduced Risk of Certain Side Reactions : The absence of strong, repeated acid treatments during the synthesis cycles can reduce the risk of acid-catalyzed side reactions.
Conclusion: A Strategic Choice Based on Synthetic Goals
The selection of this compound or an alternative protected threonine is a strategic decision that should be made in the context of the overall synthetic plan.
This compound , as part of the Boc/Bzl strategy , remains a powerful and relevant choice, particularly for the synthesis of long, hydrophobic, or otherwise "difficult" peptides where aggregation is a primary concern. Its stability as an oxalate salt is an added practical benefit.
Conversely, Fmoc-Thr(tBu)-OH within the Fmoc/tBu strategy is the industry standard for routine and high-throughput peptide synthesis due to its milder reaction conditions, orthogonality, and amenability to automation.
Ultimately, the optimal choice will depend on the specific characteristics of the target peptide, the scale of the synthesis, and the available instrumentation and expertise. For complex or critical syntheses, a small-scale pilot study comparing both strategies may be warranted to determine the most effective approach for achieving the desired yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. parchem.com [parchem.com]
- 10. biosynth.com [biosynth.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Orthogonal Protection Strategies for Threonine in Peptide Synthesis: A Focus on H-Thr(Bzl)-OBzl.oxalate
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). For threonine, a hydroxyl-containing amino acid, effective side-chain protection is critical to prevent O-acylation and other side reactions, ensuring high purity and yield of the target peptide. This guide provides an objective comparison of orthogonal protection strategies involving H-Thr(Bzl)-OBzl.oxalate, utilized within the Boc/Bzl strategy, and its common alternatives in the widely adopted Fmoc/tBu approach.
Core Principles of Orthogonal Protection in Peptide Synthesis
Modern peptide synthesis relies on two primary orthogonal strategies: the Boc/Bzl and the Fmoc/tBu methods. The core principle of orthogonality is the use of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of the Nα-terminus for chain elongation without disturbing the side-chain protecting groups.
-
Boc/Bzl Strategy: This classic approach is based on graded acid lability. The Nα-Boc (tert-butyloxycarbonyl) group is removed with a moderate acid like trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups, such as the benzyl ether on threonine in this compound, require a much stronger acid like anhydrous hydrogen fluoride (HF) for cleavage.[1][2] This is considered a "quasi-orthogonal" system as both protecting groups are acid-labile, but their removal requires different acid strengths.[3]
-
Fmoc/tBu Strategy: This is a fully orthogonal system where the Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group is labile to basic conditions (e.g., piperidine), while the side-chain protecting groups, such as the tert-butyl (tBu) ether for threonine, are removed with a strong acid (TFA) during the final cleavage from the resin.[1][] This approach is generally considered milder due to the avoidance of repeated acid treatment for Nα-deprotection.[1]
Performance Comparison of Threonine Protection Strategies
| Feature | This compound (in Boc/Bzl Strategy) | Fmoc-Thr(tBu)-OH (in Fmoc/tBu Strategy) | Fmoc-Thr(Trt)-OH (in Fmoc/tBu Strategy) |
| Nα-Protection | Boc | Fmoc | Fmoc |
| Side-Chain Protection | Benzyl (Bzl) | tert-Butyl (tBu) | Trityl (Trt) |
| Nα-Deprotection | Moderate Acid (e.g., 25-50% TFA in DCM) | Base (e.g., 20% piperidine in DMF) | Base (e.g., 20% piperidine in DMF) |
| Side-Chain Deprotection | Strong Acid (e.g., HF, TFMSA) or Hydrogenolysis | Strong Acid (e.g., TFA) | Mild Acid (e.g., dilute TFA) |
| Typical Crude Purity | Generally high, can be advantageous for hydrophobic peptides to reduce aggregation.[][6] | Generally high, but can be affected by aggregation in "difficult" sequences. | Good to Excellent. |
| Typical Overall Yield | Can be higher for aggregation-prone sequences.[] | High, typically >95% per coupling step with optimized protocols. | High. |
| Key Advantages | Robust, well-established method. Can be more effective for long or hydrophobic peptides.[] | Milder Nα-deprotection conditions, suitable for acid-sensitive peptides (e.g., phosphopeptides, O-glycosylated peptides).[1] | Trt group is highly acid-labile, allowing for selective deprotection on-resin for further modifications. |
| Key Disadvantages | Harsh final cleavage conditions (HF) can degrade sensitive residues and requires specialized equipment. Repeated acid exposure for Boc removal can lead to premature side-chain deprotection or peptide cleavage from the resin.[1] | Potential for aggregation in long or hydrophobic sequences. The basic conditions for Fmoc removal can cause side reactions like aspartimide formation or β-elimination in sensitive sequences. | Steric hindrance of the Trt group may require more potent coupling reagents or longer reaction times. |
| Potential Side Reactions | Racemization during activation (can be suppressed with additives like HOBt). Partial cleavage of Bzl group with repeated TFA treatment.[7] Alkylation of sensitive residues (e.g., Met, Trp) by carbocations generated during final HF cleavage.[8] | O-acylation if side-chain is unprotected. Racemization during activation. Diketopiperazine formation at the dipeptide stage. | Racemization of adjacent residues. Premature deprotection with mild acid treatment. |
Experimental Protocols
Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) using Boc-Thr(Bzl)-OH
This protocol outlines a single cycle of amino acid addition. This compound would be used as the initial amino acid derivative to be coupled to the resin, after which subsequent couplings would use the corresponding Nα-Boc protected amino acids.
1. Resin Preparation and Swelling:
-
Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid) in dichloromethane (DCM) for at least 30 minutes.
2. Nα-Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.
-
Drain and repeat the treatment for 20-30 minutes.
-
Wash the resin thoroughly with DCM.
3. Neutralization:
-
Neutralize the resulting ammonium salt by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes.
-
Wash the resin with DCM.
4. Amino Acid Coupling:
-
Pre-activate 2-4 equivalents of the Nα-Boc protected amino acid (e.g., Boc-Thr(Bzl)-OH) with a coupling reagent (e.g., HBTU/HOBt) and DIEA in DMF or a DCM/DMF mixture.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test like the Kaiser test.
5. Washing:
-
Wash the resin with DMF and DCM to remove excess reagents.
6. Final Cleavage and Deprotection of Thr(Bzl):
-
Method A: Anhydrous Hydrogen Fluoride (HF) Cleavage:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in a specialized HF cleavage apparatus.
-
Add scavengers (e.g., anisole, p-cresol) to trap reactive carbocations.[8]
-
Cool the vessel to -5 to 0°C and condense anhydrous HF into it.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether.
-
-
Method B: Catalytic Transfer Hydrogenation (Milder Alternative for Bzl removal):
-
This method is typically performed in solution after cleavage from the resin if the peptide-resin linkage is TFA-labile and other side-chain protecting groups are compatible.
-
Dissolve the protected peptide in a suitable solvent (e.g., methanol, formic acid).[9]
-
Add a palladium catalyst (e.g., 10% Pd/C).[9]
-
Add a hydrogen donor (e.g., ammonium formate, formic acid, 1,4-cyclohexadiene).[9][10]
-
Stir the reaction at room temperature or with gentle heating until deprotection is complete, as monitored by HPLC or TLC.
-
Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Thr(tBu)-OH
This protocol outlines a single cycle of amino acid addition.
1. Resin Preparation and Swelling:
-
Swell the appropriate resin (e.g., Wang resin for a C-terminal acid) in DMF for at least 30 minutes.
2. Nα-Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.
-
Drain and repeat the treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF.
3. Amino Acid Coupling:
-
Pre-activate 3-5 equivalents of the Nα-Fmoc protected amino acid (e.g., Fmoc-Thr(tBu)-OH) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test like the Kaiser test.
4. Washing:
-
Wash the resin with DMF to remove excess reagents.
5. Final Cleavage and Deprotection of Thr(tBu):
-
Wash the final peptide-resin with DCM and dry it.
-
Prepare a cleavage cocktail, typically containing a high concentration of TFA and scavengers. A common cocktail is Reagent K: TFA/Water/Phenol/Thioanisole/Triisopropylsilane (TIS) (82.5:5:5:5:2.5 v/v/v/v/v).
-
Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide with cold diethyl ether.
Mandatory Visualizations
Logical Workflow for Orthogonal Protection Strategies
Caption: Comparative workflow of Boc/Bzl and Fmoc/tBu SPPS strategies.
Decision Workflow for O-Glycopeptide Synthesis
The synthesis of O-glycosylated peptides, where a glycan is attached to the hydroxyl group of serine or threonine, presents a specific challenge where the choice of protecting group strategy is critical. The glycosidic bond is often sensitive to strong acids.
Caption: Decision workflow for selecting a protection strategy for O-glycopeptide synthesis.
Conclusion
The choice between this compound within a Boc/Bzl strategy and Fmoc-protected threonine derivatives in an Fmoc/tBu strategy is highly dependent on the specific requirements of the target peptide. The Boc/Bzl approach remains a robust and effective method, particularly for synthesizing long or hydrophobic peptides that are prone to aggregation. However, the harsh final cleavage conditions are a significant drawback for sensitive peptides.
The Fmoc/tBu strategy, with its milder Nα-deprotection steps and orthogonal design, is generally the preferred method for the synthesis of peptides containing acid-sensitive modifications, such as phosphorylation or glycosylation. While aggregation can be a concern, various modified resins and coupling reagents have been developed to mitigate this issue. The availability of milder alternatives to HF cleavage for benzyl group removal, such as catalytic transfer hydrogenation, adds a layer of flexibility to the Boc/Bzl strategy, although it may require additional solution-phase steps. Ultimately, a thorough understanding of the chemical properties of the target peptide and the protecting groups is essential for making an informed decision to ensure a successful synthesis.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 3. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. benchchem.com [benchchem.com]
A Comparative Purity Analysis of Peptides Synthesized with H-Thr(Bzl)-OBzl.oxalate via HPLC
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of protected amino acid derivatives is a critical decision that directly impacts the purity of the final peptide product. This guide provides an objective comparison of the purity of peptides synthesized using H-Thr(Bzl)-OBzl.oxalate, a key component in the Boc/Bzl synthesis strategy, with peptides synthesized using the alternative Fmoc-Thr(tBu)-OH under the Fmoc/tBu strategy. The comparison is supported by illustrative experimental data and detailed high-performance liquid chromatography (HPLC) protocols.
This compound is a threonine derivative where the side-chain hydroxyl group is protected by a benzyl (Bzl) group, and the C-terminus is a benzyl ester. This derivative is integral to the tert-butyloxycarbonyl (Boc)/benzyl (Bzl) peptide synthesis strategy.[1][2] The alternative, Fmoc-Thr(tBu)-OH, employs a tert-butyl (tBu) group for side-chain protection and is a staple in the 9-fluorenylmethoxycarbonyl (Fmoc)/tBu strategy.[1][3] The choice between these two methodologies influences the types of impurities generated during synthesis and the final purity of the crude peptide.[4]
Performance Comparison: Boc/Bzl vs. Fmoc/tBu Strategies
The purity of a crude peptide is largely determined by the efficiency of the coupling and deprotection steps during SPPS and the conditions of the final cleavage from the resin.[5] The Boc/Bzl and Fmoc/tBu strategies differ significantly in these aspects.
The Boc/Bzl strategy , utilizing this compound, involves the use of a moderate acid, typically trifluoroacetic acid (TFA), for the removal of the Nα-Boc protecting group at each cycle.[6] The final cleavage of the peptide from the resin and removal of the benzyl side-chain protecting groups require a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[4][7] While this is a robust and classic method, the harsh final cleavage step can lead to various side reactions, potentially lowering the purity of the crude peptide.[1]
In contrast, the Fmoc/tBu strategy , using Fmoc-Thr(tBu)-OH, is an orthogonal system where the Nα-Fmoc group is removed by a base, typically piperidine.[8] The final cleavage and removal of the tBu side-chain protecting groups are achieved with a milder acid, usually TFA.[4] This milder final deprotection step is often associated with fewer side reactions and, consequently, a higher purity profile for the crude peptide.[9]
Quantitative Purity Comparison
While direct comparative studies for a single peptide are not always readily available in the literature, we can construct an illustrative comparison based on typical outcomes for a model threonine-containing decapeptide.
| Feature | Peptide Synthesized with this compound (Boc/Bzl Strategy) | Peptide Synthesized with Fmoc-Thr(tBu)-OH (Fmoc/tBu Strategy) | Reference |
| Synthesis Strategy | Boc/Bzl | Fmoc/tBu | [3] |
| Nα-Deprotection | Moderate Acid (e.g., 50% TFA in DCM) | Base (e.g., 20% piperidine in DMF) | [4][8] |
| Side-Chain & C-Terminus Deprotection / Cleavage | Strong Acid (e.g., HF, TFMSA) | Moderate Acid (e.g., TFA) | [1][10] |
| Crude Purity (Illustrative) | 75-85% | 85-95% | [9] |
| Major Impurities | Truncated sequences, by-products from strong acid cleavage (e.g., t-butyl adducts if scavengers are inefficient), incomplete deprotection products. | Truncated sequences, deletion sequences, diketopiperazine formation (especially at the dipeptide stage), products of base-catalyzed side reactions. | [11] |
| HPLC Retention Time of Main Peptide | Generally longer due to the hydrophobicity of the benzyl group if not fully cleaved. | Generally shorter. | [12] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Workflow
The general workflow for SPPS is similar for both strategies, with key differences in the reagents used for deprotection and cleavage.
Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
HPLC Purity Analysis Protocol
Objective: To determine the purity of the crude synthetic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Crude peptide sample
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.[13]
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the filtered peptide solution onto the column.
-
Elution Gradient: Apply a linear gradient of Mobile Phase B. A typical gradient for a decapeptide would be from 5% to 65% Mobile Phase B over 30-60 minutes.[13] A shallower gradient will generally provide better resolution.[14]
-
Detection: Monitor the elution profile at a wavelength of 214 nm or 220 nm, which corresponds to the absorbance of the peptide bond.[13]
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity of the target peptide as the percentage of the main peak area relative to the total area of all peaks.
Logical Workflow for Purity Analysis
Caption: Workflow for HPLC purity analysis and subsequent decision-making.
Application in Signaling Pathway Research
Peptides synthesized using these methods are crucial tools for studying cellular signaling pathways. For instance, a synthetic peptide corresponding to a specific protein domain can be used to investigate its role in a signaling cascade, such as a G-protein coupled receptor (GPCR) pathway.
Caption: A diagram of a generic GPCR signaling pathway.
Conclusion
The choice between this compound (in a Boc/Bzl strategy) and Fmoc-Thr(tBu)-OH (in an Fmoc/tBu strategy) for peptide synthesis has significant implications for the purity of the crude product.[1] The Fmoc/tBu strategy, with its milder cleavage conditions, generally yields a higher purity crude peptide compared to the Boc/Bzl strategy, which necessitates the use of harsh acids for final deprotection.[3][9] However, the Boc/Bzl approach remains a robust and valuable method, particularly for certain peptide sequences. A thorough understanding of the potential side reactions associated with each method is crucial for optimizing synthesis protocols and achieving the desired product purity. RP-HPLC is an indispensable tool for assessing the purity of the synthesized peptides and guiding subsequent purification efforts.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 7. peptide.com [peptide.com]
- 8. digital.csic.es [digital.csic.es]
- 9. Fmoc/Trt-amino acids: comparison to Fmoc/tBu-amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 15. renyi.hu [renyi.hu]
Validating Peptides with Benzyl-Protected Threonine: A Mass Spectrometry-Based Comparison
For researchers, scientists, and drug development professionals, the precise validation of synthetic peptides is a critical step to ensure experimental reliability and therapeutic efficacy. The incorporation of amino acids with side-chain protecting groups, such as O-benzyl-L-threonine (Thr(Bzl)), is a common practice in solid-phase peptide synthesis (SPPS). However, these modifications introduce unique analytical challenges. This guide provides an objective comparison of mass spectrometry-based validation for peptides containing Thr(Bzl) against alternative protection strategies, supported by experimental data and detailed protocols.
The use of a benzyl (Bzl) group to protect the hydroxyl functionality of threonine is characteristic of the traditional Boc/Bzl SPPS strategy.[1] This approach, while robust, necessitates different analytical considerations compared to the more modern Fmoc/tBu strategy, which typically employs a tert-butyl (tBu) protecting group for threonine. Mass spectrometry stands as the primary tool for confirming the successful synthesis and purity of these peptides, offering high sensitivity and detailed structural information.
Performance Comparison: Thr(Bzl) vs. Thr(tBu) in Peptide Synthesis
The choice of protecting group for threonine's side chain intrinsically influences the entire synthesis and validation workflow. The Boc/Bzl and Fmoc/tBu strategies differ in their chemical orthogonality, cleavage conditions, and resulting purity profiles.
| Parameter | Boc/Bzl Strategy with Thr(Bzl) | Fmoc/tBu Strategy with Thr(tBu) |
| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Side-Chain Protection | Bzl (Benzyl) | tBu (tert-butyl) |
| Nα-Deprotection | Moderate acid (e.g., TFA) | Base (e.g., piperidine) |
| Final Cleavage & Side-Chain Deprotection | Strong acid (e.g., HF) | Strong acid (e.g., TFA) |
| Orthogonality | Partial (relies on differential acid lability) | Fully orthogonal |
| Typical Crude Purity | 70% | 65% |
| Typical Overall Yield | 71% | 38-60% |
Note: The values for crude purity and yield are based on a comparative study of simultaneous multiple peptide synthesis and can vary depending on the peptide sequence and synthesis conditions.
Mass Spectrometry Validation: Unraveling Fragmentation Patterns
Tandem mass spectrometry (MS/MS) is indispensable for confirming the amino acid sequence and the presence of protecting groups. Peptides containing Thr(Bzl) and Thr(tBu) exhibit characteristic fragmentation patterns, primarily distinguished by the neutral loss of their respective protecting groups.
| Feature | Peptide with Thr(Bzl) | Peptide with Thr(tBu) |
| Primary Fragmentation | Cleavage of the peptide backbone to produce b- and y-ions. | Cleavage of the peptide backbone to produce b- and y-ions. |
| Characteristic Neutral Loss | Facile neutral loss of the benzyl group (~91 Da) or the entire benzyloxy group (~107 Da) from the precursor and fragment ions containing Thr(Bzl). This is a strong diagnostic indicator of the presence of the benzyl protection. | Facile neutral loss of isobutylene (56 Da) from the precursor and fragment ions containing Thr(tBu) via cleavage of the C-O bond of the tert-butyl ether. |
| Diagnostic Ions | The presence of fragment ions corresponding to the peptide backbone minus the mass of the benzyl or benzyloxy group. | The presence of fragment ions corresponding to the peptide backbone minus the mass of isobutylene. |
| Interpretation Considerations | The prominent neutral loss peak can sometimes dominate the spectrum, potentially suppressing some backbone fragment ions. | The neutral loss of isobutylene is a clear diagnostic marker that aids in confirming the presence of the tBu group. |
Experimental Protocols
Protocol 1: Boc/Bzl Solid-Phase Peptide Synthesis of a Model Peptide (e.g., Ac-Tyr-Thr(Bzl)-Ala-NH₂)
-
Resin Preparation: Start with a Rink Amide resin and swell it in dichloromethane (DCM).
-
First Amino Acid Coupling: Couple Boc-Ala-OH to the resin.
-
Synthesis Cycle:
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM to remove the Boc group.
-
Neutralization: Neutralize with 10% diisopropylethylamine (DIPEA) in DCM.
-
Coupling: Couple the next amino acid, Boc-Thr(Bzl)-OH, using a suitable activating agent like HBTU/DIPEA in dimethylformamide (DMF).
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for Boc-Tyr(Bzl)-OH.
-
Acetylation: Acetylate the N-terminus with acetic anhydride.
-
-
Cleavage and Deprotection: Treat the resin with anhydrous hydrogen fluoride (HF) to cleave the peptide from the resin and remove the Bzl side-chain protecting groups.
-
Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Fmoc/tBu Solid-Phase Peptide Synthesis of a Model Peptide (e.g., Ac-Tyr-Thr(tBu)-Ala-NH₂)
-
Resin Preparation: Start with a Rink Amide resin and swell it in DMF.
-
First Amino Acid Coupling: Couple Fmoc-Ala-OH to the resin.
-
Synthesis Cycle:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.
-
Coupling: Couple the next amino acid, Fmoc-Thr(tBu)-OH, using an activating agent like HBTU/DIPEA in DMF.
-
Repeat: Repeat the deprotection and coupling steps for Fmoc-Tyr(tBu)-OH.
-
Acetylation: Acetylate the N-terminus with acetic anhydride.
-
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide and remove the tBu side-chain protecting groups.
-
Purification: Purify the crude peptide using RP-HPLC.
Protocol 3: Mass Spectrometry Validation
-
Sample Preparation: Dissolve a small aliquot of the purified peptide in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1-10 µM.
-
LC-MS/MS Analysis:
-
Chromatography: Inject the sample onto a C18 RP-HPLC column coupled to the mass spectrometer. Elute the peptide using a gradient of acetonitrile in water with 0.1% formic acid.
-
Mass Spectrometry: Acquire mass spectra in positive ion mode.
-
MS1 Scan: Perform a full scan to determine the mass-to-charge ratio (m/z) of the intact peptide.
-
MS2 Scan (Tandem MS): Select the precursor ion corresponding to the peptide of interest and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions.
-
-
Data Analysis:
-
Molecular Weight Confirmation: Compare the observed m/z in the MS1 scan to the theoretical m/z of the expected peptide.
-
Sequence Verification: Analyze the MS2 spectrum to identify the b- and y-ion series, confirming the amino acid sequence.
-
Protecting Group Confirmation: Look for the characteristic neutral loss of the benzyl group (~91 Da or ~107 Da) for the Thr(Bzl) peptide or isobutylene (56 Da) for the Thr(tBu) peptide.
-
Visualizing the Validation Workflow
The following diagrams illustrate the key decision points and fragmentation pathways in the validation of peptides containing Thr(Bzl).
Figure 1. Experimental workflow for the synthesis and validation of a Thr(Bzl)-containing peptide.
References
A Comparative Analysis of Threonine Protection Strategies in Peptide Synthesis
For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is a critical determinant of success in solid-phase peptide synthesis (SPPS). Threonine, with its secondary hydroxyl group, presents a specific challenge, necessitating effective side-chain protection to prevent O-acylation and other side reactions that can compromise the yield and purity of the final peptide.[1][2] This guide provides a comprehensive comparison of common threonine protection strategies, focusing on the widely employed Fmoc/tBu and Fmoc/Trt approaches, with supporting data and detailed experimental protocols to inform rational decision-making in peptide synthesis workflows.
Core Concepts in Threonine Protection
The trifunctional nature of threonine demands a robust and orthogonal protecting group strategy, particularly in the context of Fmoc-based SPPS.[1] Orthogonality ensures that the side-chain protecting group remains intact during the repeated piperidine-mediated cleavage of the N-terminal Fmoc group, yet can be efficiently removed during the final acidolytic cleavage of the peptide from the resin.[3][4] The choice of protecting group can significantly influence coupling efficiency, aggregation tendency, and ultimately, the crude purity and overall yield of the synthesized peptide.[2]
Performance Comparison of Key Threonine Protection Strategies
The two most prevalent protecting groups for the threonine side chain in Fmoc SPPS are the tert-butyl (tBu) ether and the trityl (Trt) ether.[2] While Fmoc-Thr(tBu)-OH is often considered the industry standard due to its stability and cost-effectiveness, Fmoc-Thr(Trt)-OH offers distinct advantages in specific synthetic contexts, particularly for complex or aggregation-prone peptides.[2][5][6]
| Parameter | Fmoc-Thr(tBu)-OH | Fmoc-Thr(Trt)-OH | Other Strategies |
| Protecting Group | tert-Butyl (tBu) | Trityl (Trt) | Benzyl (Bzl), Silyl ethers (TBDMS, TBDPS), Propargyloxycarbonyl (Poc), Tetrahydropyranyl (Thp) |
| Acid Lability | Cleaved by strong acid (e.g., high concentration TFA)[3][7] | Highly acid-labile (cleaved by dilute TFA)[3][7] | Bzl: Removed by strong acid (HF) or hydrogenolysis; Silyl: Cleaved by fluoride reagents; Poc: Removed under neutral conditions; Thp: Acid-labile[1] |
| Typical Crude Purity | Good to Excellent[2] | Often results in higher purity of the crude peptide, especially in "difficult" sequences[6][7][8] | Varies depending on the specific protecting group and synthetic context. |
| Advantages | - High stability during synthesis- Widely available and cost-effective[2] | - Milder cleavage conditions reduce side reactions with sensitive residues- Bulky group can disrupt peptide aggregation, improving synthetic efficiency[5][6][7]- Enables synthesis of protected peptide fragments[3] | - Offers alternative orthogonality (e.g., Poc, Silyl ethers)[1] |
| Disadvantages | - Requires strong acidic conditions for cleavage, which can lead to side reactions[2][7]- Can contribute to aggregation in "difficult sequences"[2]- Incomplete Fmoc deprotection can occur in long peptides[8] | - Higher cost compared to Fmoc-Thr(tBu)-OH[5]- Steric hindrance may require more potent coupling reagents[3] | - May require specialized cleavage conditions- Can be less stable to standard SPPS conditions |
Experimental Protocols
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the general workflow for SPPS, which forms the basis for the subsequent detailed protocols.
Detailed Methodologies
1. Resin Preparation and Swelling:
-
Place the desired resin (e.g., Fmoc-Leu-Wang resin) in a reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes with agitation.[9][10]
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes, then drain the solution.[10]
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes to ensure complete Fmoc removal.[10]
-
Drain the solution and wash the resin thoroughly with DMF (3x), followed by dichloromethane (DCM) (3x), and then DMF (3x) to remove residual piperidine.[11]
3. Coupling of Protected Threonine:
-
Reagents:
-
Fmoc-Thr(Protection)-OH (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)
-
Base (e.g., DIPEA, NMM) (6-10 equivalents)
-
Solvent: DMF[2]
-
-
Procedure:
-
In a separate vessel, pre-activate the protected threonine derivative by dissolving it with the coupling reagent and base in DMF for a few minutes.[2]
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Agitate the mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may be extended.[2][9]
-
Drain the coupling solution and wash the resin with DMF.
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction.[9]
-
4. Final Cleavage and Deprotection:
-
For tBu Protection:
-
For Trt Protection:
-
A milder TFA concentration can often be used (e.g., 1-5% TFA in DCM for selective deprotection, or a standard cleavage cocktail for full deprotection).[7]
-
-
Procedure:
-
Wash the final peptide-resin with DCM (3x) and dry it.
-
Treat the resin with the appropriate cleavage cocktail for 2-3 hours at room temperature.[2]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[2][10]
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.[2]
-
Decision Tree for Threonine Protection Strategy
The selection of a threonine protecting group is a critical step that should be guided by the specific requirements of the peptide being synthesized. The following decision tree provides a logical framework for choosing between the tBu and Trt protecting groups.
Conclusion
The choice between different threonine protection strategies is a nuanced decision that depends on the specific peptide sequence, the overall synthetic strategy, and the desired final product. For routine synthesis of shorter, less complex peptides, the robust and cost-effective Fmoc-Thr(tBu)-OH remains a viable option.[3][5] However, for the synthesis of long, "difficult," or acid-sensitive peptides, and for the preparation of protected peptide fragments, the use of Fmoc-Thr(Trt)-OH is often advantageous.[3][5] The milder cleavage conditions associated with the Trt group can lead to higher crude purity and overall yield by minimizing side reactions and mitigating aggregation, potentially offsetting its higher initial cost in large-scale and challenging synthetic projects.[5] A thorough understanding of the properties of each protecting group is paramount for the successful synthesis of complex peptide targets.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cblpatras.gr [cblpatras.gr]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Battle: Unpacking the Cost-Benefit Analysis of Boc/Bzl versus Fmoc/tBu Peptide Synthesis
In the realm of peptide synthesis, the choice between the two most prominent solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc)/benzyl (Bzl) and 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu), is a critical decision that significantly impacts the efficiency, purity, and overall cost of producing peptides. This comprehensive guide provides a detailed cost-benefit analysis of these two methods, offering researchers, scientists, and drug development professionals a data-driven framework for selecting the most appropriate strategy for their specific needs.
The classical Boc/Bzl strategy, a cornerstone of SPPS, has a long-standing reputation for its robustness, particularly in the synthesis of long or hydrophobic peptides where aggregation can be a significant hurdle.[1][2] Conversely, the more modern Fmoc/tBu strategy has become the mainstream choice for many applications due to its milder reaction conditions, amenability to automation, and reduced reliance on hazardous reagents.[][4]
At a Glance: Key Differences Between Boc/Bzl and Fmoc/tBu Synthesis
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protection | Acid-labile Boc group | Base-labile Fmoc group |
| Side-Chain Protection | Benzyl (Bzl)-based | tert-Butyl (tBu)-based |
| Nα-Deprotection Conditions | Repetitive use of strong acid (e.g., TFA)[1] | Repetitive use of a mild base (e.g., 20% piperidine in DMF)[5] |
| Final Cleavage Reagent | Harsh, strong acid (e.g., HF, TFMSA)[1][5] | Moderate acid (e.g., TFA)[5] |
| Orthogonality | Partial (Graduated Acid Lability)[2] | Fully Orthogonal[6] |
| Key Advantages | - Lower cost of Boc-amino acids[1][]- Less aggregation for some hydrophobic sequences[5][7]- Mature and well-established protocols[1] | - Milder deprotection conditions, compatible with sensitive residues[1]- Orthogonal protection scheme[6]- Readily amenable to automation[7]- Less hazardous final cleavage[1] |
| Key Disadvantages | - Harsh final cleavage with hazardous HF[1]- Repetitive strong acid treatment can degrade sensitive peptides[1]- Less common in modern automated synthesizers[2] | - Higher initial cost of Fmoc-amino acids[4]- Potential for piperidine adduct formation and aspartimide formation[8] |
Cost-Benefit Analysis: A Deeper Dive
The decision between Boc and Fmoc strategies is not merely a matter of chemical preference but a complex equation balancing raw material costs, process efficiency, and final product quality.
Raw Material Costs:
While Boc-protected amino acids are generally less expensive than their Fmoc-protected counterparts, the overall cost-effectiveness of a synthesis strategy is a more nuanced calculation.[][4] The increasing demand for Fmoc amino acids in therapeutic peptide production has led to more competitive pricing in recent years.[4] Furthermore, the cost of solvents and reagents for each strategy must be considered. Boc chemistry often utilizes dichloromethane (DCM), while Fmoc synthesis predominantly uses N,N-dimethylformamide (DMF).[4]
Process Efficiency and Purity:
The Fmoc strategy is often associated with higher synthesis efficiency and crude product purity due to its milder deprotection steps, which can minimize side reactions.[7][] Coupling yields in Fmoc synthesis frequently exceed 99%, a critical factor for the successful synthesis of long peptides where even minor losses at each step can significantly impact the overall yield.[]
For certain "difficult" sequences, particularly those prone to aggregation, the Boc strategy can sometimes offer advantages.[5] The acidic deprotection step in Boc chemistry protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and improve solubility.[5]
Waste Management and Safety:
A significant advantage of the Fmoc/tBu strategy is the avoidance of the highly hazardous and corrosive hydrogen fluoride (HF) required for the final cleavage step in the Boc/Bzl method.[1] This eliminates the need for specialized, HF-resistant equipment and simplifies waste disposal, contributing to a safer and more environmentally friendly process.[1][7]
Experimental Protocols: A Step-by-Step Comparison
The following sections provide generalized manual protocols for a single coupling cycle in both Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis.
Boc/Bzl Solid-Phase Peptide Synthesis Protocol
This protocol outlines a typical manual synthesis cycle on a 0.1 mmol scale using Merrifield resin.
-
Resin Swelling: Swell the resin in dichloromethane (DCM) for 30 minutes.[10]
-
Nα-Boc Deprotection:
-
Neutralization:
-
Neutralize the resin with 5% N,N-diisopropylethylamine (DIEA) in DCM (2x for 1 minute each).
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
Activate the Boc-protected amino acid (3 equivalents) with a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in DMF/DCM.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the reaction completion using a qualitative test (e.g., ninhydrin test).
-
-
Washing: Wash the resin with DCM (3x) and DMF (3x) to remove excess reagents and byproducts.
Fmoc/tBu Solid-Phase Peptide Synthesis Protocol
This protocol outlines a standard manual synthesis cycle on a 0.1 mmol scale using Wang resin.
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.[12]
-
Wash the resin with DMF (5x).
-
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and DIEA in DMF.[12]
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the reaction completion using a qualitative test (e.g., ninhydrin test).
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
Visualizing the Synthesis Workflows
The following diagrams illustrate the cyclical nature of the Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis strategies.
Caption: Cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Conclusion: Making the Right Choice
The choice between Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis is a multifaceted decision that requires careful consideration of the specific peptide sequence, the desired scale of production, available equipment, and a thorough evaluation of the total cost of goods.
The Fmoc/tBu strategy has emerged as the preferred method for a wide range of applications due to its milder reaction conditions, higher crude purity for many sequences, and avoidance of highly hazardous reagents.[1][7] Its amenability to automation further solidifies its position as the leading choice for modern peptide manufacturing.
However, the Boc/Bzl strategy remains a valuable and robust tool, particularly for the synthesis of long, complex, or aggregation-prone peptides.[1][5] For established manufacturing processes with the necessary infrastructure to handle hazardous reagents, the lower cost of some raw materials can make it an economically viable option.
Ultimately, a comprehensive understanding of the advantages and limitations of each strategy, supported by the data and protocols presented in this guide, will empower researchers and drug development professionals to make an informed decision that best suits their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. rsc.org [rsc.org]
A Comparative Guide to the Performance of H-Thr(Bzl)-OBzl.oxalate in Complex Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the intricate world of peptide synthesis, the selection of appropriate amino acid building blocks is a critical determinant of success. This guide provides an in-depth comparison of H-Thr(Bzl)-OBzl.oxalate, a benzyl-protected threonine derivative, with other commonly used alternatives, offering insights into its performance, particularly in the synthesis of complex and "difficult" peptide sequences.
This compound is primarily utilized within the tert-butyloxycarbonyl/benzyl (Boc/Bzl) solid-phase peptide synthesis (SPPS) strategy. This classical approach, while less common than the now-prevalent Fmoc/tBu strategy, offers distinct advantages for certain applications, including the synthesis of long or aggregation-prone peptides.[1]
Performance Comparison of Threonine Derivatives
The choice of protecting group for the threonine side chain significantly impacts coupling efficiency, potential side reactions, and the final purity of the synthesized peptide. Below is a comparison of this compound (used in the Boc/Bzl strategy) with the widely used Fmoc-Thr(tBu)-OH (used in the Fmoc/tBu strategy).
| Feature | This compound (in Boc/Bzl Strategy) | Fmoc-Thr(tBu)-OH (in Fmoc/tBu Strategy) |
| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Side-Chain Protection | Bzl (Benzyl) | tBu (tert-butyl) |
| Nα-Deprotection | Moderate acid (e.g., TFA) | Base (e.g., piperidine) |
| Side-Chain Deprotection / Cleavage | Strong acid (e.g., HF)[2][3] | Strong acid (e.g., TFA) |
| Typical Crude Purity | Can be higher for hydrophobic or aggregation-prone peptides[4] | Generally good to excellent for a wide range of peptides[5] |
| Key Advantages | - Reliable for synthesizing long and difficult sequences[1]- Can mitigate on-resin aggregation due to protonated N-terminus during synthesis | - Milder Nα-deprotection conditions- Orthogonal protection scheme- Wide availability and cost-effective[5] |
| Key Disadvantages | - Requires hazardous HF for final cleavage[1][2]- Potential for acid-catalyzed side reactions during cleavage[6] | - Potential for aggregation in "difficult sequences"[5]- Base-labile Fmoc group can be sensitive |
| Racemization Risk | Low to moderate during activation; can be suppressed with additives like HOBt[7][8] | Generally low, especially with modern coupling reagents |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. The following are generalized protocols for the key steps involving the use of benzyl-protected threonine in Boc/Bzl SPPS.
Protocol 1: Boc/Bzl Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single cycle of amino acid addition using the Boc/Bzl strategy on a Merrifield resin.
1. Resin Swelling and Preparation:
-
Swell the Merrifield resin in dichloromethane (DCM) for 1-2 hours.
-
Wash the resin thoroughly with DCM.
2. Boc Deprotection:
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain the solution and repeat the TFA treatment for an additional 20-30 minutes.
-
Wash the resin with DCM to remove residual TFA.
3. Neutralization:
-
Neutralize the resin-bound amine salt with a 10% solution of diisopropylethylamine (DIPEA) in DCM for 5-10 minutes.
-
Wash the resin with DCM.
4. Amino Acid Coupling (using Boc-Thr(Bzl)-OH):
-
In a separate vessel, pre-activate Boc-Thr(Bzl)-OH (3-5 equivalents) with a coupling reagent such as HBTU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in N,N-dimethylformamide (DMF).
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative test such as the Kaiser test.
-
Wash the resin with DMF and DCM to remove excess reagents and byproducts.
5. Repeat Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: HF Cleavage and Deprotection
This protocol describes the final step of cleaving the peptide from the resin and removing the benzyl protecting groups. Caution: Anhydrous hydrogen fluoride (HF) is extremely hazardous and requires specialized equipment and safety precautions. [1][2]
1. Pre-Cleavage Preparation:
-
Dry the peptide-resin thoroughly under vacuum.
-
Prepare a cleavage cocktail containing HF and scavengers. A common mixture is HF:p-cresol:p-thiocresol:dimethyl sulfide (DMS) to capture reactive carbocations generated during cleavage and prevent side reactions like alkylation of sensitive residues (e.g., Met, Trp, Tyr).[6][9]
2. HF Cleavage:
-
In a specialized HF cleavage apparatus, cool the vessel containing the peptide-resin and scavengers to approximately -5 to 0 °C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
3. HF Removal and Peptide Precipitation:
-
Remove the HF by evaporation under a stream of nitrogen gas.
-
Wash the remaining resin and crude peptide with cold diethyl ether to precipitate the peptide and remove organic scavengers.
-
Collect the precipitated peptide by filtration or centrifugation.
4. Peptide Work-up:
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., dilute acetic acid).
-
Lyophilize the peptide solution to obtain the crude peptide powder.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Potential Side Reactions and Mitigation
The use of this compound within the Boc/Bzl strategy presents specific challenges that researchers must be aware of.
| Side Reaction | Description | Mitigation |
| O-Acylation | The hydroxyl group of unprotected threonine can be acylated by the incoming activated amino acid, leading to branched peptide impurities.[7] | Use of the benzyl (Bzl) protecting group on the threonine side chain effectively prevents this side reaction. |
| Racemization | Loss of stereochemical integrity at the α-carbon can occur during the activation step of the amino acid, leading to the incorporation of D-threonine.[7][8] | Addition of reagents like 1-hydroxybenzotriazole (HOBt) or its derivatives to the coupling cocktail can significantly suppress racemization.[8] |
| Alkylation during Cleavage | The benzyl carbocations generated during HF cleavage are potent alkylating agents that can modify sensitive residues such as methionine, tryptophan, and tyrosine.[6] | Inclusion of scavengers like p-cresol, p-thiocresol, and dimethyl sulfide (DMS) in the cleavage cocktail is essential to trap these reactive intermediates.[9] |
| Incomplete Deprotection | The benzyl ether bond is stable and requires strong acid for cleavage. Incomplete removal can lead to a modified final peptide. | Ensure sufficient reaction time and appropriate conditions during the HF cleavage step. |
Visualizing the Workflow
To better illustrate the processes described, the following diagrams created using Graphviz (DOT language) depict the key experimental workflows.
Caption: Generalized workflow for a single cycle in Boc/Bzl Solid-Phase Peptide Synthesis.
Caption: Detailed workflow for the HF cleavage and deprotection of a peptide synthesized via the Boc/Bzl strategy.
Conclusion
This compound, as a key component of the Boc/Bzl strategy, remains a valuable tool for the synthesis of complex peptides, particularly those prone to aggregation. While the harsh final cleavage conditions necessitate specialized handling and equipment, the potential for higher purity of the crude product in challenging sequences can offer a significant advantage. The alternative, Fmoc-Thr(tBu)-OH, used in the more common Fmoc/tBu strategy, provides a milder and more orthogonal approach suitable for a broader range of applications. The ultimate choice of threonine derivative and synthetic strategy should be guided by the specific characteristics of the target peptide, available resources, and the desired final product purity. Careful consideration of potential side reactions and the implementation of appropriate mitigation strategies are crucial for the successful synthesis of complex threonine-containing peptides.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
A Researcher's Guide to Coupling Reagents for Thr(Bzl) Incorporation in Peptide Synthesis
For researchers, scientists, and drug development professionals, the successful incorporation of sterically hindered amino acids is a critical step in solid-phase peptide synthesis (SPPS). Threonine, with its β-branched side chain, presents a moderate steric hindrance, which is further increased by the presence of a benzyl (Bzl) protecting group. The choice of coupling reagent is therefore paramount to achieving high coupling efficiency, minimizing racemization, and ultimately ensuring the purity and yield of the final peptide. This guide provides an objective comparison of common coupling reagents for the incorporation of Fmoc-Thr(Bzl)-OH, supported by data synthesized from various studies on hindered amino acid couplings.
Performance Under Pressure: A Comparative Analysis
The efficacy of a coupling reagent is determined by its ability to rapidly and efficiently activate the carboxylic acid of the incoming amino acid without promoting side reactions. For sterically hindered residues like Thr(Bzl), more powerful onium salt reagents (uronium/aminium or phosphonium salts) are generally required over standard carbodiimides like DCC or DIC alone.[1] The following table summarizes the performance of various coupling reagents in the context of hindered amino acid couplings.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Purity (%) | Level of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low | Highly reactive and fast, making it very effective for hindered couplings.[1][2] The HOAt leaving group enhances reactivity and reduces epimerization.[1] A potential drawback is the risk of guanidinylation of the N-terminal amino group if used in excess.[2] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >95 | Low | A widely used and effective reagent, though generally less reactive than HATU.[2][3] It is a cost-effective option for routine synthesis. |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low | Similar in reactivity to HATU, with the 6-Cl-HOBt leaving group providing high activation. It is reported to be less allergenic than other reagents.[2] |
| COMU | Uronium Salt | 15-60 minutes | >95 | Very Low | Exhibits coupling efficiencies comparable to HATU with an improved safety profile as it is not based on potentially explosive HOBt or HOAt.[4][5] It also shows good solubility.[5] |
| PyBOP | Phosphonium Salt | 30-120 minutes | >95 | Low | A very effective reagent, particularly for minimizing racemization.[1] Unlike uronium/aminium salts, phosphonium reagents do not cause guanidinylation, making them suitable for cyclization or when using the reagent in excess.[4] |
| DIC/Oxyma | Carbodiimide/Additive | 60-180 minutes | >90 | Low | A cost-effective combination where OxymaPure® acts as a non-explosive alternative to HOBt or HOAt, allowing for high coupling rates with low racemization.[3][4] |
Note: The data presented is a synthesis from multiple sources and for hindered amino acids in general. Reaction conditions and peptide sequences can significantly influence outcomes.
Mechanistic Considerations
The superior performance of reagents like HATU and COMU stems from the nature of the active ester they form with the carboxylic acid of Fmoc-Thr(Bzl)-OH. HATU incorporates a 7-azabenzotriazole (HOAt) moiety. The nitrogen atom in the pyridine ring of HOAt makes the resulting OAt-ester more reactive and susceptible to nucleophilic attack by the peptide's N-terminal amine, leading to faster and more complete coupling. Similarly, COMU, an OxymaPure®-based reagent, also forms a highly reactive ester.[5] Phosphonium salts like PyBOP work through a similar principle of forming a reactive OBt ester.[6] The addition of additives like HOBt, HOAt, or OxymaPure® is crucial for carbodiimide-mediated couplings to suppress racemization by converting the highly reactive O-acylisourea intermediate into a more stable, yet still reactive, active ester.[7]
Experimental Protocols
To empirically determine the optimal coupling reagent for a specific peptide sequence containing Thr(Bzl), a comparative study should be performed. Below is a detailed methodology for such an experiment.
General Materials and Reagents:
-
Fmoc-Thr(Bzl)-OH
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF (for Fmoc deprotection)
-
Coupling reagents to be tested (e.g., HATU, HBTU, HCTU, COMU, PyBOP, DIC/Oxyma)
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reagents for monitoring (e.g., Ninhydrin for Kaiser test)[8]
Experimental Workflow:
-
Resin Preparation: Swell the resin in DMF in separate reaction vessels for each coupling reagent to be tested.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
Coupling Reaction (Parallel Synthesis):
-
In separate tubes, pre-activate Fmoc-Thr(Bzl)-OH (3-5 equivalents relative to resin loading) with the respective coupling reagent (e.g., HATU, HBTU, etc., 2.9-4.9 equivalents) and a hindered base like DIPEA (6-10 equivalents) in DMF.[9] For DIC/Oxyma, dissolve the amino acid and Oxyma first, then add DIC.
-
Add the activated amino acid solution to the deprotected resin in each corresponding reaction vessel.
-
Allow the coupling reaction to proceed for a standardized time (e.g., 1-2 hours) at room temperature with agitation.[9]
-
-
Monitoring: After the coupling time, take a small sample of resin from each vessel and perform a Kaiser test to check for the presence of free primary amines. A negative result (colorless or yellow beads) indicates complete coupling.[8]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[9]
-
Precipitation and Analysis: Precipitate the crude peptide in cold diethyl ether. Analyze the purity and yield of the peptide from each reaction by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry to assess for deletion products and racemization.
Caption: Experimental workflow for comparing different coupling reagents for Thr(Bzl) incorporation.
General Peptide Coupling Mechanism
The fundamental process of peptide bond formation involves the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amine. The coupling reagent facilitates this activation.
Caption: Generalized mechanism of peptide bond formation using a coupling reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of H-Thr(Bzl)-OBzl.oxalate: A Comprehensive Guide
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of H-Thr(Bzl)-OBzl.oxalate, a protected amino acid derivative commonly used in peptide synthesis and other research applications.[1] Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Understanding the Compound and Associated Hazards
Quantitative Data Summary
A compilation of the physical and chemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 15260-11-4 | [1] |
| Molecular Formula | C20H23NO7 | [1] |
| Molecular Weight | 389.41 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 153-159 °C | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This procedure is based on general best practices for laboratory chemical waste disposal and specific guidance for oxalic acid and its salts.
Experimental Protocol: Disposal of this compound
Objective: To safely dispose of this compound in accordance with standard laboratory safety and environmental regulations.
Materials:
-
This compound waste (solid or in solution)
-
Appropriate PPE (safety goggles, chemical-resistant gloves, lab coat)
-
Labeled hazardous waste container (for solid waste)
-
Labeled hazardous waste container (for organic solvent waste)
-
Labeled hazardous waste container (for aqueous waste)
-
Sodium bicarbonate (baking soda) or sodium carbonate (soda ash)
-
pH indicator strips or a calibrated pH meter
-
Large beaker or container for neutralization
-
Stir bar and stir plate (optional)
-
Water
Procedure:
-
Segregation of Waste:
-
Solid Waste: Unused or expired solid this compound, as well as contaminated items such as weighing paper, gloves, and pipette tips, should be collected in a clearly labeled hazardous waste container designated for solid chemical waste.
-
Organic Solvent Solutions: If the this compound is dissolved in an organic solvent, it should be collected in a labeled hazardous waste container specifically for flammable or halogenated organic waste, depending on the solvent used. Do not attempt to neutralize solvent-based solutions.
-
Aqueous Solutions: If the this compound is in an aqueous solution, proceed to the neutralization step.
-
-
Neutralization of Aqueous Solutions (for the oxalate component):
-
In a well-ventilated area, such as a fume hood, place the aqueous solution of this compound in a large beaker.
-
Slowly add a dilute solution of sodium bicarbonate or sodium carbonate to the beaker while stirring. Be cautious as this may cause fizzing (release of carbon dioxide).[3][4][5]
-
Continue to add the neutralizing agent in small increments until the fizzing ceases.
-
Use pH indicator strips or a pH meter to check the pH of the solution. The target pH should be between 6.0 and 8.0.[4]
-
Once neutralized, this solution should be collected in a labeled hazardous aqueous waste container. Even after neutralization, the solution contains the organic portion of the original molecule and should not be disposed of down the drain.
-
-
Container Labeling and Storage:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name of the contents (including the neutralized products for aqueous waste), and the date.
-
Store the sealed waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste containers through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Visualizing the Disposal Workflow
The logical flow of the disposal procedure for this compound is depicted in the following diagram.
Caption: Disposal workflow for this compound.
By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling H-Thr(Bzl)-OBzl.oxalate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount for both personal safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for handling H-Thr(Bzl)-OBzl.oxalate, a protected amino acid derivative commonly used in peptide synthesis and pharmaceutical research.[1] Adherence to these protocols is critical for mitigating risks and ensuring regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to potential health hazards. The primary concerns are related to its oxalate component and the potential for irritation and allergic reactions from the protected amino acid. The following hazards have been identified:
-
Skin Irritation (H315) [2]
-
Serious Eye Irritation (H319) [2]
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334) [2]
Soluble oxalates can be corrosive and harmful if they come into contact with the skin or are swallowed.[3] They can cause irritation to the skin, eyes, and respiratory tract.[3][4][5] Prolonged or repeated exposure may lead to more severe health issues.[3][4]
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound:
| PPE Category | Specific Recommendations |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[6] A lab coat is essential. |
| Respiratory Protection | In case of inadequate ventilation or when handling large quantities that may generate dust, wear a dust respirator.[4][8] Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[6] |
Safe Handling and Operational Plan
Proper handling procedures are crucial to minimize exposure and prevent accidents. This operational plan provides a step-by-step guide for working with this compound.
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[6]
-
Use a chemical fume hood or other local exhaust ventilation to minimize exposure to dust or aerosols.[5]
-
Ensure that eyewash stations and safety showers are close to the workstation location.[6][7]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Allow the container of this compound to reach room temperature in a desiccator before opening to prevent condensation, as the compound may be hygroscopic.[8][9]
-
Weighing: Weigh the required amount of the compound quickly and reseal the container tightly.[8] Avoid creating dust.
-
Dissolving: When dissolving the compound, be aware of its solubility characteristics. It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2]
-
Spill Management:
-
Small Spills: Carefully sweep up the solid material using appropriate tools and place it into a designated and properly labeled waste disposal container.[10] Avoid generating dust.[10]
-
Large Spills: Use a shovel to collect the material into a suitable waste container.[10] Ensure the area is well-ventilated.[10]
-
The following diagram illustrates the standard operational workflow for safely handling this compound:
References
- 1. chemimpex.com [chemimpex.com]
- 2. O-Benzyl-L-threonine benzyl ester oxalate | 15260-11-4 [amp.chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. scribd.com [scribd.com]
- 5. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 6. media.laballey.com [media.laballey.com]
- 7. fishersci.com [fishersci.com]
- 8. bachem.com [bachem.com]
- 9. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
